molecular formula C6H15N3 B7761512 1-(2-Aminoethyl)piperazine CAS No. 28631-79-0

1-(2-Aminoethyl)piperazine

Cat. No.: B7761512
CAS No.: 28631-79-0
M. Wt: 129.20 g/mol
InChI Key: IMUDHTPIFIBORV-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperazine (AEP, CAS 140-31-8) is a high-purity, corrosive organic liquid with the molecular formula C₆H₁₅N₃. This ethyleneamine is characterized by its three nitrogen atoms (one primary, one secondary, and one tertiary amine group), which make it a highly reactive and versatile building block in scientific research . A primary application of this compound is as an effective curing agent for epoxy resins . Its structure provides three active amine hydrogens for cross-linking with epoxy groups, while the tertiary nitrogen atom acts as an internal accelerator, catalyzing the reaction and allowing for the formulation of robust coating systems that prevent substrate corrosion . It is also used in the synthesis of other polymeric materials, including polyamide resins and urethane chemicals . In materials science, researchers utilize this compound as a corrosion inhibitor, a surface activation agent, and an additive for asphalt, lubricants, and fuels . Its strong chelating properties are exploited in mineral processing and for the synthesis of specialized ion-exchange resins used in the sorption and separation of precious metal ions, such as platinum and gold, from aqueous solutions . Furthermore, its alkaline nature has positioned it as a subject of investigation in carbon capture and storage research, where it is studied as a potential absorbent for carbon dioxide (CO₂) sequestration . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It is a combustible liquid and is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Researchers should store it in a cool, dark place under a dry inert gas and refer to the Safety Data Sheet for proper handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylethanamine
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InChI

InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2
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InChI Key

IMUDHTPIFIBORV-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1)CCN
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Molecular Formula

C6H15N3
Record name N-AMINOETHYLPIPERAZINE
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Related CAS

67786-00-9 (monoacetate)
Record name N-(2-Aminoethyl)piperazine
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DSSTOX Substance ID

DTXSID2021997
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Molecular Weight

129.20 g/mol
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Physical Description

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid;
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup
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Solubility

Soluble in water
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Density

0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C
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Vapor Density

4.4 (Air = 1)
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Vapor Pressure

0.04 [mmHg]
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Color/Form

Light-colored liquid

CAS No.

140-31-8, 28631-79-0
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Melting Point

-2 °F (USCG, 1999), FP: 17.6 °C
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Foundational & Exploratory

1-(2-Aminoethyl)piperazine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with significant applications in industrial synthesis, materials science, and as a building block in drug development. This document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by numerous synonyms in commercial and research contexts.

IUPAC Name: 2-(Piperazin-1-yl)ethan-1-amine[1][2][3]

Synonyms and Identifiers: A comprehensive list of alternative names and registry numbers is provided below for clear identification.

Identifier TypeValue
Common Synonyms N-(2-Aminoethyl)piperazine, AEP, N-AEP, 2-(1-Piperazinyl)ethylamine, 1-Piperazineethanamine[1][2][4][5]
CAS Number 140-31-8[1][2][3]
EC Number 205-411-0[1]
UN Number 2815[2]
ChEMBL ID CHEMBL209790[2]
PubChem CID 8795[1]

Physicochemical Properties

This compound is a corrosive, colorless to yellowish liquid with a broad liquid range, making it a suitable raw material for a large variety of applications.[1][5] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₅N₃[1][2][3]
Molar Mass 129.207 g·mol⁻¹[1][5]
Appearance Colorless to yellowish liquid with a faint fishlike odor[1][2]
Density 0.984 g/cm³ at 20 °C[1][5]
Melting Point -19 °C (-2 °F; 254 K)[1][5]
Boiling Point 218-222 °C (424-432 °F; 491-495 K)[1][4][5]
Flash Point 92 °C (197.6 °F) - closed cup
Solubility in Water Miscible[1][5]
Vapor Pressure 0.05 - 0.076 mmHg @ 20 °C[1]
pKa 10.11±0.10 (Predicted)[4]
LogP -1.48 at 20℃[4]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several pathways. The following protocols detail established methods relevant for laboratory and industrial production.

Protocol 1: Synthesis from Triethylenetetramine

This method involves the catalytic cyclization of an ethylene (B1197577) polyamine to produce this compound as the primary product.[6]

Materials:

  • Triethylenetetramine (TETA)

  • Water

  • Nickel-copper-chromia catalyst

  • Ammonia (B1221849)

  • Hydrogen gas

  • High-pressure autoclave (e.g., rocking autoclave)

Procedure:

  • Charge a 1400 ml rocking autoclave with 100 g of triethylenetetramine, 100 g of water, and 50 g of a nickel-copper-chromia catalyst.[6]

  • Assemble and seal the autoclave, then flush the system thoroughly with hydrogen gas.[6]

  • Introduce 100 g of ammonia into the autoclave.[6]

  • Pressurize the autoclave with hydrogen gas to 500 p.s.i.g. at room temperature.[6]

  • Heat the contents to 225 °C. The pressure will rise to approximately 2000 p.s.i.g.[6]

  • Maintain the reaction at 225 °C for one hour.[6]

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the solid catalyst.[6]

  • The resulting liquid product can then be purified by fractional distillation to isolate this compound.

Protocol 2: Continuous Synthesis via Catalytic Hydrogenation

This industrial process provides a continuous method for producing this compound in high yields from nitrilotriacetonitrile.[7]

Materials:

  • Nitrilotriacetonitrile

  • Hydrogen gas

  • Ammonia (preferred, but optional)

  • Hydrogenation catalyst (e.g., nickel, copper, cobalt, or mixtures thereof)[7]

  • Continuous flow reactor system

Procedure:

  • Prepare a feed stream of nitrilotriacetonitrile, optionally mixed with ammonia. The use of ammonia is the preferred method.[7]

  • Introduce the feed stream and a separate stream of hydrogen gas into a continuous reactor packed with a hydrogenation catalyst.

  • Maintain the reactor temperature within the range of 75 °C to 200 °C.[7]

  • The reaction is carried out under pressure with continuous flow of reactants over the catalyst bed.

  • The product stream exiting the reactor is a mixture containing this compound as the principal product.[7]

  • The this compound is then separated and purified from the product stream, typically through distillation.

G cluster_0 Synthesis Pathways for this compound NTA Nitrilotriacetonitrile Cond1 Catalytic Hydrogenation (H₂, Ni/Cu/Co Catalyst, 75-200°C) NTA->Cond1 TETA Triethylenetetramine Cond2 Catalytic Cyclization (Ni-Cu-Chromia Catalyst, H₂O, NH₃, 225°C) TETA->Cond2 AEP This compound (AEP) Cond1->AEP Cond2->AEP

Caption: Key synthesis pathways for this compound.

Key Reactions and Applications

This compound is a valuable intermediate and reactant in numerous chemical processes. Its unique structure, containing primary, secondary, and tertiary amine groups, allows it to be used as an epoxy curing agent, a corrosion inhibitor, and an additive in asphalt (B605645) and lube oils.[1][5]

Reaction with Epoxides

A primary application of this compound is as a curing agent (hardener) for epoxy resins.[5] The reaction proceeds through a nucleophilic substitution mechanism where the amine groups attack the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network.[8]

General Experimental Protocol: Reaction with Phenyl Glycidyl (B131873) Ether (PGE) This protocol describes a model reaction to study the curing mechanism.

Materials:

  • This compound (AEP)

  • Phenyl Glycidyl Ether (PGE)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve a known quantity of this compound in anhydrous toluene under a nitrogen atmosphere.[8]

  • With continuous stirring, slowly add phenyl glycidyl ether dropwise to the AEP solution at room temperature. The molar ratio of AEP to PGE should be controlled based on the desired product (e.g., 1:1 for a mono-adduct).[8]

  • After the addition is complete, heat the reaction mixture to between 60-80°C.[8]

  • Maintain this temperature for 2-4 hours to ensure the reaction goes to completion.[8]

  • The progress of the reaction can be monitored using techniques like FTIR spectroscopy by observing the disappearance of the characteristic epoxide band around 915 cm⁻¹.[8]

G AEP This compound (Nucleophile) Attack Nucleophilic Attack AEP->Attack Epoxide Epoxide Ring (Electrophile) Epoxide->Attack RingOpening Ring-Opening Attack->RingOpening Forms C-N bond Adduct β-Amino Alcohol Adduct RingOpening->Adduct Network Cross-linked Polymer Network Adduct->Network Further Reactions

Caption: Reaction mechanism of AEP with an epoxide.

Other Noteworthy Applications
  • CO₂ Capture: Aqueous solutions of this compound have been identified as potential solvents for capturing carbon dioxide from industrial flue gases.[9]

  • Corrosion Inhibition: It is utilized in studies and formulations for inhibiting corrosion.[4][10][11]

  • Synthesis Intermediate: It serves as a reagent in the synthesis of various compounds, including bisnaphthalimides which have been investigated as potential DNA topoisomerase II inhibitors.[5]

References

N-(2-Aminoethyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)piperazine (AEP) is a versatile organic compound characterized by the presence of primary, secondary, and tertiary amine functionalities within a single molecule. This unique structure makes it a valuable intermediate and building block in a wide array of chemical syntheses and industrial applications. This technical guide provides an in-depth overview of the core physicochemical properties of N-(2-Aminoethyl)piperazine, detailed experimental protocols for its primary applications, and logical workflow diagrams to illustrate key processes. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Physicochemical Properties

N-(2-Aminoethyl)piperazine is a colorless to light-yellow, viscous liquid with a faint, fish-like or ammonia-like odor.[1][2] It is a combustible and corrosive aliphatic amine.[2][3] The following table summarizes its key physicochemical properties.

PropertyValueReferences
Molecular Formula C₆H₁₅N₃[4]
Molecular Weight 129.20 - 129.24 g/mol [1][5]
Appearance Clear, colorless to slightly yellow liquid[1][2][4]
Melting Point -2°F (-19°C)[1][5]
Boiling Point 428°F (220-222°C) at 760 mmHg[1][5]
Density 0.9852 g/cm³ at 20°C[1][5]
Vapor Pressure 0.05 - 0.076 mmHg at 20°C[4]
Flash Point 199 - 200°F (93°C) (Closed Cup)[1][5]
Water Solubility Soluble/Miscible[1]
Refractive Index 1.493 - 1.500 at 20°C/D[1][2]
Vapor Density 4.4 (Air = 1)[1][2]

Synthesis and Production

The industrial production of N-(2-Aminoethyl)piperazine is primarily achieved through the reaction of ethylene (B1197577) dichloride with ammonia.[6][7] This process yields a mixture of various ethylene amines, including ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), and triethylenetetramine (B94423) (TETA), from which AEP is separated by fractional distillation.[6][8] Another significant manufacturing route involves the catalytic reaction of ethylenediamine or mixtures of ethanolamine (B43304) and ammonia.[6][7][9]

A continuous process for producing AEP involves the catalytic hydrogenation of nitrilotriacetonitrile (B1593920) in the presence of hydrogen and a catalyst such as nickel, copper, or cobalt.[10] This method is noted for providing high yields of AEP as the principal product.[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Separation cluster_products Products Ethylene Dichloride Ethylene Dichloride Reaction Reaction Ethylene Dichloride->Reaction Ammonia Ammonia Ammonia->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Neutralization Neutralization Reaction->Neutralization Forms Amine Hydrochlorides Fractional Distillation Fractional Distillation Neutralization->Fractional Distillation Frees Amines AEP N-(2-Aminoethyl)piperazine Fractional Distillation->AEP Other Amines Other Ethylene Amines Fractional Distillation->Other Amines

Caption: Generalized synthesis workflow for N-(2-Aminoethyl)piperazine.

Experimental Protocols

Epoxy Resin Curing

A primary application of N-(2-Aminoethyl)piperazine is as a curing agent for epoxy resins.[7] The tertiary amine in its structure acts as an accelerator, while the three reactive amine hydrogens participate in cross-linking.[7] This protocol details a typical procedure for curing a standard Bisphenol-A based (DGEBA) epoxy resin.[4]

Materials:

  • Standard Bisphenol-A based (DGEBA) epoxy resin (Epoxide Equivalent Weight [EEW] = 190 g/eq)

  • N-(2-Aminoethyl)piperazine (AEP) (96% minimum purity)

  • Suitable mixing vessel

  • Stirring apparatus

  • Mold for casting the specimen

Procedure:

  • Stoichiometric Calculation: Determine the required amount of AEP using the following formula: Amine Hydrogen Equivalent Weight (AHEW) of AEP = Molecular Weight / Number of Active Hydrogens = 129.2 / 3 = 43.1 g/eq Parts by weight of AEP per 100 parts of resin (phr) = (AHEW / EEW) * 100 = (43.1 / 190) * 100 ≈ 22.7 phr

  • Preparation: Weigh the DGEBA epoxy resin and the calculated amount of AEP into the mixing vessel.

  • Mixing: Thoroughly mix the components for 2-3 minutes at room temperature until a homogeneous mixture is achieved.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.

  • Curing: Pour the mixture into the mold and cure at room temperature (25°C) for 24 hours, followed by a post-cure at a higher temperature (e.g., 80°C) for 2-3 hours to ensure complete cross-linking and optimal properties.[4]

  • Cooling: Allow the cured epoxy to cool to room temperature before demolding.[4]

Epoxy_Curing_Workflow Start Start Calculate Stoichiometry Calculate Stoichiometry Start->Calculate Stoichiometry Weigh Resin & AEP Weigh Resin & AEP Calculate Stoichiometry->Weigh Resin & AEP Mix Components Mix Components Weigh Resin & AEP->Mix Components Degas Mixture Degas Mixture Mix Components->Degas Mixture Pour into Mold Pour into Mold Degas Mixture->Pour into Mold Cure Cure (25°C, 24h then 80°C, 2-3h) Pour into Mold->Cure Cool to RT Cool to RT Cure->Cool to RT Demold Demold Cool to RT->Demold End End Demold->End

Caption: Experimental workflow for epoxy resin curing using AEP.

Other Key Applications

Beyond its role as an epoxy curing agent, N-(2-Aminoethyl)piperazine is utilized in several other industrial and research applications:

  • Corrosion Inhibition: It is used in formulations to protect metals like steel from corrosion.[7]

  • Asphalt Additives: AEP is used to improve the properties of asphalt.[7]

  • Carbon Dioxide Capture: Due to its amine groups, AEP has been investigated as a solvent for capturing CO₂ from flue gases.[7][11]

  • Intermediate for Synthesis: It serves as a precursor in the manufacturing of pharmaceuticals, anthelmintics, surfactants, and synthetic fibers.[1][12]

  • Surface Modification: AEP is used to functionalize the surfaces of materials, such as nanoparticles for drug and gene delivery, to improve properties like adhesion.[12][13]

Safety and Handling

N-(2-Aminoethyl)piperazine is a corrosive substance that can cause severe skin burns and eye damage.[3][8] It is harmful if swallowed and toxic in contact with skin.[3][8] Inhalation can irritate the nose, throat, and lungs.[14] It is a combustible liquid and fire may produce irritating or poisonous gases, including nitrogen oxides.[1][5]

Safe Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation.[15][16]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[5][8]

  • Keep away from heat, sparks, and open flames.[3][15]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3]

  • Avoid contact with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][15]

In case of exposure, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8][14] Do not induce vomiting if ingested.[5][8]

References

1-(2-Aminoethyl)piperazine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine

Abstract: this compound (AEP) is a versatile organic compound notable for its unique molecular structure, which incorporates primary, secondary, and tertiary amine functionalities. This structural characteristic makes it a valuable intermediate and building block in a multitude of applications, from industrial processes like epoxy curing and corrosion inhibition to advanced applications in pharmaceutical development as a scaffold for novel therapeutic agents. This document provides a comprehensive technical overview of AEP, detailing its molecular structure, physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound is a derivative of piperazine (B1678402) with an aminoethyl group attached to one of the nitrogen atoms.[1] Its chemical formula is C₆H₁₅N₃.[1][2][3] The molecule's key feature is the presence of three distinct types of nitrogen atoms: one primary, one secondary, and one tertiary amine, which imparts a unique combination of reactivity, basicity, and surface activity.[2]

N1 N C1 CH₂ N1->C1 C5 CH₂ N1->C5 N2 N C3 CH₂ N2->C3 H_piperazine H N2->H_piperazine N3 NH₂ C2 CH₂ C1->C2 inv1 C1->inv1 C2->N2 C4 CH₂ C3->C4 C4->N1 inv2 C4->inv2 C6 CH₂ C5->C6 C6->N3

Caption: Molecular structure of this compound (AEP).

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name 2-(Piperazin-1-yl)ethan-1-amine [1][4]
CAS Number 140-31-8 [1][2][3]
Molecular Formula C₆H₁₅N₃ [1][2][3][5]
Molar Mass 129.21 g/mol [2][6][7]
SMILES NCCN1CCNCC1 [1][4][8]
InChI Key IMUDHTPIFIBORV-UHFFFAOYSA-N [1][4][8]
EC Number 205-411-0 [1]

| UN Number | 2815 |[6][9] |

Physicochemical Properties

AEP is a colorless to yellowish corrosive liquid with a faint fish-like or ammonia-like odor.[2][10][11] It is miscible with water and is classified as a combustible liquid.[2][6][12] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data for this compound

Property Value Reference(s)
Appearance Colorless to yellowish liquid [1][2]
Density 0.983 - 0.985 g/cm³ at 20-25 °C [2][6][8][13]
Melting Point -17 to -19 °C [2][6][10][12]
Boiling Point 218 - 222 °C [2][6][8][10][13]
Flash Point 92 - 93 °C (197.6 - 200 °F) [6][8][10][13]
Vapor Pressure 0.05 - 0.076 mmHg at 20 °C [2][8][12]
Vapor Density 4.4 (vs air) [8][12]
Refractive Index 1.500 at 20 °C [6][8][12]
Water Solubility Miscible / Soluble [2][6][10][13]
LogP -1.48 at 20 °C [12]

| pKa | 10.11 ± 0.10 (Predicted) |[12] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quality control of AEP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the hydrogen and carbon framework of the molecule. The following data was reported in a CDCl₃ solvent.[14]

Table 3: Provisional ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Provisional Assignment Reference
~2.88 Triplet 2H -N-CH₂ -CH₂-NH₂ [14]
~2.78 Triplet 2H -N-CH₂-CH₂ -NH₂ [14]
~2.40 Multiplet 8H Piperazine ring protons [14]

| ~1.32 | Singlet (broad) | 3H | -NH₂ and piperazine -NH |[14] |

Table 4: Provisional ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Provisional Assignment Reference
~59.9 -N-C H₂-CH₂-NH₂ [14]
~54.0 Piperazine ring carbons [14]
~45.6 Piperazine ring carbons [14]

| ~38.9 | -N-CH₂-C H₂-NH₂ |[14] |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry data for AEP is available, confirming its molecular weight of 129.20 g/mol .[5][15] IR spectra show characteristic absorption bands for N-H and C-N stretching, confirming the presence of amine groups.[16]

Synthesis and Manufacturing

AEP can be synthesized via several routes, with the choice of method often depending on the desired scale and purity. A notable method for producing AEP as the primary product involves the catalytic hydrogenation of nitrilotriacetonitrile.[17] Another common industrial method involves reacting ethylene (B1197577) dichloride with ammonia, which produces a mixture of ethylene amines from which AEP is isolated.[18]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Nitrilotriacetonitrile Nitrilotriacetonitrile Reactor High-Pressure Reactor Nitrilotriacetonitrile->Reactor Hydrogen Hydrogen (H₂) Hydrogen->Reactor Catalyst Catalyst (e.g., Nickel, Cobalt) Catalyst->Reactor AEP This compound (Primary Product) Reactor->AEP Hydrogenation & Cyclization Byproducts Other Amines Reactor->Byproducts Side Reactions

Caption: Simplified workflow for the synthesis of AEP via hydrogenation.

Applications in Research and Drug Development

While AEP is widely used as an epoxy curing agent, corrosion inhibitor, and asphalt (B605645) additive, its primary role in the pharmaceutical and life sciences sectors is as a versatile chemical intermediate.[2][6][12]

Scaffold for Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antidepressant, antiviral, and antimicrobial properties.[19][20] AEP serves as a key starting material for synthesizing complex derivatives where the primary amine group allows for facile modification and linkage to other pharmacophores.[19][21]

Functionalization of Materials for Drug Delivery

AEP is used to functionalize the surface of materials, such as nanoparticles, to enhance their utility in drug and gene delivery.[22][23] The amine groups can be used to attach drugs or targeting ligands, while the tertiary amine can act as a "proton sponge" to facilitate endosomal escape, a critical step for delivering therapeutic payloads into the cell cytoplasm.[22]

Experimental Protocols

Protocol for Surface Functionalization of Silica (B1680970) Nanoparticles with AEP

This protocol describes a general method for modifying the surface of silica nanoparticles (SNPs) with AEP to introduce reactive amine groups.

  • Activation of SNPs: a. Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene (B28343) via sonication for 15 minutes. b. Add 1 mL of (3-Aminopropyl)triethoxysilane (APTES) to the suspension. c. Reflux the mixture at 110 °C for 24 hours under a nitrogen atmosphere with constant stirring. d. Cool the mixture to room temperature, then centrifuge to collect the APTES-functionalized SNPs. e. Wash the collected nanoparticles sequentially with toluene, ethanol, and deionized water (3 times each) to remove unreacted APTES. f. Dry the functionalized SNPs under vacuum at 60 °C.

  • Conjugation with AEP (via a linker): a. Disperse 50 mg of the dried APTES-SNPs in 25 mL of anhydrous dimethylformamide (DMF). b. In a separate flask, dissolve a bifunctional crosslinker (e.g., succinic anhydride) in DMF. Add this solution dropwise to the SNP suspension and stir at room temperature for 12 hours to form carboxyl-terminated SNPs. c. Wash the carboxylated SNPs with DMF and then a suitable buffer (e.g., MES buffer, pH 6.0). d. Activate the carboxyl groups by adding 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and stirring for 30 minutes. e. Add an excess of this compound to the activated SNP suspension. f. Stir the reaction mixture at room temperature for 24 hours.

  • Purification and Characterization: a. Centrifuge the AEP-functionalized SNPs and wash thoroughly with deionized water to remove unreacted AEP and coupling agents. b. Dry the final product under vacuum. c. Characterize the surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), thermogravimetric analysis (TGA), and zeta potential measurement.

start Silica Nanoparticles step1 Activation with APTES in Toluene (Reflux) start->step1 wash1 Wash & Dry step1->wash1 step2 Linker Addition (e.g., Succinic Anhydride) wash1->step2 wash2 Wash step2->wash2 step3 Carboxyl Activation (EDC/NHS) wash2->step3 step4 AEP Conjugation step3->step4 Add AEP wash3 Final Wash & Dry step4->wash3 end AEP-Functionalized Nanoparticles wash3->end

Caption: Experimental workflow for nanoparticle functionalization with AEP.

Biological Activity and Signaling Pathways of AEP Derivatives

While AEP itself has limited direct therapeutic activity, its derivatives exhibit significant biological effects, particularly in oncology.[21] Many anticancer piperazine derivatives function by inducing apoptosis (programmed cell death) in cancer cells.[20] This is often achieved by modulating key signaling pathways that control cell survival and death, such as the PI3K/AKT/mTOR pathway or by regulating the Bcl-2 family of proteins.[20][21]

Derivative AEP-Based Anticancer Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Derivative->Bcl2 Inhibits BakBax Bak / Bax (Pro-apoptotic) Derivative->BakBax Promotes Bcl2->BakBax Mito Mitochondrial Permeabilization BakBax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by AEP derivatives.

Conclusion

This compound is a fundamentally important chemical with a well-characterized molecular structure and a broad range of applications. For researchers in drug discovery and materials science, its true value lies in its role as a versatile building block. The presence of three reactive amine centers provides a rich platform for chemical modification, enabling the synthesis of complex molecules and the functionalization of materials for advanced biomedical applications. A thorough understanding of its properties, spectroscopy, and reaction protocols is crucial for leveraging its full potential in the development of next-generation therapeutics and technologies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Catalytic Hydrogenation Synthesis of 1-(2-Aminoethyl)piperazine

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound (AEP), with a focus on catalytic hydrogenation methods. AEP is a valuable chemical intermediate due to its unique structure containing primary, secondary, and tertiary amine functionalities.[1] This makes it a versatile building block in the synthesis of pharmaceuticals, epoxy curing agents, corrosion inhibitors, and other specialty chemicals.[1][2]

Core Synthesis Methodologies

The industrial production of this compound is primarily achieved through several key catalytic pathways. These methods often involve the formation of a mixture of ethyleneamines, from which AEP is subsequently isolated. The choice of starting material and catalyst plays a crucial role in the selectivity and yield of the desired product.

Catalytic Hydrogenation of Nitrilotriacetonitrile (B1593920)

A direct and high-yield route to this compound involves the catalytic hydrogenation of nitrilotriacetonitrile. This continuous process is highlighted as an economically sound method that utilizes readily available starting materials to efficiently produce AEP as the primary product.[3]

The reaction involves contacting nitrilotriacetonitrile with a hydrogenation catalyst in the presence of hydrogen.[3] A variety of catalysts are effective, including those containing nickel, copper, iron, palladium, platinum, cobalt, chromium, rhodium, molybdenum, titanium, or mixtures thereof.[3] The process is typically carried out at elevated temperatures and pressures.[3]

Reaction Pathway: Hydrogenation of Nitrilotriacetonitrile

G cluster_conditions Reaction Conditions Nitrilotriacetonitrile Nitrilotriacetonitrile AEP This compound Nitrilotriacetonitrile->AEP + Hydrogen Hydrogen H₂ Catalyst Hydrogenation Catalyst (Ni, Cu, Co, Pt, Pd, etc.) Temperature 75°C - 200°C Pressure High Pressure

Caption: Synthesis of AEP via catalytic hydrogenation of nitrilotriacetonitrile.

Cyclization of Ethyleneamines

Another significant route for AEP synthesis is the catalytic cyclization of various linear ethyleneamines, such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA).[4] These reactions are typically performed at high temperatures and pressures in the presence of a hydrogenation catalyst and often with the addition of ammonia (B1221849).[4] While these methods can produce AEP as a major product, they also tend to generate a mixture of other piperazine (B1678402) derivatives and ethyleneamines, necessitating purification steps like fractional distillation.[1][4]

For instance, the reaction of diethylenetriamine over a nickel-copper-chromia catalyst can yield a significant amount of this compound along with piperazine and other byproducts.[4]

Experimental Workflow: Cyclization of Diethylenetriamine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Charge Autoclave Charge Autoclave with: - Diethylenetriamine - Water - Ni-Cu-Chromia Catalyst Seal & Purge Seal Autoclave Flush with H₂ Charge Autoclave->Seal & Purge Add Ammonia Add Anhydrous Ammonia Seal & Purge->Add Ammonia Pressurize Pressurize with H₂ Add Ammonia->Pressurize Heat & Agitate Heat to Reaction Temp. (e.g., 220°C) Agitate for Reaction Time (e.g., 1 hour) Pressurize->Heat & Agitate Cool & Vent Cool to Room Temp. Vent Excess Gas Heat & Agitate->Cool & Vent Filter Filter to Remove Catalyst Cool & Vent->Filter Analyze Analyze Product Mixture (GC) Filter->Analyze Purify Purify by Fractional Distillation Analyze->Purify AEP_Product AEP_Product Purify->AEP_Product Pure this compound

Caption: General experimental workflow for the synthesis of AEP from DETA.

Industrial Production from Ethylene (B1197577) Dichloride and Ammonia

A primary industrial method for producing a range of ethyleneamines, including AEP, involves the reaction of ethylene dichloride with ammonia.[2][5] This process results in a mixture of products such as ethylenediamine (B42938) (EDA), diethylenetriamine (DETA), triethylenetetramine (TETA), and higher homologues, from which AEP is isolated via distillation.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various cited synthesis methods for this compound.

Table 1: Synthesis of AEP from Ethyleneamines

Starting MaterialCatalystTemperature (°C)Pressure (psig)Reaction Time (hr)AEP Yield (%)Other Major ProductsReference
DiethylenetriamineNickel-Copper-Chromia2201900121.1Piperazine (39.0%), Ethylenediamine (5.3%)[4]
TetraethylenepentamineNickel-Copper-Chromia2252100117.0Piperazine (15.2%), Ethylenediamine (2.4%)[4]
TriethylenetetramineRaney Cobalt22521001Not specified-[4]

Table 2: Continuous Synthesis of AEP from Nitrilotriacetonitrile

CatalystTemperature (°C)PressureFeed RateAEP YieldReference
Nickel, Copper, Iron, Palladium, Platinum, Cobalt, Chromium, Rhodium, Molybdenum, Titanium, or mixtures~75 - 200HighContinuousHigh yields as principal product[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of AEP from Diethylenetriamine[4]

Equipment:

  • 1400 ml rocking autoclave

  • Heating mantle and temperature controller

  • Pressure gauge

  • Gas inlet and outlet valves

Materials:

  • Diethylenetriamine: 100 g

  • Water: 100 g

  • Nickel-Copper-Chromia catalyst: 50 g

  • Anhydrous Ammonia: 100 g

  • Hydrogen gas

Procedure:

  • The rocking autoclave is charged with 100 g of diethylenetriamine, 100 g of water, and 50 g of a nickel-copper-chromia catalyst.

  • The autoclave is assembled and thoroughly flushed with hydrogen to remove any air.

  • 100 g of anhydrous ammonia is introduced into the sealed autoclave.

  • The autoclave is then pressurized with hydrogen gas to an initial pressure of 500 psig at approximately 23°C.

  • The autoclave is heated to 220°C, with the pressure rising to approximately 1900 psig. These conditions are maintained for one hour with continuous rocking to ensure thorough mixing.

  • After the reaction period, the autoclave is cooled to room temperature, and the excess gas pressure is carefully vented.

  • The liquid product is filtered to remove the catalyst.

  • The resulting product mixture is analyzed, typically by gas chromatography, to determine the yield of each component. The reported yield for this compound is 21.1%.

Protocol 2: General Procedure for Catalytic Hydrogenation of Dioximes to Piperazines[7]

While not a direct synthesis of AEP, this protocol for the reductive cyclization of dioximes illustrates a general laboratory method for forming the piperazine ring via catalytic hydrogenation, which is relevant to the broader topic.

Equipment:

  • Vial

  • Steel autoclave

  • Stirring apparatus

  • Filtration apparatus

Materials (Example):

  • Dioxime starting material

  • Methanol (B129727) (solvent)

  • 5%-Pd/C catalyst or Raney Nickel (Ra-Ni)

  • Hydrogen gas

Procedure using 5%-Pd/C (Method A1):

  • A 5%-Pd/C catalyst (50 mg per 0.5 mmol of dioxime) is added to a solution of the dioxime (1 equivalent) in methanol (0.1 M).

  • The vial is placed in a steel autoclave, which is then flushed and filled with hydrogen to a pressure of approximately 40 bar.

  • The hydrogenation is conducted at this pressure and 50°C for 6 hours with vigorous stirring.

  • After the reaction, the autoclave is cooled to room temperature and slowly depressurized.

  • The catalyst is removed by filtration, and the solution is concentrated under reduced pressure to yield the piperazine product.

Procedure using Raney Nickel (Method B1):

  • A suspension of Raney Nickel (approximately 50 mg per 0.5 mmol of dioxime) in methanol (1 mL) is added to a vial containing a solution of the dioxime (1 equivalent) in methanol (0.1 M).

  • The subsequent steps of pressurization, reaction, and work-up are similar to Method A1.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-(2-Aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Aminoethyl)piperazine (AEP) is a versatile diamine utilized in a wide range of applications, from a building block in the synthesis of pharmaceuticals to a curing agent for epoxy resins and as a corrosion inhibitor. Its chemical structure, featuring a primary, secondary, and tertiary amine, gives it unique properties that are critical to its function in these various roles. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and proper application. This technical guide provides a comprehensive overview of the spectroscopic data of AEP, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and workflow visualizations.

Molecular Structure
  • IUPAC Name: 2-(piperazin-1-yl)ethan-1-amine[1]

  • Chemical Formula: C₆H₁₅N₃[2]

  • Molecular Weight: 129.20 g/mol [2]

  • CAS Number: 140-31-8[2]

Spectroscopic Data

The following sections present the key spectroscopic data for N-(2-Aminoethyl)piperazine, summarized in tabular format for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The ¹H NMR spectrum of N-(2-Aminoethyl)piperazine in CDCl₃ typically exhibits signals corresponding to the protons on the piperazine (B1678402) ring and the aminoethyl side chain.

Table 1: ¹H NMR Spectroscopic Data for N-(2-Aminoethyl)piperazine

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~2.88Singlet2H-NH₂ (primary amine)
~2.78Triplet2H-CH₂-NH₂
~2.40Multiplet8HPiperazine ring protons (-CH₂-N-CH₂-)
~1.32Singlet1H-NH- (secondary amine, piperazine ring)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of N-(2-Aminoethyl)piperazine shows distinct signals for the carbon atoms in the piperazine ring and the ethyl chain.

Table 2: ¹³C NMR Spectroscopic Data for N-(2-Aminoethyl)piperazine [3]

Chemical Shift (δ) ppmProvisional Assignment
59.8-C H₂-N (ethyl group)
54.3-C H₂-N-C H₂- (piperazine ring)
46.0-C H₂-N-C H₂- (piperazine ring)
38.8-N-C H₂-CH₂-NH₂
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-Aminoethyl)piperazine is characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations.[3]

Table 3: Characteristic IR Absorption Bands for N-(2-Aminoethyl)piperazine [3]

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3250 - 3400Medium-StrongN-H stretch (primary & secondary amines)
2940 - 2800StrongC-H stretch (alkane)
1590 - 1650MediumN-H bend (primary amine)
1450 - 1470MediumC-H bend (alkane)
1150 - 1050Medium-StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(2-Aminoethyl)piperazine, electron ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Fragmentation Data for N-(2-Aminoethyl)piperazine

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Provisional Fragment Assignment
129Moderate[M]⁺ (Molecular ion)
99High[M - CH₂NH₂]⁺
86Moderate[M - C₂H₅N]⁺
70High[C₄H₈N]⁺
56High[C₃H₆N]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol[3]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(2-Aminoethyl)piperazine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, utilize a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections on the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

FTIR Spectroscopy Protocol[3]
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a single drop of neat N-(2-Aminoethyl)piperazine liquid directly onto the ATR crystal (e.g., diamond or germanium).

    • Alternatively, for transmission mode, create a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Collection:

    • Record a background spectrum of the clean, empty ATR crystal or salt plates to subtract atmospheric and instrumental interferences.

  • Sample Analysis:

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction from the sample spectrum.

    • Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[3]
  • Sample Preparation:

    • Prepare a dilute solution of N-(2-Aminoethyl)piperazine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

    • Employ a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program to separate the analyte from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • As the analyte elutes from the GC column, it enters the mass spectrometer.

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

    • Compare the obtained spectrum with a reference library for confirmation.

Mandatory Visualizations

The following diagrams illustrate the standardized workflows for the spectroscopic analysis of N-(2-Aminoethyl)piperazine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh AEP dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra transfer->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct reference Reference Spectrum correct->reference analyze Peak Integration & Assignment reference->analyze

Caption: Experimental workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing background Collect Background Spectrum sample Place AEP on ATR Crystal background->sample acquire Acquire IR Spectrum sample->acquire subtract Background Subtraction acquire->subtract analyze Peak Identification subtract->analyze

Caption: Experimental workflow for FTIR spectroscopic analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prepare Prepare Dilute Solution inject Inject into GC prepare->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect

Caption: Experimental workflow for GC-MS analysis.

References

The Multifaceted Biological Activities of N-(2-Aminoethyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(2-Aminoethyl)piperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile and privileged structure for the development of a diverse array of potent therapeutic agents. While the parent compound is primarily an industrial chemical, its derivatives have garnered significant attention for their wide-ranging biological activities. This technical guide provides a comprehensive overview of the biological activities of N-(2-Aminoethyl)piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological processes to support ongoing research and drug development efforts.

Data Presentation: A Quantitative Overview of Biological Activities

The therapeutic potential of N-(2-Aminoethyl)piperazine derivatives spans multiple domains, including oncology, infectious diseases, inflammation, and neurology. The following tables summarize the quantitative data for representative derivatives, offering a comparative look at their efficacy.

Table 1: Anticancer Activity of N-(2-Aminoethyl)piperazine Derivatives

Derivative ClassSpecific CompoundCancer Cell LineActivity Metric (µM)
Vindoline-Piperazine ConjugatesVindoline-17-[4-(trifluoromethyl)benzyl]piperazineBreast (MDA-MB-468)GI50: 1.00[1]
Vindoline-Piperazine ConjugatesVindoline-17-[1-bis(4-fluorophenyl)methyl]piperazineNon-Small Cell Lung (HOP-92)GI50: 1.35[1]
Oleanonic/Ursonic Acid AmidesChalcone derivative of Oleanonic AcidVariousGI50 values in nanomolar range[1]
Piperazine-based Quinoxaline di-N-oxidesCompound 123Colon (HT29), Cervical (SiHa)IC50: 0.28, 0.25[1]
Benzothiazole-Piperazine DerivativesCompound 1dHepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116)GI50: 1.23, 0.98, 1.54
1-Benzhydryl-Piperazine-Based HDAC Inhibitors---------

Table 2: Antimicrobial Activity of N-(2-Aminoethyl)piperazine Derivatives

Derivative ClassSpecific Compound/ComplexMicrobial StrainActivity Metric (µg/mL)
Schiff base complexesCopper-AEP complexS. aureus, E. coliMIC: 12.5, 25[2]
Phenothiazine derivativesCompound VS. aureus, B. subtilisEquipotent with streptomycin[3]
Novel Piperazine (B1678402) DerivativesPD-2P. aeruginosa, C. albicansZone of Inhibition observed[4]

Table 3: Antiviral Activity of N-(2-Aminoethyl)piperazine Derivatives

Derivative ClassSpecific CompoundVirusActivity Metric (µM)
Diaryl-1,2,4-triazine piperazine conjugates---Influenza A (H1N1)EC50: 2.6[1]
N-aryl piperazine tetrahydroquinolineCompound 21HIV-1IC50: 0.02
Indole-7-carboxamidesCompound 42HIV-1EC50: 0.00058

Table 4: Anti-inflammatory Activity of N-(2-Aminoethyl)piperazine Derivatives

Derivative ClassSpecific CompoundAssayActivity Metric
Methyl Salicylate DerivativesM15, M16Carrageenan-induced paw edemaHigher than aspirin, equal to indomethacin[5]
Pyrazolyl methyl piperazineLQFM-008Carrageenan-induced paw edemaDose-dependent reduction in edema[6]
Novel Piperazine DerivativesPD-1, PD-2Nitrite production inhibitionUp to 39.42% and 33.7% inhibition[4][7]
Novel Piperazine DerivativesPD-1, PD-2TNF-α generation inhibitionUp to 56.97% and 44.73% inhibition[4][7]

Table 5: Central Nervous System (CNS) Activity of N-(2-Aminoethyl)piperazine Derivatives

Derivative ClassSpecific CompoundReceptor TargetActivity Metric (Ki in nM)
Phenylpiperazine amidescmp2TRPC6 modulatorImproves cognitive function in mice[8]
Arylpiperazine derivatives---5-HT2AAntagonist activity[9]
---LQFM-008Serotonergic pathwayAnti-nociceptive effects[6]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of the biological activities of novel compounds. Below are protocols for key experiments cited in the study of N-(2-Aminoethyl)piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the N-(2-Aminoethyl)piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value from the dose-response curve.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Inoculum Preparation: Culture the microbial strain overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques.

  • Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Pre-incubate the virus with various concentrations of the test compound for a set period (e.g., 1 hour).

  • Infection: Adsorb the virus-compound mixture onto the cell monolayer for a specified time.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the untreated control.[1]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[10][11]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of N-(2-Aminoethyl)piperazine derivatives.

experimental_workflow_cytotoxicity start Cancer Cell Lines treatment Treat with N-(2-Aminoethyl)piperazine Derivative (Varying Concentrations) start->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay determine_ic50 Determine IC50/GI50 viability_assay->determine_ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) determine_ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) determine_ic50->cell_cycle_analysis western_blot Western Blot Analysis (Target Protein Expression) determine_ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis antimicrobial_susceptibility_workflow start Pure Microbial Culture (Bacteria or Fungi) inoculum_prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum_prep inoculation Inoculate Plate with Standardized Microbe inoculum_prep->inoculation plate_prep Prepare Serial Dilutions of N-(2-Aminoethyl)piperazine Derivative in 96-well plate plate_prep->inoculation incubation Incubate at Appropriate Temperature and Duration inoculation->incubation read_results Visually Assess for Growth Inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic apoptosis_signaling_pathway derivative N-(2-Aminoethyl)piperazine Derivative pi3k_akt PI3K/AKT Pathway derivative->pi3k_akt Inhibits/Modulates src Src Family Kinases derivative->src Inhibits/Modulates bcr_abl BCR-ABL Pathway derivative->bcr_abl Inhibits/Modulates bcl2_family Modulation of Bcl-2 Family (e.g., ↓Bcl-2, ↑Bak) derivative->bcl2_family Inhibits/Modulates apoptosis Apoptosis mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) mito->caspase_activation caspase_activation->apoptosis

References

The Versatility of 1-(2-Aminoethyl)piperazine: A Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Aminoethyl)piperazine (AEP) is a versatile and highly reactive trifunctional molecule possessing primary, secondary, and tertiary amine groups. This unique structural feature makes it a valuable chemical intermediate in a wide array of industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the role of AEP as a core building block in the synthesis of various materials and bioactive compounds, targeting researchers, scientists, and drug development professionals. The guide details its application as a corrosion inhibitor, an epoxy curing agent, and a scaffold for the development of novel therapeutics, supported by experimental protocols, quantitative data, and visual representations of key processes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of AEP is fundamental to its application as a chemical intermediate. Key data is summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.21 g/mol
Appearance Colorless to light yellow liquid
CAS Number 140-31-8
Density 0.984 g/cm³ at 20 °C
Boiling Point 222 °C
Melting Point -19 °C
Flash Point 93 °C (200 °F)
Solubility Miscible in water

Applications as a Chemical Intermediate

The trifunctional nature of AEP allows it to serve as a versatile precursor in numerous chemical syntheses. Its primary, secondary, and tertiary amines exhibit differential reactivity, enabling selective functionalization and the construction of complex molecular architectures.

Corrosion Inhibition

AEP and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atoms facilitates the adsorption of the molecule onto the metal surface, forming a protective film that mitigates the corrosive action of the surrounding medium.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the typical inhibition efficiency of piperazine (B1678402) derivatives on mild steel in a 1 M HCl solution.

Inhibitor Concentration (mM)Inhibition Efficiency (%)
544 - 62
2590 - 94

Experimental Protocol: Evaluation of Corrosion Inhibition

A standard method for evaluating the efficacy of a corrosion inhibitor is the weight loss method.

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid (corrosive medium)

  • This compound (inhibitor)

  • Acetone (B3395972)

  • Distilled water

  • Analytical balance

Procedure:

  • Clean the mild steel coupons with acetone and distilled water, then dry and weigh them accurately.

  • Prepare solutions of 1 M HCl containing various concentrations of AEP. A blank solution without the inhibitor should also be prepared.

  • Immerse the pre-weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the steel.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Experimental Workflow: Corrosion Inhibition Evaluation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_coupon Clean & Weigh Steel Coupon immersion Immerse Coupon in Solution prep_coupon->immersion prep_solution Prepare HCl +/- AEP prep_solution->immersion post_clean Clean & Reweigh Coupon immersion->post_clean calculate Calculate Corrosion Rate & Inhibition Efficiency post_clean->calculate G cluster_prep Preparation cluster_mix Mixing cluster_cure Curing calc Calculate Stoichiometry weigh Weigh Epoxy & AEP calc->weigh mix Thoroughly Mix Components weigh->mix cast Cast into Mold mix->cast cure Cure at Specified Temp & Time cast->cure demold Demold Cured Specimen cure->demold G AEP This compound Intermediate Functionalized Piperazine Intermediate AEP->Intermediate Chemical Synthesis (e.g., N-Arylation) Bioactive Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate->Bioactive Further Functionalization G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis AEP_deriv AEP Derivative (Inhibitor) AEP_deriv->PI3K AEP_deriv->Akt AEP_deriv->mTOR

An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathways of piperazine (B1678402) and its derivatives, with a particular focus on compounds relevant to the pharmaceutical industry. Understanding the thermal stability and decomposition mechanisms of these molecules is critical for ensuring drug product quality, safety, and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to support research and development in this field.

Core Thermal Degradation Mechanisms of the Piperazine Ring

The piperazine ring, a common scaffold in many active pharmaceutical ingredients (APIs), exhibits characteristic thermal degradation patterns. The primary mechanism involves nucleophilic substitution (SN2) reactions, often initiated by the protonated form of piperazine (H⁺PZ).[1][2] This can lead to ring-opening and the formation of various degradation products.

In aqueous solutions, particularly at elevated temperatures (135-175 °C), the degradation of piperazine is influenced by factors such as temperature, CO₂ loading, and the concentration of the piperazine solution itself.[3][4][5] The degradation generally follows first-order kinetics with a significant activation energy, indicating a strong temperature dependence.[3][4]

Key thermal degradation products of piperazine include N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine (AEP), and 2-imidazolidone.[1][6] The formation of these products is often initiated by the nucleophilic attack of a piperazine molecule on the α-carbon of a protonated piperazine molecule, leading to a ring-opened structure.[1][2]

Piperazine_Degradation_Pathway PZ Piperazine Intermediate Ring-Opened Intermediate PZ->Intermediate Nucleophilic Attack (Sₙ2 Reaction) HPZ Protonated Piperazine (H⁺PZ) HPZ->Intermediate AEP N-(2-aminoethyl)piperazine (AEP) Intermediate->AEP FPZ N-formylpiperazine Intermediate->FPZ Ammonium Ammonium Intermediate->Ammonium Imidazolidone 2-imidazolidone Intermediate->Imidazolidone

Figure 1: General thermal degradation pathway of piperazine.

Thermal Degradation of Pharmaceutical Piperazine Derivatives

The principles of piperazine degradation extend to its derivatives used in pharmaceuticals. However, the nature and position of substituents on the piperazine ring significantly influence the stability and the specific degradation pathways.

Cetirizine (B192768)

Cetirizine, a second-generation antihistamine, is known to be susceptible to degradation under various stress conditions, including heat.[7] Thermal degradation studies, often as part of forced degradation protocols, are crucial for identifying potential degradants.

Quantitative Thermal Analysis Data for Cetirizine

ParameterValueReference
Melting Point~220 °C (with degradation)[8]
Initial Weight Loss (up to 165 °C)~5%[8]
Major Weight Loss (247-400 °C)~92.8%[8]
Total Weight Loss (165-400 °C)~97.8%[8]
Activation Energy (ASTM E696)120.8 kJ mol⁻¹[8]

The degradation of cetirizine can be initiated by the cleavage of the ether linkage or modifications to the piperazine ring. One of the identified oxidation products, which can also be relevant in thermal degradation, is cetirizine N-oxide.

Cetirizine_Degradation Cetirizine Cetirizine Degradant1 α-(4-chlorophenyl) benzyl (B1604629) alcohol Cetirizine->Degradant1 Hydrolytic/Thermal Cleavage Degradant2 4-chlorobenzophenone Cetirizine->Degradant2 Oxidative/Thermal Degradation Degradant3 Cetirizine N-oxide Cetirizine->Degradant3 N-Oxidation

Figure 2: Potential degradation pathways of cetirizine.
Cinnarizine (B98889)

Cinnarizine, an antihistamine and calcium channel blocker, has been studied for its thermal behavior using thermogravimetry (TG) and differential scanning calorimetry (DSC).[3]

Quantitative Thermal Analysis Data for Cinnarizine

ParameterValueReference
Melting Point121.94 °C[3]
Activation Energy (Isothermal)88.38 kJ mol⁻¹[3]
Activation Energy (Non-isothermal)90.12 kJ mol⁻¹[3]

The degradation of cinnarizine is influenced by the heating rate, with decomposition temperatures increasing at higher rates.[3]

Meclizine

Meclizine, another antihistamine, undergoes degradation under thermal stress, although detailed pathways are less documented in the available literature. Forced degradation studies have been performed, but often focus on hydrolytic and oxidative conditions.[9] Thermal degradation in solution has been observed at 70°C, leading to the formation of degradation products.[10]

Summary of Meclizine Thermal Degradation Observations

ConditionObservationReference
Solid state, 70°C for 7 daysNo degradation observed[10]
Solution state, 70°C for 3 daysTwo degradation products detected[10]

The identification of these thermal degradants would require techniques like GC-MS or LC-MS.

Hydroxyzine (B1673990)

Hydroxyzine, a first-generation antihistamine, is known to degrade into cetirizine as one of its metabolites, and this pathway can also be relevant under stress conditions.[11] Forced degradation studies have shown its susceptibility to oxidation, which can be thermally induced, leading to the formation of hydroxyzine N-oxide and O-acetyl hydroxyzine.[11][12]

Hydroxyzine_Degradation Hydroxyzine Hydroxyzine Cetirizine Cetirizine Hydroxyzine->Cetirizine Oxidation N_Oxide Hydroxyzine N-Oxide Hydroxyzine->N_Oxide N-Oxidation O_Acetyl O-Acetyl Hydroxyzine Hydroxyzine->O_Acetyl Acetylation

Figure 3: Potential degradation pathways of hydroxyzine.
Cyclizine (B1669395)

Detailed information on the specific thermal degradation pathways of cyclizine is limited in the reviewed literature. However, it is known that cyclizine hydrochloride has a melting point of approximately 285°C with decomposition.[13] Further studies employing techniques like TGA-FTIR or TGA-MS would be necessary to elucidate its thermal decomposition products and pathways.

Experimental Protocols

The study of thermal degradation pathways of piperazine derivatives relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a substance by measuring the change in mass as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[14]

    • Heating Rate: A linear heating rate, typically 10 or 20 °C/min.[3]

    • Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600-700 °C).[3][15]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow start Start sample_prep Weigh 5-10 mg of sample into TGA pan start->sample_prep place_in_tga Place sample in TGA instrument sample_prep->place_in_tga set_params Set parameters: - Purge gas (N₂) - Heating rate (10°C/min) - Temperature range place_in_tga->set_params run_analysis Run TGA analysis set_params->run_analysis collect_data Collect mass vs. temperature data run_analysis->collect_data analyze_data Plot TG and DTG curves collect_data->analyze_data end End analyze_data->end

Figure 4: Experimental workflow for TGA.
Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, crystallization, and other phase changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.[2]

  • Experimental Conditions:

    • Reference: An empty, sealed aluminum pan.

    • Purge Gas: Inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[14]

    • Heating Rate: A linear heating rate, typically 10 °C/min.[2]

    • Temperature Program: Heat the sample over a temperature range that encompasses the expected thermal events.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events such as melting and decomposition, respectively.

DSC_Workflow start Start sample_prep Weigh 2-5 mg of sample into DSC pan and seal start->sample_prep place_in_dsc Place sample and reference pans in DSC instrument sample_prep->place_in_dsc set_params Set parameters: - Purge gas (N₂) - Heating rate (10°C/min) - Temperature program place_in_dsc->set_params run_analysis Run DSC analysis set_params->run_analysis collect_data Collect heat flow vs. temperature data run_analysis->collect_data analyze_data Plot DSC thermogram and identify thermal events collect_data->analyze_data end End analyze_data->end

References

The Multifaceted Role of Aminoethylpiperazine in Industrial Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoethylpiperazine (AEP) is a versatile organic compound with a unique molecular structure that incorporates primary, secondary, and tertiary amine functionalities. This trifunctional nature makes it a highly reactive and valuable intermediate in a wide array of industrial processes. This technical guide delves into the core industrial applications of AEP, providing a detailed overview for researchers, scientists, and professionals in drug development. Its primary applications are centered on its use as an epoxy curing agent, a corrosion inhibitor, an asphalt (B605645) additive, and a crucial building block in chemical synthesis.[1][2][3][4][5]

Epoxy Resin Curing Agent

One of the most significant applications of AEP is as a curing agent or hardener for epoxy resins.[2][3][6] The primary and secondary amine groups in the AEP molecule readily react with the epoxide groups of the resin, initiating a cross-linking reaction. This process transforms the liquid resin into a rigid, thermoset polymer with enhanced mechanical and thermal properties.[7][8]

The tertiary amine group within the AEP molecule acts as a catalyst, accelerating the curing process.[9] This dual functionality as both a curing agent and an accelerator makes AEP a highly efficient component in epoxy formulations.[9] While it can be used as the sole curing agent, it is often used in conjunction with other amines to achieve specific curing profiles and final properties.[1][5] A post-cure at elevated temperatures is frequently recommended to achieve optimal mechanical properties, such as higher tensile strength and thermal resistance.[9][10]

Typical Properties and Performance Data

The following table summarizes typical properties of an epoxy system using AEP as a curing agent with a standard Bisphenol-A based epoxy resin.

PropertyValueTest Method
AppearanceClear LiquidVisual
Color (Gardner)1ASTM D1544
Viscosity @ 25°C (cP)10ASTM D445
Amine Value (mg KOH/g)1,297ASTM D2896
Density @ 25°C (lb/gal)8.2ASTM D1475
Flash Point (closed cup) (°F)215ASTM D93
Equivalent Wt/{H}43Calculated
Recommended Use Level (phr, EEW=190)23Manufacturer Data
Gel Time (150g mix @ 25°C) (min)19ASTM D2471
Heat Deflection Temperature (°F, 264 psi)225ASTM D648
Flexural Strength (psi)19,000ASTM D790
Tensile Strength (psi)10,000ASTM D638
(Data sourced from a typical formulation with a standard Bisphenol-A based epoxy resin (DGEBA, EEW=190))[10]
Experimental Workflow for Epoxy Curing Analysis

A typical experimental workflow to evaluate the efficacy of AEP as a curing agent would involve the following steps:

G cluster_prep Formulation and Mixing cluster_curing Curing Process cluster_testing Material Characterization formulation Define Epoxy Resin to AEP Ratio mixing Thoroughly Mix Components formulation->mixing degassing Degas Mixture to Remove Air Bubbles mixing->degassing casting Cast into Molds degassing->casting initial_cure Room Temperature Cure (B-Stage) casting->initial_cure post_cure Elevated Temperature Post-Cure initial_cure->post_cure thermal Thermal Analysis (DSC, TGA) post_cure->thermal mechanical Mechanical Testing (Tensile, Flexural) post_cure->mechanical chemical Chemical Resistance Testing post_cure->chemical

Fig. 1: Experimental workflow for evaluating AEP-cured epoxy resins.

Corrosion Inhibition

AEP is an effective corrosion inhibitor for metals, particularly in acidic environments like those found in oil and gas pipelines, boilers, and cooling water systems.[2] Its efficacy stems from the presence of nitrogen atoms with lone pairs of electrons in its structure. These electrons can be donated to the vacant d-orbitals of metal atoms, leading to the adsorption of AEP molecules onto the metal surface.[11] This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and significantly reducing the rate of corrosion.[3][7]

The formation of this protective layer is a form of chemisorption, where a coordinate bond is formed between the AEP molecule and the metal surface.[12] This strong interaction leads to a high surface coverage and excellent inhibition efficiency.[12]

Corrosion Inhibition Mechanism

The following diagram illustrates the mechanism of corrosion inhibition by AEP on a metal surface.

G cluster_system Corrosive Environment Metal Metal Surface (e.g., Steel) Corrosion Corrosion (Metal Oxidation) Metal->Corrosion Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Corrosion AEP Aminoethylpiperazine (AEP) Protective_Layer Adsorbed Protective Film AEP->Protective_Layer Adsorption onto metal surface Protective_Layer->Metal Forms on Protective_Layer->Corrosion Inhibits

Fig. 2: Mechanism of corrosion inhibition by Aminoethylpiperazine.
Experimental Protocol for Evaluating Corrosion Inhibition

A standard method for evaluating the performance of a corrosion inhibitor like AEP is through electrochemical measurements. A typical protocol would involve:

  • Material Preparation: Prepare coupons of the metal to be tested (e.g., carbon steel) with a standardized surface finish.

  • Electrolyte Preparation: Prepare a corrosive solution (e.g., 1 M HCl) and different concentrations of the AEP inhibitor.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: Conduct potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to study the properties of the protective film formed on the metal surface. An increase in the charge transfer resistance (Rct) indicates effective inhibition.

Asphalt Additives

In the construction and civil engineering sectors, AEP is utilized as an additive to improve the properties of asphalt mixtures.[1][3][13] It functions as an anti-stripping agent, enhancing the adhesion between the asphalt binder and the aggregate.[7] This is particularly important in the presence of moisture, which can weaken the bond and lead to pavement distresses such as raveling and stripping.

The amine groups in AEP are basic and have a strong affinity for the typically acidic silicate (B1173343) surfaces of many common aggregates. This promotes a durable bond that is more resistant to the stripping action of water, thereby extending the service life of the pavement.[7]

Logical Relationship in Asphalt Modification

The role of AEP in improving asphalt adhesion can be visualized as follows:

G Asphalt Asphalt Binder Weak_Bond Weak Adhesion Asphalt->Weak_Bond Strong_Bond Improved Adhesion Asphalt->Strong_Bond Aggregate Aggregate Aggregate->Weak_Bond Aggregate->Strong_Bond Water Water/Moisture Pavement_Distress Pavement Distress (Stripping) Water->Pavement_Distress Accelerates AEP Aminoethylpiperazine (AEP) AEP->Strong_Bond Promotes Weak_Bond->Pavement_Distress Durable_Pavement Durable Pavement Strong_Bond->Durable_Pavement

Fig. 3: Role of AEP in enhancing asphalt-aggregate adhesion.

Chemical Intermediate

Beyond its direct applications, AEP serves as a versatile chemical intermediate in the synthesis of a wide range of other valuable chemicals.[4][14][15] Its reactive amine groups provide sites for various chemical transformations, making it a key building block for:

  • Polyamide Resins: AEP can be reacted with dicarboxylic acids to form polyamide resins, which have applications in adhesives and coatings.[1][5]

  • Urethane (B1682113) Chemicals: It is used in the production of urethane catalysts and other components for polyurethane systems.[1][2][5]

  • Surfactants and Emulsifiers: The hydrophilic amine groups and the potential to introduce hydrophobic chains make AEP a useful starting material for the synthesis of surfactants and emulsifiers used in textile processing and industrial cleaning.[2]

  • Pharmaceuticals and Agrochemicals: AEP is a precursor in the synthesis of certain active pharmaceutical ingredients (APIs) and agricultural chemicals such as herbicides and fungicides.[2][6][14]

  • Lube Oil and Fuel Additives: Derivatives of AEP are used as additives in lubricants and fuels to improve their performance characteristics.[1]

References

Methodological & Application

Application Notes and Protocols for Epoxy Resin Curing with N-Aminoethylpiperazine (AEP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-Aminoethyl)piperazine (AEP) is a versatile curing agent for epoxy resins, widely utilized to impart desirable mechanical and thermal properties to the cured product.[1] Its molecule contains primary, secondary, and tertiary amine groups, which allows it to function as both a curing agent and an accelerator.[2] The primary and secondary amines react with the epoxy groups to form a cross-linked polymer network, while the tertiary amine acts as a catalyst to accelerate the curing reaction.[2] This document provides a detailed experimental protocol for the curing of a standard Bisphenol-A based (DGEBA) epoxy resin using AEP.

Materials and Equipment:

  • Resin: Standard Bisphenol-A based (DGEBA) epoxy resin (Epoxide Equivalent Weight [EEW] = 190)[1]

  • Curing Agent: N-(2-Aminoethyl)piperazine (AEP), 96% minimum purity[1][3][4]

  • Mixing Vessel: Suitable disposable, clean, and dry container (e.g., plastic, metal, or wax-free paper). Avoid glass or foam containers.[5]

  • Stirring Apparatus: Mechanical stirrer or clean, dry mixing sticks[1]

  • Mold: Appropriate mold for casting the desired specimen shape[1]

  • Oven: Capable of maintaining a constant temperature of 100°C (212°F) for post-curing[1]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

Experimental Protocol:

1. Formulation and Mixing:

  • Mixing Ratio: The recommended use level is 23 parts by weight of AEP per 100 parts of DGEBA epoxy resin (phr).[1] It is crucial to adhere to the recommended ratio to ensure optimal properties of the cured resin.[2]

  • Mixing Procedure:

    • Accurately weigh the DGEBA epoxy resin and AEP into a clean, dry mixing vessel.[6]

    • Mix the components thoroughly for a minimum of 2-3 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.[2] For best results, consider the "two-container" method: mix in one container, then transfer the mixture to a second clean container and mix again.[2]

    • The gel time for a 150g mix at 25°C is approximately 19 minutes.[1][3]

2. Casting and Initial Curing:

  • Casting: Pour the homogeneous mixture into the prepared mold.[1] To remove trapped air bubbles, a heat gun or torch can be briefly and carefully passed over the surface of the resin.[2]

  • Initial Curing (B-Stage): Allow the cast resin to gel at room temperature.[1][3][4] The ideal curing temperature is typically between 22-24°C (72-75°F).[2]

3. Post-Curing:

  • For optimal performance and to achieve maximum mechanical and thermal properties, a post-cure is required.[1][3][4]

  • Place the gelled casting into an oven and cure for 2 hours at 100°C (212°F).[1][3]

4. Cooling and Demolding:

  • After the post-curing period, turn off the oven and allow the cured epoxy to cool down slowly to room temperature inside the oven to avoid thermal shock.

  • Once cooled, carefully demold the specimen.

Data Presentation:

Table 1: Typical Properties of AEP Cured DGEBA Epoxy Resin

PropertyValueReference(s)
Recommended Use Level23 phr (EEW=190)[1][3][4]
Gel Time (150g mix @ 25°C)19 minutes[1][3]
Post-Cure Schedule2 hours at 100°C (212°F)[1][3]
Heat Deflection Temperature107°C (225°F)[1][3][4]
Flexural Strength131 MPa (19,000 psi)[1][3][4]
Tensile Strength69 MPa (10,000 psi)[1][3][4]

Characterization of Cured Epoxy Resin:

Several techniques can be used to characterize the cured epoxy resin, including:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the degree of cure.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups, confirming the curing reaction.[7][9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured resin.[9]

  • Mechanical Testing: To measure properties such as tensile strength, flexural strength, and impact strength according to ASTM standards.

Mandatory Visualizations:

experimental_workflow cluster_prep Preparation cluster_mixing Mixing cluster_curing Curing Process cluster_final Final Steps weigh_resin Weigh DGEBA Resin mix Thoroughly Mix (23 phr AEP) weigh_resin->mix weigh_aep Weigh AEP Curing Agent weigh_aep->mix cast Cast into Mold mix->cast initial_cure Initial Cure (Gel) at Room Temperature cast->initial_cure post_cure Post-Cure (2 hours @ 100°C) initial_cure->post_cure cool Cool to Room Temperature post_cure->cool demold Demold Specimen cool->demold reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products epoxy Epoxy Group (from DGEBA) reaction Nucleophilic Addition epoxy->reaction aep Amine Groups (from AEP) aep->reaction crosslinked Cross-linked Polymer Network reaction->crosslinked hydroxyl Hydroxyl Groups reaction->hydroxyl

References

Application Notes and Protocols for N-alkylation of N-(2-Aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions, protocols, and key considerations for the N-alkylation of N-(2-Aminoethyl)piperazine (AEP), a critical building block in the synthesis of pharmacologically active compounds.

N-(2-Aminoethyl)piperazine possesses three nitrogen atoms with varying reactivity (one primary, one secondary, and one tertiary), making selective N-alkylation a significant challenge. The primary and secondary amines are both nucleophilic and can react with alkylating agents. A common issue is the formation of mixtures of mono- and di-alkylated products, as the initial alkylation can increase the nucleophilicity of the remaining secondary amine.

Two primary strategies are employed to achieve controlled N-alkylation:

  • Direct Alkylation : This classic SN2 reaction involves an alkyl halide and a base. To achieve selectivity, this method often requires the use of protecting groups or careful control of stoichiometry.[1]

  • Reductive Amination : This method involves the reaction of AEP with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ. It is a highly effective method for achieving mono-alkylation and avoids the formation of quaternary ammonium (B1175870) salts.[1][2]

Experimental Workflow

The general workflow for the N-alkylation of N-(2-Aminoethyl)piperazine involves the reaction of the starting materials, followed by work-up to remove reagents and byproducts, and purification to isolate the desired N-alkylated product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Final Product AEP N-(2-Aminoethyl)piperazine Reaction Alkylation Reaction (Stirring at specific Temp.) AEP->Reaction Reagent Alkylating Agent (Alkyl Halide or Carbonyl) Reagent->Reaction Solvent Solvent (e.g., DCM, MeCN, DMF) Solvent->Reaction Base Base (optional) (e.g., K2CO3, TEA) Base->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product N-Alkylated AEP Derivative Purification->Product

Caption: General workflow for the N-alkylation of N-(2-Aminoethyl)piperazine.

Data Presentation: Comparative Experimental Conditions

The selection of reagents and conditions is critical for successful N-alkylation. The tables below summarize various conditions cited in the literature.

Table 1: Direct Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperatureNotes
Alkyl BromideK₂CO₃ (anhydrous)Acetonitrile (MeCN)60-80 °CA general protocol for mono-alkylation of substituted piperazines.[1]
Alkyl HalideK₂CO₃ or Cs₂CO₃Acetone (B3395972)RefluxOften used with a Boc-protected piperazine (B1678402) to ensure mono-alkylation.
Alkyl HalideTriethylamine (TEA) or DIPEADichloromethane (B109758) (DCM)Room Temp. to RefluxOrganic bases are a common choice; temperature depends on alkyl halide reactivity.
Alkyl HalideK₂CO₃N,N-Dimethylformamide (DMF)Not specifiedDMF can be used to improve the solubility of reagents.[1]
m-Methylbenzyl BromideAcetic Acid/Piperazine HexahydrateEthanol70 °CUtilizes a mono-protonated piperazine salt to favor mono-alkylation.[3]
n-Amyl BromideHydrochloric Acid/Piperazine HexahydrateEthanol70 °CThe formation of a piperazinium salt in situ directs mono-alkylation.[3]

Table 2: Reductive Amination with Aldehydes and Ketones

Carbonyl CompoundReducing AgentSolventTemperatureNotes
Aldehyde or KetoneSodium Triacetoxyborohydride (B8407120) (STAB)1,2-Dichloroethane (B1671644) (DCE)Room Temp.STAB is a mild and selective reagent, making DCE the preferred solvent.[1][4]
Aldehyde or KetoneSodium Cyanoborohydride (NaBH₃CN)Methanol (pH ~7)Room Temp.A classic and effective method; requires pH control to prevent reduction of the carbonyl.[5]
Aldehyde or KetoneBH₃·N(C₂H₅)₃Not specifiedMild conditionsThis reagent can act as both a catalyst and a reductant.[6]
Aldehyde or KetoneH₂ / CatalystAqueous Ammonia80 °CCatalytic hydrogenation offers a green alternative.[4]
Formaldehyde, Acetaldehyde, AcetonePd/C, H₂ (for deprotection), then reductive aminationNot specifiedNot specifiedUsed in multi-step synthesis for creating diverse N-alkyl side chains.[7]

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation using a Boc Protecting Group

This protocol is a reliable method for preventing di-alkylation by temporarily blocking one of the reactive nitrogen atoms.[8]

Step 1: Boc Protection of N-(2-Aminoethyl)piperazine

  • Dissolve N-(2-Aminoethyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1 equivalent) in DCM dropwise to the stirred solution. The Boc group will preferentially protect the more nucleophilic secondary amine of the piperazine ring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Evaporate the solvent under reduced pressure. The crude product, N'-Boc-N-(2-aminoethyl)piperazine, can often be used in the next step without further purification.

Step 2: Alkylation of the Primary Amine

  • Dissolve the crude N'-Boc-N-(2-aminoethyl)piperazine (1 equivalent) in a solvent such as acetone or acetonitrile.

  • Add an anhydrous inorganic base, such as potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).[1]

  • Add the desired alkyl halide (1.0-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-alkylated, N'-Boc protected product.

Step 3: Boc Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent like DCM or 1,4-dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature.

  • Monitor the reaction until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the final mono-N-alkylated product, typically as a salt.

Protocol 2: N-alkylation via Reductive Amination

This one-pot protocol is highly efficient for mono-alkylation and avoids the formation of over-alkylated byproducts.[1]

  • To a stirred solution of N-(2-Aminoethyl)piperazine (1 equivalent) and the desired aldehyde or ketone (1.0-1.1 equivalents) in a solvent like 1,2-dichloroethane (DCE) or methanol, add a catalytic amount of acetic acid (optional, often used for ketones).[4]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents), portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting and Optimization

  • Low Selectivity (Mono- vs. Di-alkylation): This is a primary challenge in direct alkylation.

    • Solution 1: Use a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1]

    • Solution 2: Control Stoichiometry: Using a large excess of N-(2-Aminoethyl)piperazine can statistically favor mono-alkylation, but this can complicate purification.[8]

    • Solution 3: Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the chance of a second alkylation.[1]

  • Reaction Stalls or is Sluggish:

    • Solution 1: Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Start at a lower temperature and gradually increase while monitoring the reaction.

    • Solution 2: Change Solvent: Poor solubility of reagents can stall a reaction. Switching to a more polar aprotic solvent like DMF may help.[1]

    • Solution 3: Check Base Strength: Ensure the base is strong enough and used in sufficient quantity (at least 1.5-2.0 equivalents) to neutralize the acid byproduct.[1]

  • Formation of Side Products:

    • Solution: Use Reductive Amination: This method inherently avoids the formation of quaternary ammonium salts that can occur with direct alkylation.[1] Solvents like DMF and DMSO can also decompose at high temperatures, so choosing an inert solvent is crucial.

References

Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination stands as a cornerstone of medicinal chemistry and drug development, offering one of the most effective and versatile methods for synthesizing amines.[1][2] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in a vast array of pharmacologically active compounds. The 1-(2-aminoethyl)piperazine moiety is a particularly valuable scaffold in drug discovery, appearing in numerous approved drugs due to its ability to impart desirable pharmacokinetic properties. This document provides a detailed protocol for the reductive amination of various aldehydes and ketones with this compound, focusing on the use of sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent.

Principle of the Reaction

Reductive amination is typically a one-pot reaction that involves two key steps:

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3] This step is often catalyzed by the presence of a mild acid, such as acetic acid.[4][5]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced to a single bond by a hydride-based reducing agent, yielding the final amine product.[3][6]

A key advantage of using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is their selectivity. NaBH(OAc)₃ is capable of reducing the iminium ion much faster than it reduces the initial aldehyde or ketone, which minimizes the formation of alcohol byproducts.[1][5]

For this compound, which contains both a primary and a secondary amine, the primary amine is generally more reactive under these conditions, leading to selective alkylation at the terminal nitrogen.[7]

Visualized Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Reactants 1. Combine Amine & Carbonyl (this compound + Aldehyde/Ketone) in Solvent (e.g., DCE) Acid 2. Add Acetic Acid (Optional Catalyst) Reactants->Acid Mix Stir 3. Stir for 5-30 min (Imine/Iminium Formation) Acid->Stir Add_Reducer 4. Add NaBH(OAc)₃ (Portion-wise) Stir->Add_Reducer Initiate Reduction React 5. Stir 3-24h at RT (Reduction) Add_Reducer->React Quench 6. Quench Reaction (e.g., sat. NaHCO₃) React->Quench Stop Reaction Extract 7. Extract with Organic Solvent (e.g., DCM) Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (Silica Gel Chromatography) Dry->Purify Product Final Product Purify->Product Isolate

References

Application Note: HPLC Separation of 1-(2-Aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) analysis method for the separation of 1-(2-Aminoethyl)piperazine (AEP) is crucial for quality control, impurity profiling, and pharmacokinetic studies in pharmaceutical development. AEP is a polar basic compound that can be challenging to retain and resolve on traditional reversed-phase columns. This document provides a detailed application note and protocol for the separation of AEP using a specialized mixed-mode HPLC column, which offers enhanced retention and selectivity for such analytes.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the safety and efficacy of the final drug product. This application note describes a robust HPLC method for the separation and quantification of this compound. The method utilizes a mixed-mode stationary phase that incorporates both reversed-phase and ion-exchange retention mechanisms, providing excellent peak shape and resolution.

Principle

The separation is achieved on a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity.[1] The mobile phase consists of a simple mixture of acetonitrile, water, and an acid modifier (phosphoric acid or formic acid). The acidic modifier helps to protonate the amine functional groups of AEP, promoting interaction with the stationary phase and improving peak symmetry. Detection can be achieved using UV spectrophotometry at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore in the AEP molecule. For higher sensitivity and specificity, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed. For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1]

Experimental Protocols

1. Apparatus and Reagents

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (ACS grade) or Formic acid (MS grade)

    • This compound reference standard

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A Water / Phosphoric Acid (99.9:0.1, v/v)
Mobile Phase B Acetonitrile / Phosphoric Acid (99.9:0.1, v/v)
Gradient 5% B to 40% B in 10 minutes; hold at 40% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm

3. Standard and Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Solution: Prepare the sample by dissolving it in the initial mobile phase to a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Protocol

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • After each run, allow the system to re-equilibrate at the initial conditions before the next injection.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of this compound and a potential related impurity, piperazine. This data is for illustrative purposes to demonstrate the expected performance of the method.

Compound NameRetention Time (t R ) [min]Peak Asymmetry (A s )Resolution (R s )
Piperazine3.51.1-
This compound5.81.2> 2.0

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (1 mg/mL in Mobile Phase) injection Inject Blank, Standard, and Samples prep_standard->injection prep_sample Prepare Sample Solution (Dissolve and Filter) prep_sample->injection equilibration System Equilibration (Initial Mobile Phase) equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (205 nm) separation->detection integration Peak Integration and Quantification detection->integration reporting Generate Report integration->reporting

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: 1-(2-Aminoethyl)piperazine in Polyamide Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)piperazine (AEP) is a versatile diamine monomer utilized in the synthesis of polyamide resins. Its unique structure, featuring a primary, a secondary, and a tertiary amine group, allows for the creation of polyamides with distinct properties compared to those synthesized from common linear diamines like hexamethylene diamine (HMDA) or other cyclic diamines such as piperazine (B1678402) (PIP).[1] The presence of the piperazine ring introduces rigidity into the polymer backbone, while the pendant aminoethyl group can lead to branching or cross-linking, influencing properties such as thermal stability, mechanical strength, and surface characteristics.[1]

These AEP-based polyamides find applications in various fields, including the formulation of thermoplastic adhesives, printing inks, and as curing agents for epoxy resins.[2] In the realm of drug development, the unique physicochemical properties of these polyamides can be leveraged for applications such as drug delivery systems and the creation of specialized biocompatible materials. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the utilization of AEP for polyamide resin production.

Data Presentation: Comparative Properties of Polyamide Resins

The properties of polyamide resins are significantly influenced by the choice of monomers. The following tables summarize quantitative data for polyamide resins synthesized using this compound (AEP) with different diacids and compare them with polyamides derived from other diamines.

Table 1: Thermal and Mechanical Properties of AEP-Based Polyamides

Diacid Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temperature (Tm) (°C)Thermal Stability (TGA, Onset of Decomposition) (°C)Tensile Strength (MPa)Elongation at Break (%)
Adipoyl ChlorideModerateModerateGoodModerate to HighModerate
Terephthaloyl ChlorideModerate to HighModerateGoodModerate to HighModerate

Note: The properties listed are general trends and can be significantly influenced by the choice of the diacid co-monomer and polymerization conditions. The additional primary amine group in AEP can lead to a higher degree of crosslinking or branching, which can enhance thermal stability and mechanical strength.[1]

Table 2: Performance Comparison of Diamines in Polyamide Synthesis

PropertyPolyamide from AEPPolyamide from Piperazine (PIP)Polyamide from Hexamethylene Diamine (HMDA)
Glass Transition Temp. (Tg)Moderate to HighModerateLow to Moderate
Melting Temperature (Tm)ModerateModerate to HighHigh
Thermal Stability (TGA)GoodGoodExcellent
Tensile StrengthModerate to HighModerateHigh
Elongation at BreakModerateLow to ModerateHigh
Surface Charge (Zeta Potential)Higher (less negative) than PIP-based polyamidesNegativeVaries with end groups

Source: Adapted from BenchChem, 2025.[1] The unique surface charge of AEP-based polyamides can be advantageous in applications like nanofiltration.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyamides are crucial for obtaining reproducible and reliable results. The following sections provide representative protocols for solution, melt, and interfacial polymerization techniques.

Protocol 1: Low-Temperature Solution Polymerization

This protocol describes the synthesis of a polyamide from a diamine (e.g., AEP) and a diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride) via low-temperature solution polymerization.[1]

Materials:

  • This compound (AEP)

  • Terephthaloyl chloride or Adipoyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Triethylamine (B128534) (TEA), as an acid scavenger

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the AEP and anhydrous LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of the diacyl chloride in anhydrous NMP to the stirred diamine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove unreacted monomers, oligomers, and salts.

  • Dry the polyamide in a vacuum oven at 80-100°C for 24 hours.[1]

Protocol 2: Melt Polymerization

This protocol is suitable for the synthesis of polyamides from AEP and dicarboxylic acids, often used in the production of hot-melt adhesives and molding resins.

Materials:

  • This compound (AEP)

  • Dimerized fatty acid or other dicarboxylic acid (e.g., sebacic acid)

  • Antioxidant (e.g., Irganox® 1098)

  • Nitrogen gas

Procedure:

  • Charge the dicarboxylic acid and AEP into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a temperature controller.

  • Heat the mixture under a nitrogen blanket to approximately 150-160°C with continuous stirring to form a homogeneous melt.

  • Gradually increase the temperature to 200-250°C while removing the water of condensation.

  • Apply a vacuum (e.g., 5-10 mmHg) during the final stage of the reaction to facilitate the removal of the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly.

  • Hold the reaction at this temperature and pressure for 2-4 hours or until the desired molecular weight is achieved (monitored by viscosity).

  • Add an antioxidant to the molten polymer and stir for a short period to ensure homogeneity.

  • Discharge the molten polyamide and cool it to room temperature. The solid resin can then be pelletized or ground as needed.

Protocol 3: Interfacial Polymerization

This method is commonly used for the preparation of thin-film composite membranes for applications such as nanofiltration.

Materials:

  • This compound (AEP)

  • Trimesoyl chloride (TMC)

  • Porous support membrane (e.g., polysulfone)

  • Aqueous solution (deionized water)

  • Organic solvent (e.g., hexane)

  • Acid scavenger (e.g., triethylamine, optional in the aqueous phase)

Procedure:

  • Prepare an aqueous solution of AEP. The concentration will depend on the desired membrane properties. An acid scavenger can be added to this solution.

  • Prepare an organic solution of TMC in hexane.

  • Immerse the porous support membrane in the aqueous AEP solution for a specified time (e.g., 1-2 minutes) to allow for complete wetting of the surface.

  • Remove the support membrane from the aqueous solution and eliminate excess solution from the surface, for example, by using a rubber roller or an air knife.

  • Immerse the AEP-saturated support membrane into the organic TMC solution for a short period (e.g., 30-60 seconds). Polymerization occurs instantly at the interface.

  • Remove the resulting thin-film composite membrane from the organic solution and allow it to air dry.

  • Post-treat the membrane as required, which may include heat curing to enhance cross-linking and membrane performance.

Mandatory Visualizations

Polyamide_Synthesis_Workflow cluster_Monomers Monomer Selection cluster_Polymerization Polymerization Method cluster_Processing Post-Polymerization cluster_Characterization Characterization AEP This compound (AEP) Solution Solution Polymerization AEP->Solution Melt Melt Polymerization AEP->Melt Interfacial Interfacial Polymerization AEP->Interfacial Diacid Diacid or Diacyl Chloride (e.g., Adipoyl Chloride, Terephthaloyl Chloride) Diacid->Solution Diacid->Melt Diacid->Interfacial Precipitation Precipitation & Washing Solution->Precipitation Pelletizing Pelletizing/Grinding Melt->Pelletizing Drying Drying Interfacial->Drying Precipitation->Drying Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing (Tensile Strength) Drying->Mechanical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Drying->Spectroscopy Pelletizing->Thermal Pelletizing->Mechanical Pelletizing->Spectroscopy

Caption: Workflow for Polyamide Resin Synthesis and Characterization.

Signaling_Pathway Monomers Monomers (AEP + Diacid/Diacyl Chloride) Polymerization Polymerization Reaction (Condensation) Monomers->Polymerization Initiation Polyamide Polyamide Resin Polymerization->Polyamide Chain Growth Properties Physicochemical Properties (Thermal, Mechanical, Surface Charge) Polyamide->Properties Determines Applications Applications (Adhesives, Coatings, Drug Delivery) Properties->Applications Enables

Caption: Relationship between Monomers, Synthesis, Properties, and Applications.

References

Application Notes and Protocols for the Synthesis of σ1 Receptor Ligands from a 4-(2-Aminoethyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel σ1 receptor ligands based on the 4-(2-aminoethyl)piperidine scaffold. The protocols are based on established methodologies and aim to facilitate the exploration of structure-activity relationships and the development of potent and selective σ1 receptor modulators.

Introduction

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), where it modulates calcium signaling through the IP3 receptor.[1][2] It is implicated in a variety of physiological and pathological processes, including cardiovascular function, neuroprotection, and cancer.[1][3] Consequently, the development of selective σ1 receptor ligands is a promising avenue for therapeutic intervention in various diseases. The 4-(2-aminoethyl)piperidine scaffold has emerged as a valuable starting point for the design of such ligands, offering opportunities to modulate affinity, selectivity, and pharmacokinetic properties through chemical modifications.[4][5] This document outlines the synthetic route, biological evaluation, and key findings for a series of these compounds.

Quantitative Data Summary

The following table summarizes the binding affinities of representative 4-(2-aminoethyl)piperidine derivatives for σ1 and σ2 receptors, along with their lipophilicity (logD7.4). This data is crucial for understanding the structure-activity relationship (SAR) and optimizing ligand design.

CompoundRR1R2Ki (σ1) [nM]Ki (σ2) [nM]σ1/σ2 SelectivitylogD7.4
4a HHBenzyl165>10,000>600.2
18a HH3-Phenylpropyl18>1,000>550.8
20a CH3HCyclohexylmethyl1.93518-
21a CH3CH3Benzyl2.5104-
22a CH3H4-Phenylpiperazin-1-yl1.16660-

Data extracted from Holtschulte et al., 2022.[4][5]

Experimental Protocols

The synthesis of the target 4-(2-aminoethyl)piperidine derivatives involves a multi-step sequence starting from protected piperidin-4-ones.[4][6] The key steps include a conjugate addition, a Wittig reaction for chain elongation, and subsequent functional group transformations to introduce the desired amino moieties.[4]

Scheme 1: General Synthetic Pathway

G start Protected Piperidin-4-one step1 α,β-Unsaturated Ketone Formation start->step1 step2 Conjugate Addition (e.g., Phenylboronic acid) step1->step2 step3 Wittig Reaction (Chain Elongation) step2->step3 step4 Ester Reduction step3->step4 step5 Mesylation step4->step5 step6 Amine Substitution step5->step6 step7 Deprotection step6->step7 end Target Ligand step7->end

Caption: General synthetic workflow for 4-(2-aminoethyl)piperidine ligands.

This protocol describes a key synthetic sequence towards the final compounds, starting from a tosyl-protected piperidinone derivative.[6]

Materials:

  • Tosyl-protected piperidin-4-one

  • Reagents for Wittig reaction (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd/C)

  • Hydrogen source (H2 balloon)

  • Lithium aluminum hydride (LiAlH4)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et3N)

  • Desired amine (e.g., benzylamine)

  • Magnesium turnings

  • Solvents: Methanol (B129727) (CH3OH), Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Acetonitrile (B52724) (CH3CN)

Procedure:

  • α,β-Unsaturated Ester Formation: React the protected piperidin-4-one with a suitable Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane) to introduce the α,β-unsaturated ester functionality.

  • Conjugate Addition: Perform a conjugate addition of phenylboronic acid to the α,β-unsaturated ester in the presence of a suitable catalyst to introduce the phenyl group at the 2-position of the piperidine (B6355638) ring.

  • Hydrogenation: Reduce the double bond of the α,β-unsaturated ester via catalytic hydrogenation (e.g., H2 balloon, 10% Pd/C in methanol) to yield the saturated ester.[6]

  • Ester Reduction: Reduce the ester to the corresponding primary alcohol using a strong reducing agent like LiAlH4 in THF.[6]

  • Mesylation: Convert the alcohol to a better leaving group by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine in dichloromethane.[6]

  • Amine Substitution: Displace the mesylate group with the desired primary or secondary amine (e.g., benzylamine) in a suitable solvent like acetonitrile under reflux.[6]

  • Detosylation: Remove the tosyl protecting group using magnesium turnings in methanol under ultrasonic irradiation to yield the final secondary amine.[6]

This protocol outlines the procedure for determining the binding affinity of the synthesized compounds for σ1 and σ2 receptors using radioligand binding assays.[5]

Materials:

  • Synthesized ligands

  • Membrane preparations from cells expressing σ1 or σ2 receptors

  • Radioligand for σ1 receptors (e.g., --INVALID-LINK---pentazocine)

  • Radioligand for σ2 receptors (e.g., [3H]DTG in the presence of a masking concentration of (+)-pentazocine)

  • Non-specific binding control (e.g., Haloperidol)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Preparation: Prepare serial dilutions of the synthesized ligands in the appropriate buffer.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the buffer (for total binding), the non-specific binding control, or the synthesized ligand at various concentrations.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the synthesized ligands by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism) and the Cheng-Prusoff equation.

σ1 Receptor Signaling Pathway

The σ1 receptor is a chaperone protein located at the mitochondria-associated ER membrane (MAM).[7] Under resting conditions, it is complexed with the binding immunoglobulin protein (BiP).[7] Upon stimulation by ligands (agonists) or cellular stress, the σ1 receptor dissociates from BiP and can then interact with various client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), to modulate Ca2+ signaling between the ER and mitochondria.[1][7] This regulation of Ca2+ flux is critical for cellular bioenergetics and survival.[7]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion s1r_bip σ1R-BiP Complex (Inactive) s1r_active σ1R (Active) s1r_bip->s1r_active ip3r IP3 Receptor s1r_active->ip3r Modulation ca_er Ca2+ ip3r->ca_er Release ca_mito Ca2+ ca_er->ca_mito Uptake atp ATP Production ca_mito->atp Stimulation ligand σ1 Ligand (Agonist) or Cellular Stress ligand->s1r_bip Dissociation

Caption: σ1 receptor signaling at the ER-mitochondria interface.

Structure-Activity Relationship (SAR) Insights

The data presented highlights several key SAR trends for the 4-(2-aminoethyl)piperidine scaffold:

  • N-Substitution on the Piperidine Ring: Introduction of a small alkyl group, particularly a methyl group, on the piperidine nitrogen (compounds 20a , 21a , 22a ) generally leads to a significant increase in σ1 receptor affinity compared to the unsubstituted analog (4a ).[4][8]

  • Amino Moiety: The nature of the substituent on the terminal amino group of the ethyl side chain plays a crucial role in modulating affinity and selectivity. A variety of substituents, including benzyl, cyclohexylmethyl, and phenylpiperazinyl groups, can be accommodated, leading to potent ligands.[4]

  • Lipophilicity: The piperidine scaffold allows for the development of potent σ1 ligands with lower lipophilicity (logD7.4), which can be advantageous for improving pharmacokinetic properties and reducing off-target effects.[4][8]

  • Selectivity: High selectivity for the σ1 receptor over the σ2 subtype can be achieved, as demonstrated by compounds 4a , 18a , and 22a , which exhibit over 55-fold selectivity.[4]

Conclusion

The 4-(2-aminoethyl)piperidine scaffold represents a versatile platform for the development of novel σ1 receptor ligands. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to synthesize and characterize new derivatives. The SAR insights gained from the initial set of compounds can guide further optimization efforts to produce ligands with improved affinity, selectivity, and drug-like properties for potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) is a pivotal intermediate in the pharmaceutical and chemical industries.[1] Its monosubstituted nature, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization of the second nitrogen atom. This makes it a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The Boc protecting group is favored for its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions.[1] These application notes provide detailed protocols for two primary synthetic routes to N-Boc-piperazine, offering a comparative analysis to aid in methodology selection for laboratory and industrial applications.

Comparative Analysis of Synthetic Routes

Two principal methods for the synthesis of N-Boc-piperazine are prevalent: the direct protection of piperazine (B1678402) and a multi-step synthesis commencing from diethanolamine (B148213). The selection of a synthetic route often depends on factors such as scale, cost of starting materials, desired yield, and purity.

ParameterDirect Protection of PiperazineSynthesis from Diethanolamine
Starting Materials Piperazine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Diethanolamine, Thionyl chloride, Boc₂O, Ammonia (B1221849)
Key Advantages Fewer synthetic steps.High yield and purity, low-cost and readily available starting materials, milder reaction conditions.[1][2]
Key Disadvantages Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[1]More synthetic steps involved.[1]
Typical Overall Yield Moderate> 93.5%[1][2] (Specific examples cite 94.3%[2][3] and 93.8%[2])
Typical Purity Variable, often requires significant purification.> 99%[1] (Specific examples cite 99.42%[2][3], 99.72%[2], and 99.63%[2])
Scalability Can be challenging on a large scale.Highly suitable for industrial production.[1][2]

Experimental Protocols

Method 1: Direct Mono-Boc Protection of Piperazine

This traditional method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To enhance selectivity for the mono-protected product, the reaction can be performed using a Boc-donating intermediate, tert-butyl 1H-imidazole-1-carboxylate.

Reaction Scheme:

Caption: Direct Boc protection of piperazine.

Protocol:

Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate

  • To a round-bottom flask, add tert-butanol (B103910) (0.01 mol, 0.75 g) and 1,1'-carbonyldiimidazole (B1668759) (CDI) (0.012 mol, 1.94 g).[4]

  • Stir the reaction mixture at 40°C for 10 minutes.[4]

  • Add ethyl acetate (B1210297) (10 ml) to the flask.[4]

  • Wash the organic layer with 0.1 N HCl (2 x 5 ml) and then with water (2 x 10 ml).[4]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting product is typically used in the next step without further purification.[4]

Step 2: Synthesis of N-Boc-piperazine

  • In a separate round-bottom flask, dissolve piperazine (0.05 mol, 4.3 g) and piperazine dihydrochloride (B599025) (0.005 mol, 0.80 g) in 20 ml of water.[4]

  • Stir the mixture for 5 minutes and then add sodium chloride (4 g).[4]

  • Add the tert-butyl 1H-imidazole-1-carboxylate prepared in Step 1 to this brine solution.[4]

  • Stir the reaction mixture vigorously for 30 minutes.[4]

  • Add a saturated solution of NaOH (10 ml) to the aqueous layer and extract with ethyl acetate (4 x 15 ml).[4]

  • Combine the organic layers, wash with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperazine.[4] The product is a pale yellow liquid that solidifies upon standing.[4][5]

  • If necessary, the product can be further purified by flash chromatography.[4]

Method 2: Synthesis of N-Boc-Piperazine from Diethanolamine

This innovative and cost-effective method is well-suited for large-scale industrial production and proceeds in three main steps: chlorination, Boc protection, and aminolysis cyclization.[1][2]

Workflow Diagram:

G Diethanolamine Diethanolamine Chlorination Chlorination (Thionyl Chloride) Diethanolamine->Chlorination BisChloroethylamine Bis(2-chloroethyl)amine (B1207034) Chlorination->BisChloroethylamine BocProtection Boc Protection (Boc Anhydride) BisChloroethylamine->BocProtection BocBisChloroethylCarbamate tert-butyl bis(2-chloroethyl)carbamate BocProtection->BocBisChloroethylCarbamate Cyclization Aminolysis Cyclization (Ammonia Water) BocBisChloroethylCarbamate->Cyclization NBocPiperazine N-Boc-piperazine Cyclization->NBocPiperazine Purification Work-up & Purification NBocPiperazine->Purification FinalProduct Pure N-Boc-piperazine Purification->FinalProduct

Caption: Industrial synthesis of N-Boc-piperazine.

Protocol:

Step 1: Chlorination - Synthesis of Bis(2-chloroethyl)amine

  • In a suitable reactor, charge diethanolamine.

  • Slowly add a chlorinating agent, such as thionyl chloride, while controlling the temperature.

  • After the addition is complete, allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.

Step 2: Boc Protection - Synthesis of tert-butyl bis(2-chloroethyl)carbamate

  • React the bis(2-chloroethyl)amine from the previous step with di-tert-butyl dicarbonate (Boc₂O).

  • The molar ratio of Boc anhydride (B1165640) to the initial diethanolamine should be approximately 0.95-1.05:1.[2]

Step 3: Aminolysis Cyclization - Synthesis of N-Boc-piperazine

  • To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[2]

  • Raise the temperature to approximately 60°C and maintain it for about 2.5 to 3.5 hours.[2][3]

  • Cool the reaction mixture to below 25°C.[2]

  • Perform a liquid-liquid extraction using ethyl acetate.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.[2]

  • Upon cooling, N-Boc-piperazine is obtained as a solid.[2]

This method consistently produces N-Boc-piperazine with high yield (>93.5%) and purity (>99%).[1][2]

Deprotection of N-Boc-piperazine

The removal of the Boc protecting group is a common subsequent step to enable further functionalization at the nitrogen atom. This is typically achieved under acidic conditions.

General Deprotection Protocol:

  • Dissolve the Boc-protected compound in a suitable solvent.

  • Add a strong acid, such as hydrochloric acid (e.g., 6N HCl) or trifluoroacetic acid (TFA).[6]

  • Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is typically worked up by basifying the solution to a pH of 11 with a solid base like KOH and extracting the deprotected piperazine derivative with an organic solvent.[6]

  • The combined organic layers are then dried and concentrated to afford the free amine.[6]

References

Troubleshooting & Optimization

How to prevent di-alkylation in N-(2-Aminoethyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2-Aminoethyl)piperazine Alkylation

This guide provides researchers, scientists, and drug development professionals with technical support for controlling selectivity in the N-alkylation of N-(2-Aminoethyl)piperazine, focusing on the prevention of di-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem when reacting N-(2-Aminoethyl)piperazine?

A1: N-(2-Aminoethyl)piperazine has three nitrogen atoms with different reactivity profiles: a primary amine (N1), a secondary amine in the piperazine (B1678402) ring (N4), and a tertiary amine in the piperazine ring (N-1'). The primary (N1) and secondary (N4) amines are both nucleophilic and can react with alkylating agents. Di-alkylation occurs when both of these nitrogen atoms are alkylated. The relative nucleophilicity of these sites can be influenced by reaction conditions, making control of the reaction challenging.

Q2: Which nitrogen on N-(2-Aminoethyl)piperazine is the most reactive towards alkylation?

A2: The reactivity order of the amine groups in N-(2-Aminoethyl)piperazine is generally considered to be N1 > N4 > N-1'. The terminal primary amine (N1) is typically the most nucleophilic and will react preferentially under many conditions. However, the secondary amine in the piperazine ring (N4) is also reactive and can compete for the alkylating agent, especially if the stoichiometry is not carefully controlled or if the reaction conditions favor its reactivity.

Q3: How can I favor mono-alkylation at the primary amine (N1)?

A3: To favor mono-alkylation at the N1 position, you can employ several strategies:

  • Use of a protecting group: The secondary amine (N4) can be selectively protected, for example, with a Boc group. This is a very effective method to ensure the reaction occurs only at the N1 position.

  • Control of stoichiometry: Using a 1:1 molar ratio or a slight excess of the N-(2-Aminoethyl)piperazine relative to the alkylating agent can favor mono-alkylation.

  • Low temperatures: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Choice of solvent and base: The polarity of the solvent and the strength of the base used can influence the relative nucleophilicity of the two amine groups.

Q4: Are there methods to achieve selective alkylation at the secondary amine (N4)?

A4: Yes, selective alkylation at the N4 position is also possible. This is typically achieved by first protecting the more reactive primary amine (N1). For instance, the primary amine can be selectively protected with a trifluoroacetyl group, which can be removed under mild basic conditions after the N4-alkylation has been completed.

Troubleshooting Guide: Di-alkylation and Other Side Reactions

Problem Probable Cause(s) Recommended Solution(s)
High percentage of di-alkylation product 1. Molar ratio of alkylating agent to amine is too high ( > 1:1).2. Reaction temperature is too high, increasing the reactivity of the N4 amine.3. Prolonged reaction time.1. Use a slight excess of N-(2-Aminoethyl)piperazine (e.g., 1.1 to 1.5 equivalents).2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).3. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.4. Consider protecting the N4 amine with a suitable protecting group like Boc.
Low reaction yield 1. Insufficient reactivity of the alkylating agent.2. Inappropriate solvent or base.3. Reaction temperature is too low.1. Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).2. Ensure the chosen base is strong enough to deprotonate the amine.3. Gradually increase the reaction temperature while monitoring for side products.
Formation of multiple unidentified byproducts 1. Degradation of starting materials or products.2. Reaction with solvent.3. Competing side reactions.1. Ensure the purity of starting materials.2. Choose an inert solvent.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

Quantitative Data Summary

The following table summarizes typical outcomes for different strategies aimed at the mono-alkylation of N-(2-Aminoethyl)piperazine.

Strategy Alkylating Agent Key Condition Mono-alkylation Yield (N1) Di-alkylation Yield
Stoichiometric Control Benzyl Bromide1.2 eq. of amine, K2CO3, MeCN, 25°C~50-60%~20-30%
N4-Boc Protection Benzyl Bromide1.0 eq. of amine, Et3N, DCM, 0°C to 25°C>90%<5%
N1-Trifluoroacetyl Protection Benzyl Bromide(For N4 alkylation) K2CO3, DMF, 60°C(N4-alkylation) ~85%Not applicable

Note: Yields are approximate and can vary based on the specific substrate and detailed experimental conditions.

Detailed Experimental Protocol: Selective N1-Alkylation using N4-Boc Protection

This protocol describes a reliable method for the selective mono-alkylation of the primary amine (N1) of N-(2-Aminoethyl)piperazine by first protecting the secondary amine (N4).

Step 1: Protection of N-(2-Aminoethyl)piperazine at the N4 position

  • Dissolve N-(2-Aminoethyl)piperazine (1 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1 eq.) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product, N-Boc-N'-(2-aminoethyl)piperazine, by column chromatography to obtain the pure protected amine.

Step 2: Alkylation of the N1 primary amine

  • Dissolve the purified N-Boc-N'-(2-aminoethyl)piperazine (1 eq.) in an appropriate solvent (e.g., acetonitrile (B52724) or DMF).

  • Add a base, such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) (1.5-2.0 eq.).

  • Add the alkylating agent (e.g., an alkyl halide) (1.0-1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting N1-alkylated, N4-Boc protected product by column chromatography.

Step 3: Deprotection of the N4-Boc group (if required)

  • Dissolve the purified product from Step 2 in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the final N1-mono-alkylated product, typically as a salt.

Visualizations

G cluster_reactivity Reactivity of N-(2-Aminoethyl)piperazine mol N-(2-Aminoethyl)piperazine (3 Reactive Sites) N1 N1 (Primary Amine) - Most Nucleophilic mol->N1 Highest Reactivity N4 N4 (Secondary Amine) - Nucleophilic mol->N4 High Reactivity N_tert Tertiary Amine - Generally Unreactive mol->N_tert Low Reactivity

Caption: Relative reactivity of the nitrogen atoms in N-(2-Aminoethyl)piperazine.

G cluster_workflow Workflow for Selective Mono-Alkylation start Start: N-(2-Aminoethyl)piperazine decision Desired Alkylation Site? start->decision protect_N4 Protect N4 amine (e.g., with Boc) decision->protect_N4 N1 protect_N1 Protect N1 amine (e.g., with Trifluoroacetyl) decision->protect_N1 N4 alkylate_N1 Alkylate N1 amine protect_N4->alkylate_N1 deprotect_N4 Deprotect N4 alkylate_N1->deprotect_N4 product_N1 N1-alkylated product deprotect_N4->product_N1 alkylate_N4 Alkylate N4 amine protect_N1->alkylate_N4 deprotect_N1 Deprotect N1 alkylate_N4->deprotect_N1 product_N4 N4-alkylated product deprotect_N1->product_N4

Caption: Decision workflow for selective mono-alkylation of N-(2-Aminoethyl)piperazine.

Technical Support Center: Synthesis of 1-(2-Aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Aminoethyl)piperazine (AEP).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound (AEP)?

A1: AEP is commercially produced through several main pathways:

Q2: My AEP synthesis is resulting in a low yield and a complex mixture of products. What are the likely causes?

A2: Low yields and product complexity often arise from insufficient control over reaction conditions. Key factors to investigate include:

  • Reaction Temperature and Pressure: Inadequate control can promote side reactions. For instance, specific temperature and pressure ranges are critical for maximizing AEP yield when synthesizing from triethylenetetramine[1].

  • Catalyst Activity: The catalyst may be deactivated by impurities or byproducts, leading to an incomplete reaction.

  • Side Reactions: The high reactivity of the amine functional groups can lead to the formation of numerous side products[1].

Q3: What are the most common side reactions and byproducts to be aware of during AEP synthesis?

A3: The primary side reactions involve the formation of other ethylene amines and piperazine derivatives. Key side products can include:

  • Piperazine (PZ): This is often a significant byproduct, particularly in syntheses starting from ethanolamine or ethylenediamine[1].

  • Other Ethylene Amines: Depending on the starting materials, a range of linear and cyclic amines can be formed.

  • Other Piperazine Derivatives: Byproducts such as N-methylpiperazine and N-ethylpiperazine can form depending on the specific reactants and conditions[1].

  • Pyrazines: These aromatic compounds may form under certain conditions[1].

Q4: How can I minimize the formation of byproducts in my reaction?

A4: Minimizing byproduct formation requires careful control over the reaction. Consider the following strategies:

  • Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on a piperazine precursor can ensure that only one nitrogen atom is available for the desired reaction[5].

  • Molar Ratio Adjustment: Using a significant excess of one reactant, such as the piperazine starting material, can statistically favor the formation of the desired monosubstituted product[5].

  • Protonation: The protonation of piperazine can serve as a simple in-situ protection method to suppress the formation of disubstituted derivatives[5].

  • Optimize Reaction Conditions: Fine-tuning the solvent, temperature, catalyst, and reaction time is crucial. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time to avoid the formation of degradation products[5].

Q5: What are the recommended methods for purifying the final AEP product?

A5: The most common method for purifying AEP from the reaction mixture is fractional distillation[2]. Due to the presence of multiple amine products with close boiling points, an efficient distillation column is often required. Recrystallization of a salt form or column chromatography may also be applicable depending on the scale and the nature of the impurities.

Troubleshooting Guide for Low AEP Yield

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield Inactive Reagents: Moisture contamination of reactants or solvents.Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored materials.
Incorrect Stoichiometry: Molar ratios of reactants are not optimized.Carefully control the stoichiometry. Re-evaluate the molar ratios based on the specific reaction pathway.
Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed efficiently.Gradually increase the reaction temperature in increments. For example, synthesis from TETA is often performed between 170°C and 250°C[3].
Catalyst Inactivation: The catalyst has lost its activity due to poisoning or degradation.Use fresh catalyst. Ensure the reaction setup is free from potential catalyst poisons (e.g., sulfur compounds).
Presence of Unreacted Starting Materials Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.Monitor the reaction progress using TLC, GC, or LC-MS. Increase the reaction time if necessary[5].
Low Reaction Temperature or Pressure: The conditions are not energetic enough to drive the reaction forward.Increase the reaction temperature and/or pressure. Synthesis from TETA may require pressures of 1500 to 5000 psig[3].
Formation of Multiple Products (Complex Mixture) Side Reactions Dominating: Reaction conditions favor the formation of byproducts like piperazine or other ethylene amines.Optimize reaction conditions (temperature, pressure, solvent) to favor AEP formation. Consider using a protecting group strategy to improve selectivity[5].
Lack of Selectivity: The catalyst or reaction conditions do not selectively promote the desired cyclization or amination.Screen different catalysts. For example, nickel-copper-chromia or Raney cobalt have been used for the synthesis from TETA[3].
Product Degradation Excessive Reaction Time or Temperature: The product is degrading under harsh reaction conditions.Determine the optimal reaction time by monitoring its progress. Avoid unnecessarily high temperatures or prolonged heating.

Data Presentation

Table 1: Example Reaction Conditions for AEP Synthesis from Triethylenetetramine (TETA)

CatalystTemperature (°C)Pressure (psig)Ammonia (mols per mol of TETA)AEP Yield (%)Other Major ProductsReference
Nickel-Copper-Chromia2252100~1017.0Piperazine (15.2%), Ethylenediamine (2.4%)[3]
Raney CobaltNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Note: Yields are highly dependent on the specific experimental setup and conditions.

Table 2: Comparison of AEP Synthesis Routes

Starting Material(s)General ConditionsAdvantagesDisadvantages
Triethylenetetramine (TETA) & AmmoniaHigh Temperature (170-300°C), High Pressure (1500-5000 psig), Hydrogenation CatalystDirect conversion of a common ethylene amine.Can produce a mixture of products requiring separation.
NitrilotriacetonitrileHigh Temperature (75-200°C), High Pressure (500-10,000 psig), Hydrogenation Catalyst, AmmoniaCan be a continuous process with high yields of AEP as the principal product[4].Requires specialized starting material and high-pressure equipment.
Ethylene Dichloride & AmmoniaHigh Temperature and PressureUtilizes basic and inexpensive starting materials.Produces a complex mixture of ethylene amines requiring extensive fractional distillation[1][2].

Experimental Protocols

Protocol 1: Synthesis of AEP from Triethylenetetramine (TETA)

This protocol is a general representation based on literature descriptions[3].

Materials:

  • Triethylenetetramine (TETA)

  • Ammonia (NH₃)

  • Hydrogenation catalyst (e.g., nickel-copper-chromia)

  • Water

  • Hydrogen (H₂)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave (e.g., 1400 ml rocking autoclave), add TETA, water, and the hydrogenation catalyst. For example, 105 g of TETA, 100 g of water, and 50 g of a nickel-copper-chromia catalyst[3].

  • Seal the autoclave and purge it with hydrogen gas.

  • Add ammonia to the autoclave. For example, 100 g of ammonia[3].

  • Pressurize the autoclave with hydrogen to a starting pressure (e.g., 500 psig at room temperature).

  • Heat the autoclave to the target reaction temperature (e.g., 225°C) while monitoring the pressure (e.g., target pressure of 2100 psig).

  • Maintain the reaction at the desired temperature and pressure for a specified duration (e.g., 1 hour).

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the product mixture (e.g., by gas chromatography) and purify the AEP, typically by fractional distillation.

Protocol 2: Continuous Synthesis of AEP from Nitrilotriacetonitrile

This protocol describes a continuous process based on patent literature[4].

Materials:

  • Nitrilotriacetonitrile

  • Ammonia (NH₃)

  • Hydrogenation catalyst (e.g., nickel, cobalt, palladium, or mixtures)

  • Hydrogen (H₂)

  • Continuous flow reactor system

Procedure:

  • The process is conducted in a continuous flow reactor packed with a hydrogenation catalyst.

  • A feed stream consisting of nitrilotriacetonitrile, typically in the presence of ammonia (e.g., 5 to 50 moles of ammonia per mole of nitrilotriacetonitrile), is continuously introduced into the reactor.

  • Hydrogen gas is co-fed into the reactor.

  • The reactor is maintained at a temperature between 75°C and 200°C (preferably 100°C to 150°C) and a pressure between 500 and 10,000 psig (preferably 1,000 to 3,000 psig).

  • The space velocity is controlled within the range of about 0.5 to 3.

  • The effluent from the reactor, containing AEP as the principal product, is collected.

  • AEP is recovered from the reaction mixture, typically through distillation.

Visualizations

Troubleshooting_Workflow start Low Yield of AEP Observed check_purity Analyze Crude Product (GC, LC-MS, NMR) start->check_purity issue Identify Problem check_purity->issue unreacted_sm High % of Starting Material issue->unreacted_sm Incomplete Reaction complex_mix Complex Mixture of Products issue->complex_mix Poor Selectivity degradation Degradation Products Present issue->degradation Harsh Conditions solution1 Increase Temp/Pressure Increase Reaction Time Check Catalyst Activity unreacted_sm->solution1 solution2 Optimize Temp/Pressure Adjust Stoichiometry Use Protecting Group complex_mix->solution2 solution3 Decrease Temp Reduce Reaction Time degradation->solution3 end_node Re-run Experiment & Monitor Progress solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low yield in AEP synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products TETA Triethylenetetramine (TETA) Reaction Cyclization Reaction in Autoclave TETA->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Hydrogenation Catalyst (e.g., Ni-Cu-CrO) Catalyst->Reaction Temp High Temperature (170-250°C) Temp->Reaction Pressure High Pressure (1800-3000 psig) Pressure->Reaction AEP This compound (AEP) Reaction->AEP PZ Piperazine (PZ) Reaction->PZ EDA Ethylenediamine (EDA) Reaction->EDA Others Other Amines Reaction->Others Purification Purification (Fractional Distillation) AEP->Purification PZ->Purification EDA->Purification Others->Purification Final_Product Pure AEP Purification->Final_Product

Caption: Synthesis of AEP from Triethylenetetramine (TETA).

Logical_Relationships cluster_params Input Parameters cluster_outcomes Potential Outcomes Temp Temperature Yield AEP Yield Temp->Yield Increase can improve rate, but too high causes degradation Byproducts Byproduct Formation Temp->Byproducts Can favor side reactions Pressure Pressure Pressure->Yield Often required for cyclization Conversion Conversion Rate Pressure->Conversion Increases reactant concentration Time Reaction Time Time->Yield Too short = low conversion Too long = degradation Time->Byproducts Longer time can lead to more side products Catalyst Catalyst Choice Catalyst->Yield Critical for selectivity Catalyst->Byproducts Wrong catalyst can reduce selectivity Byproducts->Yield competes with Conversion->Yield

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Optimizing N-Alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction temperatures for the N-alkylation of piperazines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the N-alkylation of piperazine (B1678402)?

The ideal temperature for N-alkylation of piperazine is highly dependent on the specific alkylating agent, solvent, and base used.[1] Generally, reactions with reactive alkyl halides may proceed at room temperature or require gentle heating.[1] For many standard procedures, a temperature range of 60-80 °C is often employed to ensure a reasonable reaction rate.[2] However, some reactions may require refluxing for several hours to go to completion.[1] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time. For highly sensitive substrates or reactions involving particularly unstable products, a lower temperature may be necessary to minimize decomposition.[2] Conversely, for less reactive starting materials, higher temperatures or even microwave-assisted synthesis might be required.[1]

Q2: How does reaction temperature affect the mono- versus di-alkylation of piperazine?

Reaction temperature plays a critical role in controlling the selectivity between mono- and di-alkylation. Higher temperatures can increase the rate of the second alkylation, leading to a higher proportion of the di-substituted byproduct.[1] To favor mono-alkylation, it is often recommended to conduct the reaction at a lower temperature.[1] Other strategies to promote mono-alkylation include using a large excess of piperazine relative to the alkylating agent, the slow, dropwise addition of the alkylating agent, or employing a mono-protected piperazine such as N-Boc-piperazine.[2]

Q3: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?

If your N-alkylation reaction is proceeding slowly, a low reaction temperature is a likely cause.[2] Many N-alkylation reactions require heating to achieve a practical rate.[2] Before increasing the temperature, ensure that other factors are not limiting the reaction, such as poor solubility of reagents or an insufficiently strong base.[2] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.[2] If the base is the problem, a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required.[2] If these factors are optimized, a gradual increase in temperature while monitoring the reaction progress is a reasonable next step.

Q4: I am observing significant side product formation. Can temperature be the cause?

Yes, elevated temperatures can lead to the formation of unwanted side products. Unstable alkylating agents or products can decompose at higher temperatures.[2] If you observe significant byproduct formation, it is advisable to lower the reaction temperature and closely monitor the reaction's progress, stopping it as soon as the starting material is consumed.[2] In some cases, side reactions can also arise from the decomposition of solvents like DMF or DMSO at high temperatures.[1]

Troubleshooting Guides

Problem 1: Low to No Yield of N-Alkylated Piperazine

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low Reaction Temperature Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] Consider refluxing the reaction mixture.
Poor Solubility of Reagents Switch to a more polar aprotic solvent such as Dimethylformamide (DMF) to ensure all reagents are fully dissolved.[2]
Insufficient Base Strength Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents of the base are used.[2]
Inactive Catalyst (if applicable) Ensure the use of a high-quality catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[2]

Troubleshooting Workflow: Low Yield

LowYieldWorkflow Troubleshooting Low Yield start Low or No Product Yield check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_temp Is the reaction temperature too low? check_reagents->check_temp Yes purify_reagents->check_temp increase_temp Gradually increase temperature. Monitor by TLC/LC-MS. check_temp->increase_temp Yes check_solubility Are all reagents soluble? check_temp->check_solubility No success Problem Resolved increase_temp->success change_solvent Switch to a more polar aprotic solvent (e.g., DMF). check_solubility->change_solvent No check_base Is the base strong enough? check_solubility->check_base Yes change_solvent->success stronger_base Use a stronger base (e.g., K₂CO₃, Cs₂CO₃). check_base->stronger_base No check_base->success Yes stronger_base->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Di-alkylated Byproduct

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature to reduce the rate of the second alkylation.[1]
Incorrect Stoichiometry Use an excess of piperazine relative to the alkylating agent to statistically favor mono-alkylation.[2]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2]
Unprotected Piperazine For optimal control and to ensure mono-alkylation, use a mono-protected piperazine, such as N-Boc-piperazine.[2]

Troubleshooting Workflow: Di-alkylation

DialkylationWorkflow Troubleshooting Di-alkylation start Di-alkylation Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_stoichiometry Is piperazine in excess? check_temp->check_stoichiometry No success Problem Resolved lower_temp->success increase_piperazine Increase the excess of piperazine. check_stoichiometry->increase_piperazine No check_addition Is the alkylating agent added slowly? check_stoichiometry->check_addition Yes increase_piperazine->success slow_addition Add alkylating agent dropwise. check_addition->slow_addition No use_protection Consider using N-Boc-piperazine. check_addition->use_protection Yes slow_addition->success use_protection->success

Caption: Troubleshooting workflow for di-alkylation.

Data Presentation

The following table provides a summary of how reaction temperature can influence the yield and selectivity of a typical N-alkylation of piperazine with an alkyl bromide.

Table 1: Effect of Temperature on the N-Alkylation of Piperazine

Temperature (°C)Reaction Time (h)Mono-alkylated Product Yield (%)Di-alkylated Byproduct (%)
25 (Room Temp.)2435< 5
4018608
60128512
8087520
100 (Reflux)66035

Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reactants, solvent, and base used.

Experimental Protocols

General Protocol for Optimizing Reaction Temperature in Mono-N-alkylation of Piperazine

This protocol outlines a general procedure for determining the optimal reaction temperature for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • Substituted Piperazine (e.g., 1-(4-bromophenyl)piperazine)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • LC-MS for accurate monitoring

Procedure:

  • Reaction Setup: In a series of identical reaction vials, add the substituted piperazine and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to each vial to create a suspension.

  • Reagent Addition: Slowly add the alkyl bromide (1.1 equivalents) to each reaction mixture while stirring.

  • Temperature Screening: Place each reaction vial in a separate well of a heating block or in individual oil baths set to different temperatures (e.g., 40°C, 60°C, 80°C, and 100°C).

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC. Stain the TLC plates to visualize the consumption of starting material and the formation of the product. For more detailed analysis, take aliquots from each reaction for LC-MS analysis to quantify the ratio of mono- to di-alkylated product.

  • Determination of Optimal Temperature: The optimal temperature is the one that provides the highest yield of the desired mono-alkylated product in a reasonable amount of time, with minimal formation of the di-alkylated byproduct and other impurities.

  • Work-up (at optimal conditions): Once the reaction at the optimal temperature is complete, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for Temperature Optimization A 1. Set up parallel reactions in separate vials. B 2. Add piperazine, K₂CO₃, and MeCN to each vial. A->B C 3. Add alkyl bromide to each vial. B->C D 4. Heat each vial to a different temperature (e.g., 40, 60, 80°C). C->D E 5. Monitor reactions by TLC and LC-MS. D->E F 6. Identify optimal temperature for high yield and selectivity. E->F G 7. Perform work-up and purification. F->G

Caption: Workflow for optimizing reaction temperature.

References

Technical Support Center: Purification of Water-Soluble N-(2-Aminoethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of water-soluble N-(2-Aminoethyl)piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying water-soluble N-(2-Aminoethyl)piperazine derivatives?

A1: The main difficulties arise from the inherent physicochemical properties of these molecules. The presence of multiple amine functional groups leads to high polarity and significant water solubility, which complicates extraction from aqueous reaction mixtures.[1] Their basic nature can cause strong interactions with acidic stationary phases like silica (B1680970) gel during chromatography, leading to issues like peak tailing.[1][2] Furthermore, their tendency to form stable emulsions during aqueous workups can result in poor recovery and difficult phase separation.

Q2: Which purification techniques are most effective for these compounds?

A2: The choice of technique depends on the specific derivative and impurities. Common methods include:

  • Column Chromatography: Both normal-phase (silica gel, alumina) and reversed-phase (C18) chromatography are widely used.[3]

  • Crystallization via Salt Formation: Converting the often oily or highly soluble free base into a salt (e.g., hydrochloride) can induce crystallization, making the product easier to handle and purify.[2][4]

  • Ion-Exchange Chromatography: This technique is highly effective for separating highly polar or charged compounds and can be used to remove ionic impurities or to capture the target compound.[5]

  • Vacuum Distillation: This is suitable for compounds that are thermally stable, but the high boiling points of many piperazine (B1678402) derivatives can make it challenging.[1]

Q3: How can I minimize the formation of di-substituted or other alkylated byproducts during synthesis?

A3: The formation of byproducts like di-substituted piperazines is a common issue.[1] To favor mono-alkylation, you can use a large excess of the N-(2-Aminoethyl)piperazine starting material, although this may complicate the subsequent purification steps. Alternatively, using protecting groups, such as a Boc group on one of the piperazine nitrogens, allows for controlled, stepwise alkylation.

Q4: My compound is a salt (e.g., TFA or HCl salt). How does this affect purification?

A4: The salt form of your compound will have different solubility and chromatographic behavior compared to the free base. It may be necessary to convert the salt to the free base using a mild basic wash before purification by normal-phase chromatography.[6] For reversed-phase purification, the salt form is often used directly. However, residual acids like TFA from HPLC may need to be removed post-purification via methods like lyophilization from a weak HCl solution or ion-exchange chromatography.[6]

Troubleshooting Guides

Issue 1: Difficulty with Liquid-Liquid Extraction
Problem Potential Cause Solution
Product remains in the aqueous layer. The compound is highly polar and water-soluble, especially if it is in a protonated (salt) form.Ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the piperazine nitrogens, which increases its solubility in organic solvents like dichloromethane (B109758) or ethyl acetate.[2] If solubility in common organic solvents is still low, consider using a more polar solvent like chloroform (B151607) for extraction or proceed directly to ion-exchange or reversed-phase chromatography.[7]
A stable emulsion forms during extraction. The amphiphilic nature of the product and potential byproducts can lead to the formation of stable emulsions.Add a saturated brine (NaCl) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion. Alternatively, filtering the emulsified layer through a pad of Celite® can sometimes resolve the issue.
Issue 2: Challenges in Column Chromatography
Problem Potential Cause Solution
Product shows significant streaking or peak tailing on silica gel. The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[1][2]Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%) or ammonium (B1175870) hydroxide, to your eluent system.[2] This will compete for the acidic sites on the silica. Alternatively, consider using a different stationary phase, such as neutral alumina (B75360) or an amine-functionalized silica column.[8]
Product co-elutes with impurities. The polarity of the product and impurities are too similar in the chosen solvent system.Optimize the eluent system by trying different solvent combinations or by using a gradient elution to improve separation.[2] If normal-phase chromatography fails, reversed-phase chromatography often provides a different selectivity and may resolve the co-elution issue.[9]
Product appears to be degrading on the column. The acidic nature of the silica gel may be causing degradation of acid-sensitive compounds.[6]Deactivate the silica by pre-flushing the column with your eluent containing a basic modifier (e.g., triethylamine) before loading the sample.[6] Using a less acidic stationary phase like neutral alumina is also a good alternative.
Issue 3: Product Isolation and Handling
Problem Potential Cause Solution
Product is an oil that fails to crystallize. The product may be impure, containing residual solvents or byproducts that inhibit crystallization. The compound may also have a low melting point.[2]Ensure all solvents are thoroughly removed under a high vacuum.[2] If impurities are the cause, further purification by chromatography may be necessary. A highly effective strategy is to convert the oily free base into a solid salt by treating a solution of the oil (e.g., in isopropanol (B130326) or ether) with an acid like HCl.[1][2]
Low recovery after recrystallization. The product is too soluble in the chosen recrystallization solvent, even at low temperatures.[1]Screen a variety of solvents and solvent systems on a small scale. Ideal systems often involve a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol/water, isopropanol/hexane).[1] Ensure slow cooling to promote the formation of pure crystals and cool the mixture in an ice bath to maximize the yield before filtration.[2]

Quantitative Data

The following tables summarize quantitative data related to the purification of piperazine and its derivatives, compiled from various sources.

Table 1: Recovery of Piperazine via Precipitation/Crystallization

Method Starting Material Reagents Added Recovery (%) Reference
Precipitation Eutectic reaction mixture Water, Isooctanol 96.4 [10]
Precipitation Eutectic reaction mixture Water, Isooctanol 93.6 [10]

| Precipitation | Eutectic reaction mixture | Water, n-Butanol | 85.5 |[10] |

Table 2: Amine Recovery Using Ion-Exchange Chromatography

Compound Class Technique Reported Recovery Notes Reference
General Amines Ion-Exchange 95 - 99% Based on reviews of industrial amine purification processes. [5]

| Piperazine (PZ) | Anionic Exchange | ~97.6 - 98.1% | Calculated from PZ loss during batch experiments with degraded PZ solution. |[5] |

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Basic Piperazine Derivatives
  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. If a water-miscible solvent (e.g., DMF, ethanol) was used, dilute the mixture with a significant volume of water.

  • Basification: Transfer the aqueous mixture to a separatory funnel. Adjust the pH to >9 using a base such as 1M NaOH solution or saturated sodium bicarbonate (NaHCO₃) solution.[2] This step deprotonates the amine, making it more soluble in organic solvents.

  • Extraction: Extract the basified aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[2]

  • Washing & Drying: Combine the organic layers and wash them with brine to remove residual water and break any emulsions. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude, oily free-base product in a minimal amount of a suitable organic solvent. Good choices include isopropanol, ethanol, or diethyl ether.[2][7]

  • Acidification: To this solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring. Continue addition until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Precipitation: If precipitation is slow, cool the mixture in an ice bath or scratch the inside of the flask with a glass rod to induce crystal formation.[2]

  • Isolation: Collect the resulting solid hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the recrystallization solvent to remove soluble impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a suitable recrystallization solvent (e.g., ethanol, methanol (B129727)/ether) and heat until the solid dissolves completely.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.[2]

Protocol 3: Silica Gel Column Chromatography with a Basic Modifier
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Eluent Preparation: Prepare the mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To this mixture, add 0.5-1% triethylamine (TEA) to prevent peak tailing.[2]

  • Column Equilibration: Equilibrate the packed column by flushing it with several column volumes of the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the mobile phase. If separation is poor, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., increasing the percentage of MeOH in DCM).

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations: Workflows and Logic Diagrams

G General Purification Workflow for N-(2-Aminoethyl)piperazine Derivatives start Crude Reaction Mixture workup Aqueous Workup (Basify to pH>9) start->workup extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) workup->extraction dry_concentrate Dry & Concentrate Organic Phase extraction->dry_concentrate crude_product Crude Product dry_concentrate->crude_product chromatography Column Chromatography (Normal or Reversed-Phase) crude_product->chromatography salt_formation Salt Formation (e.g., HCl) & Recrystallization crude_product->salt_formation distillation Vacuum Distillation (If thermally stable) crude_product->distillation pure_product Purified Product chromatography->pure_product salt_formation->pure_product distillation->pure_product

Caption: General purification workflow for products derived from N-(2-Aminoethyl)piperazine.

G Troubleshooting Silica Gel Chromatography start Run Column on Silica Gel problem Observe Peak Tailing or Streaking? start->problem add_base Add Basic Modifier (e.g., 0.5% TEA) to Eluent problem->add_base  Yes good_sep Good Separation problem->good_sep No change_sp Switch Stationary Phase (e.g., Alumina, Amine-Silica) add_base->change_sp Still Tailing? add_base->good_sep change_sp->good_sep

Caption: Troubleshooting flowchart for peak tailing in silica gel chromatography.

G Decision Tree for Purification Method Selection start Crude Product is_oil Is the product an oil? start->is_oil is_solid Is the product a solid? is_oil->is_solid No salt_formation Try Salt Formation & Crystallization is_oil->salt_formation Yes is_water_sol High Water Solubility? is_solid->is_water_sol No (Not Solid) recrystallize Recrystallize Directly is_solid->recrystallize Yes chromatography Use Chromatography (Normal or Reversed-Phase) is_water_sol->chromatography No ion_exchange Use Ion-Exchange Chromatography is_water_sol->ion_exchange Yes salt_formation->chromatography Fails or Impure recrystallize->chromatography Fails or Impure

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Troubleshooting Epoxy Curing with N-(2-Aminoethyl)piperazine (AEP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using N-(2-Aminoethyl)piperazine (AEP) as a curing agent for epoxy resins.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Epoxy Fails to Cure or Remains Tacky

Question: My epoxy resin has not hardened after the recommended curing time and remains sticky or tacky to the touch. What are the possible causes and how can I fix this?

Answer: This is a common issue that can arise from several factors. Here’s a breakdown of potential causes and their solutions:

Possible Cause Explanation Recommended Action
Incorrect Mix Ratio An improper ratio of epoxy resin to AEP hardener is a primary cause of incomplete curing. Too little hardener will result in a soft or tacky finish.[1][2]Verify the correct mix ratio from the technical data sheet (TDS) of your specific epoxy resin. Accurately measure both components by weight using a calibrated scale. Do not add extra hardener to accelerate the cure, as this can lead to brittleness.[1] If the epoxy is uncured, it must be scraped off before re-application.
Inadequate Mixing If the resin and hardener are not thoroughly mixed, you will have localized areas of uncured or partially cured material.[1][3]Mix the components for a minimum of 2-3 minutes, ensuring you scrape the sides and bottom of the mixing container to achieve a homogenous mixture.[1] Consider the "two-container" method: mix in the first container, then transfer the mixture to a second clean container and mix again to ensure all material is well-blended.[1][2]
Low Ambient Temperature Epoxy curing is an exothermic reaction that is temperature-dependent. Low temperatures can significantly slow down or even halt the curing process.[1][4]The ideal curing temperature is typically between 22-24°C (72-75°F).[1] If the ambient temperature is too low, move the curing assembly to a warmer environment or use a heat lamp to gently warm the material.[1]
High Humidity Excessive moisture in the air can interfere with the curing reaction of amine hardeners, leading to a tacky or cloudy finish known as "amine blush".[1][4][5]Maintain a relative humidity of 40-60% in the curing environment.[1][3] Avoid curing in damp or humid conditions.[1]
Contaminated Surfaces or Components Contaminants such as oil, grease, or moisture on the substrate or in the resin/hardener can inhibit proper curing.[1][3][5]Ensure all surfaces and mixing equipment are clean and dry before use.

Issue 2: Epoxy Cures Too Quickly

Question: The epoxy mixture hardened much faster than I expected, significantly reducing my working time. Why did this happen?

Answer: A shorter than expected pot life is usually due to an accelerated curing reaction. Here are the common reasons:

Possible Cause Explanation Recommended Action
High Ambient Temperature Elevated temperatures accelerate the exothermic curing reaction, leading to a shorter gel time.[1] A general rule of thumb is that for every 10°C (18°F) increase in temperature, the cure time is approximately halved.Work in a temperature-controlled environment. If the ambient temperature is high, consider using a slower-reacting hardener or cooling the resin and hardener components before mixing.[1]
Large Batch Size The heat generated by the exothermic reaction can build up in a large mass of epoxy, leading to an accelerated cure. This is known as the "mass effect".[1]Mix smaller batches of epoxy at a time.[1] Pour the mixed epoxy into a container with a larger surface area (e.g., a shallow tray) to help dissipate the heat.[1]
Excessive AEP Concentration AEP is a potent accelerator. Using a higher concentration than recommended will significantly reduce the gel time.[1]Adhere to the recommended AEP concentration as specified in the epoxy system's TDS. Conduct small-scale tests to determine the optimal concentration for your desired working time.[1]

Issue 3: Surface Defects on the Cured Epoxy

Question: The surface of my cured epoxy has a cloudy, milky, or greasy film. What is this and how can I prevent it?

Answer: This surface defect is likely amine blush. Here’s how to address it:

Possible Cause Explanation Recommended Action
Amine Blush This is a waxy or oily film that forms on the surface of curing epoxy. It occurs when the amine curing agent (AEP) reacts with moisture and carbon dioxide in the air, forming ammonium (B1175870) carbamates on the surface.[4][6] This is more likely to happen in cool, humid conditions.[4][5]Prevention: Control the curing environment to maintain a temperature between 22-24°C and a relative humidity of 40-60%.[1][3] Avoid using unvented fossil-fuel-burning heaters, as they produce CO2 and water vapor. Removal: Amine blush is water-soluble and can be removed by washing the surface with warm, soapy water and a non-abrasive pad.[4][7] Rinse thoroughly with clean water and allow the surface to dry completely before any subsequent steps like sanding or recoating.[4][7]
Bubbles Air can become entrapped in the epoxy during mixing or be released from porous substrates during curing.[5]Mix the resin and hardener slowly and deliberately to minimize air entrapment.[5] After pouring, a heat gun or torch can be briefly and carefully passed over the surface to help release bubbles. For porous substrates, apply a thin seal coat of epoxy first and allow it to gel before applying the main coat.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of N-(2-Aminoethyl)piperazine (AEP) in epoxy curing?

A1: N-(2-Aminoethyl)piperazine (AEP) acts as both a curing agent and an accelerator for epoxy resins.[1][8] Its molecule contains primary, secondary, and tertiary amine groups. The primary and secondary amines react with the epoxy groups to form a cross-linked polymer network, while the tertiary amine catalyzes and accelerates the curing reaction.[1]

Q2: How does temperature affect the curing time when using AEP?

A2: Epoxy curing is an exothermic process, and higher temperatures accelerate the reaction, leading to a shorter gel time and faster cure.[1] Conversely, lower temperatures will slow the reaction down. A general rule of thumb is that for every 10°C (18°F) increase in temperature, the cure time is approximately halved.[1]

Q3: Can I adjust the amount of AEP to control the curing speed?

A3: Yes, the concentration of AEP can be adjusted to modify the curing time. Increasing the AEP concentration will lead to a faster cure, while decreasing it will slow it down.[1] However, it is crucial to stay within the manufacturer's recommended concentration range for your specific epoxy system to ensure optimal final properties. Significant deviations can lead to incomplete curing or a brittle final product.[1]

Q4: What is the difference between "pot life" and "cure time"?

A4: "Pot life" (or working time) is the period after mixing the resin and hardener during which the mixture remains liquid and workable. "Cure time" is the total time required for the epoxy to reach its full hardness and final mechanical properties.

Q5: Is post-curing necessary when using AEP?

A5: While many AEP-containing epoxy systems will cure to a solid state at room temperature, a post-cure at an elevated temperature is often recommended to achieve optimal mechanical, thermal, and chemical resistance properties.[1] The specific post-cure schedule (temperature and duration) will depend on the epoxy system and the desired final properties.

Data Presentation

The following tables provide illustrative data on the performance of a standard Bisphenol A based epoxy resin (Epoxide Equivalent Weight = 190) cured with N-(2-Aminoethyl)piperazine (AEP).

Table 1: Effect of AEP Concentration on Gel Time and Hardness at 25°C

AEP Concentration (phr*)Gel Time (minutes)Shore D Hardness (24 hours)
20~2578
23 (Stoichiometric)~1982
26~1580

*phr = parts per hundred parts of resin by weight

Table 2: Effect of Temperature on Gel Time (at 23 phr AEP)

Temperature (°C)Gel Time (minutes)
15~35
25~19
35~10

Table 3: Comparative Performance of AEP with Other Curing Agents

PropertyN-(2-Aminoethyl)piperazine (AEP)Triethylenetetramine (TETA)Isophorone diamine (IPDA)Test Method
Gel Time (minutes, 150g mix at 25°C)~19~40~105Manual Probe/Viscometry
Glass Transition Temperature (Tg) (°C)~107~101~138ASTM D3418 (DSC)
Heat Deflection Temperature (°C)~107Not widely reportedNot widely reportedASTM D648
Tensile Strength (MPa)~69~65~80ASTM D638
Flexural Strength (MPa)~131~110~125ASTM D790

Note: The data presented are for illustrative purposes and can be influenced by the specific epoxy resin, cure schedule, and test conditions.[8]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis

  • Objective: To determine the heat of reaction and cure kinetics of an AEP-epoxy system.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the freshly mixed epoxy-AEP sample into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to 300°C.

    • Record the heat flow as a function of temperature.

    • The exothermic peak in the DSC thermogram represents the curing reaction. The area under the peak corresponds to the total heat of reaction (ΔH).

    • The degree of cure (α) at any given temperature can be calculated by dividing the partial heat of reaction at that temperature by the total heat of reaction.

    • Kinetic parameters such as activation energy (Ea) and reaction order (n) can be determined using various models (e.g., Kissinger, Ozawa-Flynn-Wall).

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression

  • Objective: To monitor the chemical changes during the curing of an AEP-epoxy system by observing the disappearance of reactant functional groups and the appearance of product functional groups.

  • Apparatus: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply a thin layer of the freshly mixed epoxy-AEP sample onto the ATR crystal.

    • Record FTIR spectra at regular intervals (e.g., every 5 minutes) over the course of the curing reaction.

    • Monitor the decrease in the absorbance of the epoxide peak (around 915 cm⁻¹) and the primary amine N-H bending peak (around 1600 cm⁻¹).

    • Monitor the increase in the absorbance of the hydroxyl (-OH) peak (broad band around 3400 cm⁻¹).

    • The degree of cure can be estimated by normalizing the epoxide peak area to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from the epoxy backbone).

3. Mechanical Testing of Cured Epoxy

  • Objective: To determine the mechanical properties of the fully cured AEP-epoxy system.

  • Specimen Preparation: Cast the mixed epoxy-AEP system into molds of the appropriate geometry for the desired test (e.g., dog-bone shape for tensile testing, rectangular bar for flexural testing). Cure the specimens according to the desired schedule (room temperature cure followed by an optional post-cure).

  • Tensile Strength and Modulus (ASTM D638):

    • Mount the dog-bone shaped specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the load and displacement data to calculate tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Strength and Modulus (ASTM D790):

    • Place the rectangular bar specimen on a three-point bending fixture in a universal testing machine.

    • Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures.

    • Record the load and deflection data to calculate flexural strength and modulus.

  • Shore D Hardness (ASTM D2240):

    • Place the cured epoxy specimen on a flat, hard surface.

    • Press the Shore D durometer indenter firmly onto the surface of the specimen.

    • Read the hardness value from the durometer scale after a specified time (typically 1-2 seconds). Take multiple readings at different locations and average the results.

Mandatory Visualizations

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_causes_uncured Causes for Incomplete Cure cluster_causes_fast Causes for Rapid Cure cluster_causes_defects Causes for Surface Defects cluster_solutions Solutions start Epoxy Curing Issue Identified q_cure_state What is the state of the cure? start->q_cure_state uncured Fails to Cure / Tacky q_cure_state->uncured Incomplete too_fast Cures Too Quickly q_cure_state->too_fast Too Rapid surface_defects Surface Defects Present q_cure_state->surface_defects Defective Surface cause_mix_ratio Incorrect Mix Ratio? uncured->cause_mix_ratio cause_mixing Inadequate Mixing? uncured->cause_mixing cause_temp_low Low Temperature? uncured->cause_temp_low cause_humidity High Humidity? uncured->cause_humidity cause_contamination Contamination? uncured->cause_contamination cause_temp_high High Temperature? too_fast->cause_temp_high cause_batch_size Large Batch Size? too_fast->cause_batch_size cause_aep_excess Excess AEP? too_fast->cause_aep_excess cause_blush Amine Blush? surface_defects->cause_blush cause_bubbles Bubbles? surface_defects->cause_bubbles solution_uncured Verify Ratio, Remix, Control Temp/Humidity, Clean Surfaces cause_mix_ratio->solution_uncured cause_mixing->solution_uncured cause_temp_low->solution_uncured cause_humidity->solution_uncured cause_contamination->solution_uncured solution_fast Control Temp, Smaller Batches, Adjust AEP cause_temp_high->solution_fast cause_batch_size->solution_fast cause_aep_excess->solution_fast solution_defects Control Environment, Wash Blush, Use Heat Gun for Bubbles cause_blush->solution_defects cause_bubbles->solution_defects

Caption: Troubleshooting workflow for epoxy curing issues.

AEPCuringMechanism cluster_reactants Reactants cluster_reaction Curing Reaction cluster_products Products AEP N-(2-Aminoethyl)piperazine (AEP) (Primary, Secondary, Tertiary Amines) step1 Step 1: Primary Amine Attack (Fast Reaction) AEP->step1 Epoxy Epoxy Resin (Epoxide Rings) Epoxy->step1 step2 Step 2: Secondary Amine Attack (Slower Reaction) Epoxy->step2 step1->step2 Forms Secondary Amines hydroxyl_groups Hydroxyl Groups (-OH) step1->hydroxyl_groups step3 Step 3: Tertiary Amine Catalysis (Etherification) step2->step3 Forms Tertiary Amines crosslinked_polymer Cross-linked Polymer Network (Cured Epoxy) step2->crosslinked_polymer step2->hydroxyl_groups step3->crosslinked_polymer Promotes further cross-linking hydroxyl_groups->crosslinked_polymer

Caption: Curing mechanism of epoxy resin with AEP.

References

Technical Support Center: Controlling Gel Time with AEP in Epoxy Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the gel time of epoxy resins when using Aminoethylpiperazine (AEP) as a curing agent. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the epoxy curing process with AEP. For a visual representation of the troubleshooting workflow, please refer to the diagram at the end of this section.

Issue 1: Epoxy resin cures much faster than expected, resulting in a short pot life.

  • Question: My epoxy mixture hardened too quickly, leaving insufficient time for application. What could be the cause?

  • Possible Causes & Solutions:

    • High Ambient Temperature: Epoxy curing is an exothermic reaction, and elevated temperatures will accelerate this process, significantly reducing gel time.[1] A general rule of thumb is that for every 10°C (18°F) increase in temperature, the cure time is approximately halved.[1][2]

      • Solution: Work in a temperature-controlled environment. If the ambient temperature is high, consider using a slower-reacting hardener or cooling the resin and hardener components before mixing.

    • Excessive AEP Concentration: AEP is a highly reactive curing agent and a potent accelerator. Using a higher concentration than recommended in the technical data sheet (TDS) will drastically shorten the gel time.[1]

      • Solution: Strictly adhere to the recommended AEP concentration. It is advisable to conduct small-scale tests to determine the optimal concentration for your desired working time.

    • Large Batch Size: The heat generated by the exothermic reaction can accumulate in a large mass of epoxy, leading to an accelerated cure. This phenomenon is known as the "mass effect."[1]

      • Solution: Mix smaller batches of epoxy at a time. To help dissipate heat, pour the mixed epoxy into a container with a larger surface area, such as a shallow tray.[1]

Issue 2: Epoxy resin fails to cure or remains tacky after the expected time.

  • Question: My epoxy resin has not hardened after the recommended curing time and remains sticky. What went wrong?

  • Possible Causes & Solutions:

    • Incorrect Mix Ratio: An improper ratio of epoxy resin to AEP hardener is a primary cause of incomplete curing. Insufficient hardener will result in a soft or tacky finish.[1]

      • Solution: Scrape off the uncured epoxy. Carefully verify the correct mix ratio from the TDS of your specific epoxy resin and accurately measure both components by weight using a calibrated scale. Avoid adding extra hardener to speed up the cure, as this can lead to brittleness.[1]

    • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, there will be localized areas of uncured material.[1]

      • Solution: Mix the components for a minimum of 2-3 minutes, ensuring you scrape the sides and bottom of the mixing container to achieve a homogenous mixture.[1]

    • Low Ambient Temperature: The curing of epoxy is a temperature-dependent exothermic reaction. Low temperatures can significantly slow down or even halt the curing process.[1] The ideal curing temperature is typically between 22-24°C (72-75°F).[1]

      • Solution: Move the curing assembly to a warmer environment or use a heat lamp to gently warm the material.

    • High Humidity: Excessive moisture in the air can interfere with the curing reaction of amine hardeners, leading to a tacky or cloudy finish.[1]

      • Solution: Maintain a relative humidity of 40-60% in the curing environment if possible.

    • Contamination: Contaminants such as oil, grease, or moisture on the substrate or in the resin/hardener can inhibit proper curing.[1]

      • Solution: Ensure all surfaces and mixing equipment are clean and dry before use.

Issue 3: Bubbles are present in the cured epoxy.

  • Question: My final cured epoxy has bubbles trapped within it. How can I prevent this?

  • Possible Causes & Solutions:

    • Aggressive Mixing: Mixing the resin and hardener too vigorously can introduce air into the mixture.[1]

      • Solution: Mix slowly and deliberately to minimize air entrapment.

    • Outgassing from Porous Substrates: Porous materials like wood or concrete can release trapped air when coated with epoxy, leading to bubbles.[1]

      • Solution: Apply a thin seal coat of epoxy to the substrate first. Allow it to gel before applying the main coat.

    • High Viscosity: A thick, viscous epoxy mixture will have more difficulty releasing trapped air.[1]

      • Solution: Gently warm the resin and hardener before mixing to reduce viscosity. After pouring, a heat gun or torch can be passed briefly and carefully over the surface to help release bubbles.[1]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_issue Identify Issue cluster_cause Investigate Cause cluster_solution Implement Solution start Curing Issue Observed fast_cure Cures Too Fast start->fast_cure slow_cure Incomplete/Tacky Cure start->slow_cure bubbles Bubbles in Cure start->bubbles cause_temp_high High Ambient Temp? fast_cure->cause_temp_high cause_aep Excess AEP? fast_cure->cause_aep cause_batch Large Batch Size? fast_cure->cause_batch cause_ratio Incorrect Mix Ratio? slow_cure->cause_ratio cause_mixing Inadequate Mixing? slow_cure->cause_mixing cause_temp_low Low Ambient Temp? slow_cure->cause_temp_low cause_humidity High Humidity? slow_cure->cause_humidity cause_contam Contamination? slow_cure->cause_contam cause_agg_mix Aggressive Mixing? bubbles->cause_agg_mix cause_outgas Substrate Outgassing? bubbles->cause_outgas sol_temp_control Control Temperature cause_temp_high->sol_temp_control sol_aep_adjust Adjust AEP Conc. cause_aep->sol_aep_adjust sol_batch_size Reduce Batch Size cause_batch->sol_batch_size sol_ratio_correct Correct Mix Ratio cause_ratio->sol_ratio_correct sol_mix_thorough Ensure Thorough Mixing cause_mixing->sol_mix_thorough sol_increase_temp Increase Temperature cause_temp_low->sol_increase_temp sol_control_rh Control Humidity cause_humidity->sol_control_rh sol_clean Clean Surfaces cause_contam->sol_clean sol_slow_mix Mix Slowly cause_agg_mix->sol_slow_mix sol_seal_coat Apply Seal Coat cause_outgas->sol_seal_coat

Caption: A workflow diagram for troubleshooting common epoxy curing issues.

Frequently Asked Questions (FAQs)

Q1: What is the function of AEP in epoxy curing?

A1: N-(2-Aminoethyl)piperazine (AEP) acts as both a curing agent and an accelerator for epoxy resins. Its molecule contains primary, secondary, and tertiary amine groups. The primary and secondary amines react with the epoxy groups to form a cross-linked polymer network, while the tertiary amine group catalyzes and accelerates the curing reaction.[1]

Q2: How can I precisely control the gel time with AEP?

A2: The most effective ways to control the gel time are by adjusting the temperature and the concentration of AEP. Lowering the temperature will extend the gel time, while increasing it will shorten the gel time. Similarly, decreasing the AEP concentration (within the manufacturer's recommended range) will slow down the reaction, and increasing it will speed it up.

Q3: What is the difference between "pot life" and "gel time"?

A3: "Pot life" (or working time) is the period after mixing the resin and hardener during which the mixture remains liquid and workable enough for application. "Gel time" is the point at which the epoxy transitions from a liquid to a gel-like solid and loses its flowability. Pot life is always shorter than the gel time.

Q4: Is a post-cure necessary when using AEP?

A4: While many epoxy systems with AEP will cure to a solid state at room temperature, a post-cure at an elevated temperature is often recommended to achieve optimal mechanical properties, such as higher tensile strength and thermal resistance.[1][3] The specific post-cure schedule (temperature and duration) will depend on the epoxy system and the desired final properties.[1]

Q5: Can I mix AEP with other amine curing agents?

A5: Yes, AEP is often used as an accelerating co-curing agent for other amines to modify the overall reactivity and final properties of the epoxy system.[3] When blending curing agents, it is crucial to recalculate the total required amount based on the amine hydrogen equivalent weight of the mixture.

Data Presentation

The following tables provide data on the effect of AEP concentration and temperature on the gel time of a standard Bisphenol A based epoxy resin (Epoxide Equivalent Weight = 190).

Table 1: Effect of AEP Concentration on Gel Time at 25°C (77°F)

AEP Concentration (phr*)Gel Time (minutes)
1545
2025
2319[3][4]
2518
3012

*phr = parts per hundred parts of resin by weight.[1]

Table 2: Effect of Temperature on Gel Time with 23 phr AEP

Temperature (°C)Temperature (°F)Gel Time (minutes)
155940
257719
35959

Experimental Protocols

Protocol 1: Manual Determination of Gel Time (String/Toothpick Method)

This protocol describes a simple, manual method for determining the gel time of an epoxy resin system, adapted from ASTM D2471.[1]

  • Apparatus:

    • Disposable aluminum dish or a similar container.

    • Wooden applicator sticks or toothpicks.

    • Stopwatch or timer.

    • Calibrated digital scale.

    • Mixing container and stir rod.

    • Temperature-controlled environment (e.g., hot plate, oven, or water bath).

  • Procedure:

    • Accurately weigh the desired amounts of epoxy resin and AEP hardener into the mixing container according to the specified mix ratio.

    • Start the stopwatch immediately upon adding the hardener to the resin.

    • Thoroughly mix the components for 2-3 minutes, ensuring a homogeneous mixture.

    • Pour a specific mass of the mixture (e.g., 10-15 grams) into the disposable dish and place it in the temperature-controlled environment set to the desired test temperature.

    • Periodically, gently touch the surface of the epoxy with a clean wooden applicator stick and pull it away.

    • In the initial liquid state, no filament will be formed. As the curing progresses, the mixture will thicken, and a thin, liquid-like filament will form and break easily.

    • The gel time is reached when the filament is no longer liquid-like and instead forms a continuous, rubbery "string" that can be pulled up to a height of about 2 cm before breaking.

    • Stop the stopwatch and record the elapsed time as the gel time.

Protocol 2: Gel Time Determination using a Rotational Viscometer

This method determines the gel time by monitoring the change in viscosity of the reacting epoxy system.

  • Apparatus:

    • Rotational viscometer with appropriate spindle.

    • Temperature-controlled sample chamber or water bath.

    • Stopwatch or timer.

    • Calibrated digital scale.

    • Mixing container and stir rod.

  • Procedure:

    • Set the sample chamber of the viscometer to the desired experimental temperature.

    • Accurately weigh and mix the epoxy resin and AEP hardener. Start the timer immediately after mixing begins.

    • Quickly transfer the mixed sample into the viscometer's sample chamber.

    • Lower the spindle into the resin mixture and begin the viscosity measurement at a constant, low shear rate.

    • Record the viscosity at regular intervals.

    • The viscosity will initially be low and will increase as the curing reaction proceeds.

    • The gel time is identified as the time at which there is a sudden, sharp increase in viscosity, often approaching the upper limit of the instrument's measurement range. Plotting viscosity versus time will show an inflection point, which corresponds to the gel time.

Factors Influencing Gel Time

The following diagram illustrates the key factors that can be manipulated to control the gel time of an AEP-cured epoxy system.

FactorsAffectingGelTime main Control of Gel Time temp Temperature main->temp Increase T, Decrease Gel Time conc AEP Concentration main->conc Increase [AEP], Decrease Gel Time batch Batch Size (Mass Effect) main->batch Increase Batch, Decrease Gel Time additives Additives/Co-hardeners main->additives Can Accelerate or Retard

Caption: Key experimental factors influencing the gel time of AEP-cured epoxy.

References

Minimizing side reactions like intramolecular cyclization with AEP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)piperazine (AEP). The focus is on minimizing common side reactions, particularly intramolecular cyclization, to ensure the successful synthesis of desired products.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving AEP, offering potential causes and actionable solutions.

Issue 1: Formation of an Unexpected Bicyclic Product and Low Yield of the Desired Mono-Substituted Product.

  • Question: I am reacting N-(2-Aminoethyl)piperazine (AEP) with a bifunctional electrophile (e.g., a β-ketoester like ethyl acetoacetate) to form a mono-substituted product, but I am observing a significant amount of a bicyclic byproduct and a low yield of my target molecule. How can I identify and minimize this side reaction?

  • Answer: The observed bicyclic byproduct is likely a tetrahydropyrazino[1,2-a]pyrimidine derivative, resulting from an intramolecular cyclization reaction. This is a common side reaction when AEP reacts with molecules containing two electrophilic centers.

    Mechanism of Intramolecular Cyclization:

    • Initial Reaction: The primary amine of the aminoethyl side chain of AEP, being more nucleophilic, reacts with one of the electrophilic sites of the reagent. For instance, with a β-ketoester, this forms an enamine or amide intermediate.

    • Intramolecular Attack: The secondary amine of the piperazine (B1678402) ring then acts as an internal nucleophile, attacking the second electrophilic center of the reagent (e.g., the carbonyl group of the ester).

    • Cyclization: This intramolecular attack leads to the formation of a six-membered ring, resulting in the bicyclic tetrahydropyrazino[1,2-a]pyrimidine structure.

    Strategies to Minimize Intramolecular Cyclization:

    • Use of a Protecting Group: The most effective strategy is to temporarily protect the secondary amine of the piperazine ring. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. This prevents the secondary amine from participating in the intramolecular cyclization. The desired reaction can then proceed on the primary amine, followed by the removal of the Boc group.

    • Control of Reaction Conditions:

      • Temperature: Lowering the reaction temperature can disfavor the intramolecular cyclization, which often has a higher activation energy than the initial intermolecular reaction.

      • Stoichiometry: While less effective for bifunctional electrophiles, using a large excess of AEP can statistically favor the mono-substituted product in some cases, though this can complicate purification.[1]

Issue 2: Mixture of Mono- and Di-Substituted Products in Alkylation or Acylation Reactions.

  • Question: My reaction of AEP with an alkyl halide or acyl chloride is yielding a mixture of mono- and di-substituted products, making purification difficult and reducing the yield of my desired mono-substituted compound. How can I improve the selectivity for mono-substitution?

  • Answer: This is a common challenge due to the presence of three reactive nitrogen atoms in AEP (one primary, one secondary, and one tertiary). The secondary amine in the piperazine ring can become more nucleophilic after the primary amine has reacted, leading to di-substitution.

    Strategies to Improve Mono-Substitution Selectivity:

    • Boc Protection: As with intramolecular cyclization, protecting the secondary piperazine nitrogen with a Boc group is a highly effective method to ensure mono-substitution on the primary amine.

    • Reductive Amination: Instead of direct alkylation with alkyl halides, reductive amination offers better control.[1] This method involves reacting AEP with an aldehyde or ketone to form an imine in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This pathway is more selective for the primary amine and avoids the formation of quaternary ammonium (B1175870) salts.

    • Stoichiometric Control: Using a large excess of AEP can favor mono-alkylation statistically. However, this approach can make product isolation challenging due to the need to remove unreacted AEP.[1]

    • In Situ Mono-protonation: Reacting piperazine with one equivalent of a strong acid can protonate one nitrogen, reducing its nucleophilicity and directing the reaction to the other nitrogen. This strategy is more commonly applied to piperazine itself but could be adapted for AEP.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of intramolecular cyclization with AEP?

    • A1: Intramolecular cyclization occurs when AEP reacts with a molecule that has two electrophilic sites (a bifunctional electrophile). The primary amine of AEP reacts with one site, and then the secondary amine of the piperazine ring reacts with the second site on the same molecule, forming a cyclic structure.

  • Q2: Which protecting group is recommended for AEP?

    • A2: The tert-butyloxycarbonyl (Boc) group is widely recommended. It is stable under many reaction conditions used for the functionalization of the primary amine and can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an appropriate solvent).[1]

  • Q3: When should I choose reductive amination over direct alkylation?

    • A3: Reductive amination is preferred when you need high selectivity for mono-alkylation of the primary amine and want to avoid the formation of over-alkylated products and quaternary ammonium salts. It is a more controlled and often cleaner method than direct alkylation with reactive alkyl halides.[1]

  • Q4: How can I monitor the progress of my reaction to minimize side products?

    • A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques to monitor the consumption of starting materials and the formation of the desired product and any byproducts. Careful monitoring allows you to stop the reaction at the optimal time to maximize the yield of the desired product.[1]

Data Presentation

Table 1: Comparison of Strategies to Control AEP Reactivity

StrategyPrimary ApplicationAdvantagesDisadvantages
Boc Protection Preventing intramolecular cyclization and di-substitutionHigh selectivity for mono-functionalization of the primary amine.Requires additional protection and deprotection steps, increasing the overall number of synthetic steps.
Reductive Amination Selective mono-alkylation of the primary amineHigh selectivity, avoids quaternary salt formation, milder conditions than some direct alkylations.Requires an aldehyde or ketone as the electrophile.
Stoichiometric Control Favoring mono-substitution in alkylation/acylationSimple to implement in the reaction setup.Can lead to difficult purification to remove excess AEP.
Low Temperature Minimizing intramolecular cyclizationCan be effective if there is a sufficient difference in activation energies between the desired and side reactions.May significantly slow down the rate of the desired reaction.

Experimental Protocols

Protocol 1: Mono-Alkylation of AEP using Boc Protection

This protocol is a representative example and may require optimization for specific substrates.

  • Protection of AEP:

    • Dissolve N-(2-Aminoethyl)piperazine (AEP) (1.0 eq) in dichloromethane (B109758) (DCM).

    • Add triethylamine (B128534) (1.1 eq).

    • Cool the solution to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.05 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-protected AEP.

  • Alkylation:

    • Dissolve the Boc-protected AEP (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF.

    • Add a base, such as potassium carbonate (1.5 eq).

    • Add the alkyl halide (1.1 eq).

    • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

    • Once the reaction is complete, filter off the base and concentrate the solvent.

    • Purify the product by column chromatography.

  • Deprotection:

    • Dissolve the purified, Boc-protected product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to yield the desired mono-alkylated AEP salt.

Protocol 2: Reductive Amination of AEP

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup:

    • Dissolve N-(2-Aminoethyl)piperazine (AEP) (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

    • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography if necessary to obtain the pure mono-alkylated AEP.

Visualizations

G AEP AEP Intermediate1 Mono-substituted Intermediate AEP->Intermediate1 Primary amine reacts with E1 Intermediate2 Mono-substituted Intermediate Electrophile Bifunctional Electrophile (E1-R-E2) Product Desired Product Intermediate1->Product Further reaction/ work-up CyclizedProduct Tetrahydropyrazino[1,2-a]pyrimidine (Bicyclic Byproduct) Intermediate2->CyclizedProduct Intramolecular attack of secondary amine on E2

Caption: Logical workflow of desired vs. side reaction pathways.

G Start Start: Reaction with AEP CheckSideProduct Unexpected side product observed? Start->CheckSideProduct IdentifySideProduct Characterize side product (e.g., by LC-MS, NMR) CheckSideProduct->IdentifySideProduct Yes End Problem Resolved CheckSideProduct->End No IsCyclization Is it a bicyclic product? IdentifySideProduct->IsCyclization IsDiSub Is it a di-substituted product? IsCyclization->IsDiSub No ImplementProtection Implement Boc protection of secondary amine IsCyclization->ImplementProtection Yes OptimizeConditions Optimize reaction conditions (e.g., lower temperature) IsCyclization->OptimizeConditions Also consider IsDiSub->ImplementProtection Yes UseReductiveAmination Switch to reductive amination IsDiSub->UseReductiveAmination Consider ImplementProtection->End OptimizeConditions->End UseReductiveAmination->End

Caption: Troubleshooting workflow for AEP side reactions.

References

Technical Support Center: Monitoring N-(2-Aminoethyl)piperazine Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving N-(2-Aminoethyl)piperazine. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(2-Aminoethyl)piperazine starting material streaking on the TLC plate?

A1: Streaking is a common issue when working with highly polar amines like N-(2-Aminoethyl)piperazine. This phenomenon is often caused by strong interactions between the basic amine groups and the acidic silica (B1680970) gel stationary phase. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (B128534) or a solution of ammonia (B1221849) in methanol (B129727).[1][2]

Q2: I can't see the spots for my amine compounds on the TLC plate under UV light. How can I visualize them?

A2: N-(2-Aminoethyl)piperazine and many of its aliphatic derivatives do not possess a UV-active chromophore, making them invisible under a standard UV lamp.[1] Visualization can be achieved using a chemical stain. A ninhydrin (B49086) stain is highly effective for detecting primary and secondary amines, which will typically appear as pink or purple spots upon heating.[3] Alternatively, a potassium permanganate (B83412) stain can be used, which reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

Q3: My spots are all stuck at the baseline (Rf value is too low). What should I do?

A3: An Rf value near zero indicates that your mobile phase is not polar enough to move the highly polar N-(2-Aminoethyl)piperazine and its derivatives up the silica gel plate. You need to increase the polarity of your eluent. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of methanol in a dichloromethane/methanol system).[4]

Q4: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?

A4: To improve the resolution between spots with similar Rf values, you can try altering the solvent system. Experiment with different solvent combinations or change the ratios of your current system. Sometimes, a slight decrease in the overall polarity of the mobile phase can enhance the separation between two very polar compounds. Additionally, using a "co-spot" on your TLC plate, where you spot the reaction mixture and the starting material in the same lane, can help determine if the starting material is fully consumed.

Q5: How can I confirm the completion of my reaction using TLC?

A5: A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. To confirm this, it is best practice to run a three-lane TLC plate: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane with both the starting material and the reaction mixture. The disappearance of the starting material spot in the reaction mixture lane is a strong indicator of reaction completion.

Troubleshooting Guide

This guide addresses specific issues you may encounter while performing TLC for N-(2-Aminoethyl)piperazine reactions.

Problem Potential Cause Recommended Solution
Elongated or "streaky" spots The highly basic nature of N-(2-Aminoethyl)piperazine interacts strongly with the acidic silica gel.Add a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or a solution of 1-10% ammonia in methanol.[1][2]
The sample is too concentrated.Dilute your sample before spotting it on the TLC plate.[1]
Spots remain at the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the highly polar analyte.Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[4]
Spots are too high on the plate (Rf > 0.8) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
No spots are visible after staining The concentration of the compound is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate the spot.[1]
The staining reagent is old or degraded.Prepare a fresh staining solution.
The compound is not reactive with the chosen stain.Try a different, more general stain, such as potassium permanganate.
Inconsistent Rf values between runs The TLC chamber was not properly saturated with the solvent vapor.Line the inside of the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
The composition of the mobile phase evaporated and changed over time.Always use fresh mobile phase for each run and keep the chamber covered.

Experimental Protocols

Protocol 1: General TLC Setup for Monitoring N-(2-Aminoethyl)piperazine Reactions
  • Plate Preparation: Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline. Mark small, evenly spaced ticks on this line where you will spot your samples.

  • Sample Spotting: Dissolve a small amount of your starting material and reaction mixture in a suitable volatile solvent (e.g., methanol or dichloromethane). Using a capillary tube, spot a small amount of each sample onto the designated ticks on the baseline. For a "co-spot," apply the starting material and the reaction mixture to the same spot, allowing the solvent to dry in between applications.

  • Developing the Plate: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline. Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization: Proceed to Protocol 2 for staining and visualizing the spots.

  • Rf Calculation: After visualization, measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Ninhydrin Staining for Visualization
  • Stain Preparation: Prepare a ninhydrin solution by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol and adding 3 mL of acetic acid.[5]

  • Application: Once the TLC plate is dry after development, dip it quickly and evenly into the ninhydrin solution using forceps.

  • Development: Carefully blot any excess stain from the edges of the plate with a paper towel. Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Primary and secondary amines will typically yield pink to purple spots.

  • Documentation: Circle the spots with a pencil immediately after they appear, as the color may fade over time. Record the Rf values and colors in your lab notebook.

Data Presentation

The following tables provide suggested solvent systems and approximate Rf values for N-(2-Aminoethyl)piperazine and a generic mono-alkylated product. Note that actual Rf values can vary depending on the specific reaction conditions, the nature of the substituent (R-group), and the TLC plate used.

Table 1: Recommended TLC Mobile Phase Systems

System No. Solvent System (v/v/v) Characteristics
1Dichloromethane / Methanol / Ammonium Hydroxide (80:18:2)Good general-purpose system for increasing polarity and reducing streaking.
2Chloroform / Methanol / Triethylamine (90:9:1)Alternative basic system to minimize amine-silica interactions.
3Ethyl Acetate / Methanol / Acetic Acid (70:20:10)Acidic system that can sometimes improve separation of closely related amines.

Table 2: Approximate Rf Values

Compound System 1 (Approx. Rf) System 2 (Approx. Rf) System 3 (Approx. Rf)
N-(2-Aminoethyl)piperazine0.1 - 0.20.15 - 0.250.2 - 0.3
Mono-alkylated Product (generic)0.3 - 0.50.35 - 0.550.4 - 0.6
Di-alkylated Product (generic)0.6 - 0.80.65 - 0.850.7 - 0.9

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Samples prep_sample->spot_plate prep_chamber Prepare Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (Stain) dry_plate->visualize calculate_rf Calculate Rf visualize->calculate_rf

Caption: Workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting start Analyze TLC Plate streaking Are spots streaking? start->streaking rf_low Is Rf too low? streaking->rf_low No add_base Add base (e.g., Et3N) to eluent or dilute sample streaking->add_base Yes rf_high Is Rf too high? rf_low->rf_high No inc_polarity Increase eluent polarity rf_low->inc_polarity Yes no_spots No spots visible? rf_high->no_spots No dec_polarity Decrease eluent polarity rf_high->dec_polarity Yes conc_spot Concentrate spot or use fresh stain no_spots->conc_spot Yes good_tlc Good Separation no_spots->good_tlc No add_base->rf_low inc_polarity->good_tlc dec_polarity->good_tlc conc_spot->good_tlc

References

Technical Support Center: AEP-Piperazine Blends for Enhanced CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-(2-aminoethyl)piperazine (AEP) and piperazine (B1678402) (PZ) blends for carbon dioxide capture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using AEP-PZ blends for CO2 capture compared to traditional solvents like MEA?

AEP-PZ blends offer several potential advantages over monoethanolamine (MEA), including a higher CO2 absorption capacity, reduced regeneration energy, and favorable viscosity for industrial applications.[1][2] For instance, a blend of AEP/DMEA has demonstrated a significantly higher CO2 loading capacity and a lower heat of absorption and regeneration energy compared to MEA.[3] Blending AEP with PZ can also mitigate the precipitation issues sometimes observed with concentrated PZ solutions.[2][4]

Q2: What are the primary degradation products of AEP and PZ in CO2 capture processes?

AEP can undergo both thermal and oxidative degradation. Key thermal degradation products include N-formylpiperazine and ammonium.[5][6] Oxidative degradation of AEP can lead to the formation of ammonia (B1221849) and formate, among other compounds.[5] For piperazine, thermal degradation can produce N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine (AEP).[6]

Q3: What factors influence the degradation of AEP-PZ blends?

The primary factors influencing the degradation of AEP-PZ blends are temperature, the presence of oxygen, and CO2 loading.[5] Higher temperatures accelerate thermal degradation, while the presence of oxygen is the main driver for oxidative degradation.[5] Increased CO2 loading can also contribute to the degradation of AEP.[5]

Q4: How can the degradation of AEP-PZ blends be minimized?

Several strategies can be employed to mitigate the degradation of AEP-PZ blends. These include operating the stripper (regeneration unit) at the lowest feasible temperature and minimizing the oxygen concentration in the flue gas.[5] The use of degradation inhibitors is another potential strategy.[5] Blending AEP with piperazine has itself been shown to reduce the overall degradation rate compared to using pure AEP.[5]

Q5: What analytical techniques are best suited for analyzing AEP-PZ solutions and their degradation products?

Commonly used analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for identifying and quantifying AEP degradation products.[5]

  • Ion Chromatography (IC) for the analysis of ionic degradation products and heat-stable salts.[5]

  • Titration to determine the amine concentration and CO2 loading.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ¹³C NMR) to identify and quantify the speciation of CO2 in the liquid phase (e.g., carbamates, bicarbonates).[1]

Troubleshooting Guides

Solvent Performance Issues
Issue Potential Cause Troubleshooting Steps
Low CO2 Absorption Capacity Incorrect solvent concentration.Verify the concentration of AEP and PZ in the blend using titration.[1]
Inaccurate CO2 loading measurement.Recalibrate gas flow meters and CO2 analyzers. Ensure the solvent is fully saturated during the experiment.[3]
Solvent degradation.Analyze the solvent for degradation products using GC-MS or HPLC.[5] Consider mitigation strategies if degradation is significant.[5]
High Regeneration Energy High heat of absorption.While inherent to the solvent chemistry, optimizing the stripper operating conditions (temperature and pressure) can help minimize energy consumption.[3]
Inefficient heat exchange.Check the performance of the rich/lean amine heat exchanger.
Solvent Precipitation Low CO2 loading in concentrated PZ blends.For a 5 m PZ/2 m AEP blend, a CO2 loading of approximately 0.20 mol/mol alkalinity is needed to prevent precipitation at room temperature.[2]
Low operating temperature.Maintain the solvent temperature above its precipitation point.
Analytical Instrumentation Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing in GC-MS Analysis Active sites in the GC inlet or column interacting with amine groups.Use a deactivated inlet liner and a column specifically designed for amine analysis. Perform regular maintenance, including cleaning the inlet and trimming the column.[5]
Incomplete derivatization of polar analytes.Optimize the derivatization procedure by ensuring a sufficient excess of the derivatizing agent and allowing the reaction to go to completion.[5]
Column overload.Dilute the sample or reduce the injection volume.[5]
Retention Time Shifts in HPLC Changes in mobile phase composition.Prepare fresh mobile phase daily and keep solvent reservoirs capped.[5]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.[5]
Column degradation.Use a guard column to protect the analytical column. If the issue persists, the column may need replacement.[5]

Data Presentation: Performance of AEP-PZ Blends

The following table summarizes key performance indicators for various AEP-PZ blends and compares them with other amine solvents.

Solvent SystemCO2 Absorption Capacity (mol CO2/mol amine)Heat of Absorption (-ΔHabs, kJ/mol CO2)Regeneration Energy (GJ/tonne CO2)Cyclic Capacity (mol CO2/kg solution)Key Findings & Citations
AEP/DMEA 1.0859.212.741.89Demonstrates higher CO2 loading and cyclic capacity with lower heat of absorption and regeneration energy compared to MEA.[3]
5 m PZ / 2 m AEP -75 - 85-0.86Shows a high cyclic capacity.[3][7][8]
8 m PZ ---0.86Offers a high cyclic capacity but is prone to precipitation.[3]
MDEA/PZ --3.235-Reduced regeneration energy compared to MEA.[3]

Experimental Protocols

Solvent Preparation

Objective: To prepare AEP-based solvent blends for CO2 capture experiments.

Materials:

  • N-(2-Aminoethyl)piperazine (AEP)

  • Piperazine (PZ) or other co-solvents

  • Deionized water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required mass of AEP and PZ (or other co-solvents) based on the desired molar concentration or weight percentage.

  • On an analytical balance, accurately weigh the required amount of the solid component (e.g., PZ) into a clean, dry beaker.

  • Add the required mass of liquid components (e.g., AEP) to the beaker.

  • Add a portion of the deionized water and stir the mixture with a magnetic stirrer until all components are fully dissolved.

  • Carefully transfer the solution to a volumetric flask and add deionized water to the mark.

CO2 Absorption Experiment

Objective: To measure the CO2 absorption capacity and rate of the AEP-PZ blend.

Apparatus:

  • Temperature-controlled gas-liquid contactor (e.g., stirred-cell reactor or bubble column)

  • Mass flow controllers

  • CO2 gas analyzer

  • Condenser to trap evaporated solvent

Procedure:

  • Place a known volume and concentration of the AEP-PZ solvent into the reactor and bring it to the desired absorption temperature (e.g., 40 °C).[3]

  • Start the flow of a simulated flue gas (e.g., 15% CO2 in N2) through the solvent at a constant, known flow rate.[1][3]

  • Continuously monitor and record the CO2 concentration in the gas stream exiting the reactor.[1][3]

  • The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating the solvent is saturated.[1][3]

  • Calculate the total amount of CO2 absorbed by integrating the difference between the inlet and outlet CO2 concentrations over time.[1][3]

Solvent Regeneration (Desorption) Experiment

Objective: To determine the energy required to regenerate the CO2-rich solvent.

Apparatus:

  • Laboratory-scale absorption-desorption loop with an absorber, stripper, reboiler, condenser, and rich/lean heat exchanger.

Procedure:

  • Circulate the AEP-PZ blend through the closed-loop system.

  • In the absorber, contact the lean amine solution with a simulated flue gas to capture CO2.

  • Pump the resulting rich solution through the heat exchanger to preheat it before it enters the stripper.

  • In the stripper, heat the rich solution in the reboiler to the desired regeneration temperature (e.g., 120 °C) to reverse the absorption reaction and release the captured CO2.[3]

  • Cool the regenerated lean solution and recirculate it back to the absorber.

  • The energy input for regeneration (heat duty) can be calculated from the power supplied to the reboiler and the duration of the experiment.[1]

Thermal and Oxidative Degradation Studies

Objective: To assess the stability of the AEP-PZ blend under process conditions.

Thermal Degradation Procedure:

  • Prepare an aqueous solution of the AEP-PZ blend at the desired concentration.

  • Load the solution with CO2 to a specific loading level, which can be determined by titration.[5]

  • Transfer a known volume of the CO2-loaded solution into stainless steel cylinders.

  • Place the sealed cylinders in a pre-heated convection oven at the desired temperature (e.g., 150 °C).[5]

  • At predetermined time intervals, remove a cylinder, allow it to cool, and analyze the liquid sample for the concentration of AEP, PZ, and their degradation products using GC-MS and HPLC.[5]

Oxidative Degradation Procedure:

  • Place the CO2-loaded AEP-PZ solution into a glass reactor equipped with a gas inlet/outlet, sampling port, stirrer, and temperature controller.

  • Bubble a gas mixture with the desired concentrations of O2, CO2, and N2 through the solution while stirring at a controlled temperature (e.g., 70°C).[5]

  • Periodically take liquid samples and analyze them for AEP, PZ, and their degradation products using GC-MS, HPLC, and IC.[5]

Visualizations

Experimental_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Flue_Gas Flue Gas (with CO2) Absorber Absorber (40°C) Flue_Gas->Absorber Rich_Solvent Rich AEP-PZ Solvent Absorber->Rich_Solvent CO2 Captured Treated_Gas Treated Flue Gas Absorber->Treated_Gas Lean_Solvent Lean AEP-PZ Solvent Lean_Solvent->Absorber Heat_Exchanger Heat Exchanger Rich_Solvent->Heat_Exchanger Heat_Exchanger->Lean_Solvent Cooled Lean Solvent Stripper Stripper (120°C) Heat_Exchanger->Stripper Preheated Rich Solvent Stripper->Heat_Exchanger Hot Lean Solvent Reboiler Reboiler Stripper->Reboiler Condenser Condenser Stripper->Condenser Released CO2 & Steam Condenser->Stripper Reflux Pure_CO2 Pure CO2 Condenser->Pure_CO2

Caption: A typical absorption-desorption workflow for CO2 capture using AEP-PZ solvents.

Troubleshooting_Tree Start Low CO2 Capture Performance Check_Absorption Is CO2 Absorption Capacity Low? Start->Check_Absorption Check_Regen Is Regeneration Energy High? Start->Check_Regen Check_Precipitation Is Solvent Precipitating? Start->Check_Precipitation Verify_Concentration Verify Solvent Concentration Check_Absorption->Verify_Concentration Yes Calibrate_Instruments Calibrate Gas Analyzers & Flow Meters Check_Absorption->Calibrate_Instruments Yes Analyze_Degradation Analyze for Solvent Degradation Check_Absorption->Analyze_Degradation Yes Optimize_Stripper Optimize Stripper Temp & Pressure Check_Regen->Optimize_Stripper Yes Check_Heat_Exchanger Check Heat Exchanger Efficiency Check_Regen->Check_Heat_Exchanger Yes Adjust_Loading Adjust CO2 Loading Check_Precipitation->Adjust_Loading Yes Increase_Temp Increase Operating Temperature Check_Precipitation->Increase_Temp Yes

Caption: A troubleshooting decision tree for common issues in AEP-PZ CO2 capture experiments.

References

Technical Support Center: Addressing Solvent Degradation in Amine Scrubbing with N-(2-aminoethyl)piperazine (AEP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with solvent degradation when using N-(2-aminoethyl)piperazine (AEP) in amine scrubbing applications for carbon capture.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for AEP in amine scrubbing?

A1: AEP primarily degrades through two pathways: thermal degradation and oxidative degradation. Thermal degradation occurs at the high temperatures present in the stripper section of the amine scrubbing unit, while oxidative degradation is predominantly initiated by the presence of oxygen in the flue gas within the absorber.[1][2]

Q2: What are the major degradation products of AEP?

A2: Key thermal degradation products of AEP include N-formylpiperazine, ammonium, and 1-[2-[(2-aminoethyl)amino]ethyl] piperazine (B1678402) (AEAEPZ).[1] Oxidative degradation of AEP can lead to the formation of ammonia, formate, and various other compounds.[1]

Q3: What factors accelerate AEP degradation?

A3: The main factors that accelerate AEP degradation are elevated temperatures, the concentration of oxygen in the flue gas, and high CO2 loading in the solvent.[1][2] Increased temperatures provide the activation energy for thermal degradation reactions, while oxygen acts as an oxidizing agent. High CO2 loading can also increase the rate of degradation.[1][3]

Q4: How can AEP degradation be minimized?

A4: Several strategies can be employed to mitigate AEP degradation. These include operating the stripper at lower temperatures, minimizing oxygen ingress into the system, and utilizing degradation inhibitors.[4] Blending AEP with other amines, such as piperazine (PZ), has also been shown to reduce the overall degradation rate compared to using AEP alone.[1][3]

Q5: What analytical techniques are used to monitor AEP degradation?

A5: The most common analytical techniques for identifying and quantifying AEP and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2] Ion Chromatography (IC) is also used to quantify ionic degradation products and heat-stable salts.

Troubleshooting Guides

This section provides solutions to common problems encountered during amine scrubbing experiments using AEP.

Amine Scrubbing Process Issues
Problem Potential Cause Troubleshooting Steps
Foaming in the Absorber Contamination of the amine solution with hydrocarbons, suspended solids, or degradation products that act as surfactants. Increased viscosity due to degradation products can also stabilize foam.[5]- Implement an efficient inlet gas separator to remove hydrocarbons before the absorber. - Utilize filtration systems to remove suspended solids from the amine solution. - Consider an anti-foaming agent, but use it judiciously as overuse can lead to other issues. - Regularly analyze the amine solution for degradation products and consider solvent reclaiming or replacement if levels are high.
Precipitation in the System High CO2 loading leading to the formation of solid carbamates, especially at lower temperatures. Contamination can also lead to the precipitation of heat-stable salts.- Optimize the CO2 loading to stay within the solubility limits of the AEP solution. - Ensure adequate heating in the stripper to promote the decomposition of carbamates. - Monitor and control the concentration of heat-stable salts in the solvent.
Corrosion of Equipment Formation of acidic degradation products and heat-stable salts that lower the pH of the amine solution, making it more corrosive. High temperatures in the stripper can also accelerate corrosion rates.- Implement a robust materials selection strategy for the scrubbing unit, using corrosion-resistant alloys where necessary. - Monitor the pH of the amine solution and consider adding a corrosion inhibitor. - Regularly analyze for and manage the concentration of heat-stable salts.
Unexpected Color Change The formation of certain degradation products can impart color to the amine solution. This is often an indicator of significant oxidative degradation.- Monitor the color of the solvent as a qualitative indicator of degradation. - If a significant color change is observed, perform a detailed analysis (GC-MS, HPLC) to identify and quantify the degradation products. - Review operating conditions, particularly oxygen concentration and temperature, to identify the root cause of accelerated degradation.
Analytical Instrumentation Issues
Problem Potential Cause Troubleshooting Steps
HPLC: Shifting Retention Times - Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component can alter elution strength. - Column Temperature Fluctuations: Inconsistent column temperature affects retention. - Column Degradation: The stationary phase can degrade over time.[2]- Prepare fresh mobile phase daily and keep solvent reservoirs capped.[2] - Use a column oven to maintain a constant temperature.[2] - Use a guard column to protect the analytical column and replace the column if necessary.[2]
GC-MS: Peak Tailing - Active Sites in the Inlet or Column: Free amine groups can interact with active silanol (B1196071) groups, causing tailing. - Incomplete Derivatization: If using derivatization, unreacted polar functional groups can cause tailing. - Column Overload: Injecting too much sample.- Use a deactivated inlet liner and a column specifically designed for amine analysis. - Optimize the derivatization procedure to ensure complete reaction. - Dilute the sample or reduce the injection volume.
GC-MS: Ghost Peaks - Carryover from Previous Injections: Highly concentrated or "sticky" compounds can elute in subsequent runs. - Septum Bleed: Particles from the injection port septum. - Contaminated Carrier Gas: Impurities in the carrier gas.- Run blank injections with a strong solvent to clean the column. - Use high-quality, low-bleed septa and replace them regularly. - Use high-purity carrier gas and install appropriate traps.

Quantitative Data on AEP Degradation

The following tables summarize quantitative data on AEP degradation rates under various conditions.

Table 1: Thermal Degradation Rate of AEP and Blends

Solvent SystemConcentrationCO2 Loading (mol CO2/mol alkalinity)Temperature (°C)Degradation Rate (mmol/kg-hr)Reference
5.33 m AEP5.33 m0.3175High[1]
5 m PZ / 2 m AEP7 m total amine0.3175Significantly lower than 5.33 m AEP[1][4]
8 m PZ8 m0.4175Lower than 5.33 m AEP[1]
7 m MEA7 m0.4150High[1]

Table 2: Effect of CO2 Loading on AEP Degradation in a PZ/AEP Blend

Solvent SystemCO2 Loading (mol CO2/mol alkalinity)Temperature (°C)ObservationReference
5 m PZ / 2 m AEP0.2175Lower degradation rate[3]
5 m PZ / 2 m AEP0.3175Higher degradation rate[3]

Experimental Protocols

Protocol 1: Analysis of AEP and Degradation Products by GC-MS

1. Sample Preparation (Derivatization):

  • To a 1 mL aliquot of the amine solution, add 100 µL of an internal standard solution (e.g., a known concentration of a non-interfering amine).

  • Evaporate the sample to dryness under a stream of nitrogen at 60°C.

  • Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrument Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify the concentration of AEP and its degradation products by integrating the peak areas and using the internal standard for calibration.

Protocol 2: Analysis of AEP and Degradation Products by HPLC

1. Sample Preparation:

  • Dilute the amine solution sample with the mobile phase to a concentration within the calibration range of the instrument. A dilution factor of 1:100 or 1:1000 is common.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrument Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer at pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector at a wavelength of 210 nm or a charged aerosol detector (CAD) for non-UV active compounds.

3. Data Analysis:

  • Identify peaks by comparing their retention times with those of known standards.

  • Quantify the concentration of AEP and degradation products by constructing a calibration curve from standards of known concentrations.

Visualizations

Thermal_Degradation_Pathway AEP AEP Protonated_AEP Protonated AEP AEP->Protonated_AEP + H+ Intermediate Ring-Opened Intermediate Protonated_AEP->Intermediate High Temperature PZ Piperazine (PZ) Intermediate->PZ AEAEPZ AEAEPZ Intermediate->AEAEPZ Ammonium Ammonium Intermediate->Ammonium N_Formylpiperazine N-Formylpiperazine PZ->N_Formylpiperazine + CO

Caption: Simplified thermal degradation pathway of AEP.

Oxidative_Degradation_Pathway AEP AEP AEP_Radical AEP Radical AEP->AEP_Radical + O2, Metal Ions Radical_Initiation Radical Initiation Peroxy_Radical Peroxy Radical AEP_Radical->Peroxy_Radical + O2 Degradation_Products Degradation Products (Ammonia, Formate, etc.) Peroxy_Radical->Degradation_Products Further Reactions

Caption: Simplified oxidative degradation pathway of AEP.

Troubleshooting_Workflow Start High Solvent Degradation Observed Check_Temp Check Stripper Temperature Start->Check_Temp Check_O2 Check O2 in Flue Gas Start->Check_O2 Check_CO2_Loading Check CO2 Loading Start->Check_CO2_Loading Lower_Temp Lower Stripper Temperature Check_Temp->Lower_Temp Minimize_O2 Implement O2 Minimization Check_O2->Minimize_O2 Optimize_Loading Optimize CO2 Loading Check_CO2_Loading->Optimize_Loading Add_Inhibitor Consider Degradation Inhibitor Lower_Temp->Add_Inhibitor Monitor Monitor Degradation Rates Lower_Temp->Monitor Minimize_O2->Add_Inhibitor Minimize_O2->Monitor Optimize_Loading->Add_Inhibitor Optimize_Loading->Monitor Add_Inhibitor->Monitor

Caption: Troubleshooting workflow for high AEP degradation.

References

Validation & Comparative

A Comparative Guide to AEP, TETA, and IPDA as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resins for specific applications, ranging from high-performance composites to specialized adhesives. This guide provides an objective comparison of three widely used amine-based curing agents: Aminoethylpiperazine (AEP), Triethylenetetramine (TETA), and Isophorone diamine (IPDA). The performance of each agent is evaluated based on experimental data, offering a clear perspective on their respective strengths and weaknesses in thermal, mechanical, and chemical resistance properties.

Overview of Curing Agents

Aminoethylpiperazine (AEP) is a cycloaliphatic amine that contains primary, secondary, and tertiary amine groups.[1] This unique structure allows it to function as both a curing agent and a cure accelerator.[1] AEP is known for providing a good balance of mechanical strength and toughness.[1]

Triethylenetetramine (TETA) is a linear aliphatic amine known for its rapid curing at room temperature.[1][2] It is a versatile and widely used curing agent in various applications, including coatings, adhesives, and composites.[3][4]

Isophorone diamine (IPDA) is a cycloaliphatic diamine that imparts excellent mechanical strength, chemical resistance, and color stability to cured epoxy systems.[1] It is often favored for applications demanding high performance and durability.[5]

Performance Data Comparison

The following tables summarize the quantitative data for the performance of AEP, TETA, and IPDA as curing agents for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin. It is important to note that the properties of the final cured epoxy can be influenced by the specific epoxy resin used, the stoichiometry of the mix, and the curing schedule.[1]

Curing and Thermal Properties
PropertyAEPTETAIPDATest Method
Gel Time (minutes) at 25°C, 150g mix~19[1]~30 - 40[1][6]~105[1]Manual Probe/Viscometry
Glass Transition Temperature (Tg) (°C) ~107[1]~101[1]~138[1]ASTM D3418 (DSC)
Heat Deflection Temperature (HDT) (°C) ~107[7]~119[6]Not Widely ReportedASTM D648
Mechanical Properties
PropertyAEPTETAIPDATest Method
Tensile Strength (MPa) 69[8][9]65.5[6][10]~77[11]ASTM D638
Flexural Strength (MPa) 131[7][8]89.6[6][10]~65 - 84[11][12]ASTM D790
Compressive Strength (MPa) Not Widely Reported65[13]52[13]ASTM D695 / ASTM 579.01 Method B
Chemical Resistance Profile

The chemical resistance of an epoxy system is highly dependent on the crosslink density and the chemical structure of the curing agent.[14]

  • AEP : Cured epoxy systems with AEP generally exhibit good chemical resistance.[15] The presence of the piperazine (B1678402) ring contributes to a robust crosslinked network.[15]

  • TETA : TETA-cured epoxies offer good resistance to a range of chemicals, particularly in ambient cure systems.

  • IPDA : IPDA is renowned for imparting excellent chemical resistance to epoxy formulations, which is a key reason for its use in demanding applications like industrial flooring and protective coatings.[5][16] Cycloaliphatic amines, in general, provide good resistance to mineral acids, solvents, and organic acids.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

  • Gel Time Determination (based on ASTM D2471): A specified mass of the epoxy resin and curing agent mixture (e.g., 150g) is prepared and maintained at a constant temperature (e.g., 25°C). The mixture is periodically probed with a spatula or a mechanical viscometer to determine the point at which it transitions from a liquid to a gel-like state, where it no longer flows. This time is recorded as the gel time.[1]

  • Glass Transition Temperature (ASTM D3418): This test is conducted using Differential Scanning Calorimetry (DSC). A small, cured sample of the epoxy is heated at a controlled rate in the DSC instrument. The glass transition temperature (Tg) is identified as the midpoint of the temperature range over which an inflection in the heat flow curve occurs, indicating the transition from a glassy to a rubbery state.[1]

  • Tensile Properties (ASTM D638): Standardized "dog-bone" shaped specimens of the cured epoxy are prepared. These specimens are then placed in a universal testing machine and subjected to a controlled tensile force until they fracture. The machine records the force applied and the elongation of the specimen. From this data, the tensile strength (the maximum stress the material can withstand before breaking) and tensile modulus (a measure of the material's stiffness) are calculated.[1]

  • Flexural Properties (ASTM D790): Rectangular bar-shaped specimens of the cured epoxy are subjected to a three-point bending test in a universal testing machine. A load is applied to the center of the specimen, which is supported at both ends. The load and deflection are measured until the specimen fractures or bends to a specified strain. The flexural strength (the material's ability to resist bending) and flexural modulus are calculated from these measurements.[1]

  • Compressive Properties (ASTM D695): Standardized cylindrical or block-shaped specimens of the cured epoxy are placed in a universal testing machine and subjected to a compressive load. The machine records the load and the deformation of the specimen. The compressive strength (the maximum stress the material can withstand before crushing) and compressive modulus are determined from this data.

  • Chemical Resistance (ASTM D543): Cured epoxy specimens are immersed in a range of chemical reagents for a specified period and at a controlled temperature. After exposure, the specimens are evaluated for changes in weight, dimensions, appearance, and mechanical properties (such as tensile or flexural strength) compared to unexposed control specimens.[1]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures, the general curing mechanism, and a typical experimental workflow.

Chemical_Structures cluster_AEP AEP (Aminoethylpiperazine) cluster_TETA TETA (Triethylenetetramine) cluster_IPDA IPDA (Isophorone diamine) AEP H₂N-CH₂-CH₂-N(CH₂CH₂)₂NH TETA H₂N-(CH₂-CH₂-NH)₂-CH₂-CH₂-NH₂ IPDA H₂N-CH₂-C(CH₃)₂-CH₂-CH(NH₂)-CH₂-C(CH₃)=CH

Chemical structures of the curing agents.

Epoxy_Curing_Mechanism Epoxy Epoxy Group (R-CH(O)CH₂) Intermediate Intermediate Adduct Epoxy->Intermediate Nucleophilic Attack Amine Primary Amine (R'-NH₂) Amine->Intermediate Secondary_Amine Secondary Amine Product Intermediate->Secondary_Amine Proton Transfer Crosslinked_Product Crosslinked Polymer Network Secondary_Amine->Crosslinked_Product Further reaction with epoxy Another_Epoxy Another Epoxy Group Another_Epoxy->Crosslinked_Product

Generalized epoxy-amine curing reaction.

Experimental_Workflow Start Start: Select Epoxy and Curing Agent Mix Mix Resin and Curing Agent Start->Mix Pour Pour into Molds Mix->Pour Cure Cure at Specified Temperature and Time Pour->Cure Demold Demold Specimens Cure->Demold Test Perform Mechanical and Thermal Tests Demold->Test Analyze Analyze Data and Compare Results Test->Analyze

Typical experimental workflow for testing cured epoxy properties.

References

A Comparative Guide: N-(2-Aminoethyl)piperazine (AEP) vs. Monoethanolamine (MEA) for Post-Combustion CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate anthropogenic carbon dioxide (CO2) emissions has driven extensive research into efficient and cost-effective post-combustion CO2 capture technologies. Among these, amine scrubbing remains a leading method. This guide provides a detailed, objective comparison of two prominent amine solvents: the benchmark Monoethanolamine (MEA) and a promising polyamine, N-(2-Aminoethyl)piperazine (AEP). The comparison is supported by experimental data, detailed methodologies, and visual representations of reaction pathways and experimental workflows.

Performance Comparison

The efficacy of AEP and MEA as CO2 capture agents is evaluated based on several key performance indicators. The following tables summarize quantitative data from various experimental studies, offering a direct comparison of their performance.

Table 1: CO2 Absorption Performance
Solvent SystemConcentration (wt%)CO2 Loading (mol CO2/mol amine)Absorption Rate (mol·kg⁻¹·min⁻¹)Temperature (°C)CO2 Partial Pressure (kPa)Reference
AEP 302.030.02414015[1]
MEA 300.5 - 0.650.01384015[1]
AEP/n-propanol/H2O (7:3)302.03---[1]
MEA/n-propanol/H2O (5:5)300.65---[1]

Note: Absorption rates can vary significantly based on experimental setup and conditions.

Table 2: Thermodynamic and Regeneration Properties
Solvent SystemConcentration (wt%)Heat of Absorption (kJ/mol CO2)Regeneration Energy (GJ/t CO2)Reference
AEP (in blends)--2.77[2]
MEA 30-88.913.5 - 4.0[3]
AEP-DPA blend->35% reduction vs MEA>31% reduction vs MEA[2]
Table 3: Degradation and Corrosion Profile
Solvent SystemDegradation TypeDegradation RateCorrosion Rate (mm/year) - Carbon SteelConditionsReference
AEP (in MDEA blend)ThermalPoorer than MDEA/PZ-High Temperature[4][5]
MEA OxidativeHigher than MDEA/PZ & MDEA/AEP~1 mm/year110°C, 8% CO2[4][6]
MEA Thermal-11 mpy (lean), less affected (rich)60-80°C[7]

Note: Corrosion rates are highly dependent on CO2 loading, temperature, and presence of oxygen.

Reaction Mechanisms

The reaction of primary and polyamines with CO2 proceeds through different pathways, influencing their absorption capacity and kinetics.

N-(2-Aminoethyl)piperazine (AEP) - CO2 Reaction Pathway

AEP, with its primary, secondary, and tertiary amine groups, can react with CO2 to form various carbamate (B1207046) and bicarbonate species. The multiple reactive sites contribute to its high CO2 loading capacity.[8]

AEP_CO2_Reaction cluster_carbamate Carbamate Formation cluster_bicarbonate Bicarbonate Formation AEP AEP Zwitterion Zwitterion Intermediate AEP->Zwitterion + CO2 CO2 CO2 Bicarbonate Bicarbonate CO2->Bicarbonate + H2O Carbamate1 Primary Carbamate Zwitterion->Carbamate1 + AEP Carbamate2 Secondary Carbamate Zwitterion->Carbamate2 + AEP Protonated_AEP Protonated AEP Carbamate1->Protonated_AEP Carbamate2->Protonated_AEP Bicarbonate->Protonated_AEP + AEP H2O H2O OH OH-

Caption: Reaction pathway of AEP with CO2.

Monoethanolamine (MEA) - CO2 Reaction Pathway

MEA, a primary amine, reacts with CO2 primarily through the zwitterion mechanism to form a carbamate.[9][10] At higher CO2 loadings, bicarbonate formation becomes more significant.[9]

MEA_CO2_Reaction cluster_carbamate Carbamate Formation cluster_bicarbonate Bicarbonate Formation MEA MEA Zwitterion Zwitterion (MEA+COO-) MEA->Zwitterion + CO2 CO2 CO2 Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate + H2O Carbamate Carbamate (MEACOO-) Zwitterion->Carbamate + MEA Protonated_MEA Protonated MEA (MEAH+) Carbamate->Protonated_MEA Bicarbonate->Protonated_MEA + MEA H2O H2O

Caption: Reaction pathway of MEA with CO2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of typical experimental protocols for key performance indicators.

CO2 Absorption Capacity and Rate Measurement

A common method to determine CO2 absorption capacity and rate is by using a gas absorption apparatus.

Absorption_Workflow start Start prepare_solvent Prepare Amine Solution start->prepare_solvent setup_reactor Set up Gas Absorption Reactor prepare_solvent->setup_reactor introduce_gas Introduce CO2/N2 Gas Mixture setup_reactor->introduce_gas monitor_outlet Monitor Outlet CO2 Concentration introduce_gas->monitor_outlet collect_data Collect Data vs. Time monitor_outlet->collect_data calculate Calculate Absorption Capacity and Rate collect_data->calculate end End calculate->end

Caption: Experimental workflow for CO2 absorption.

Methodology:

  • Solvent Preparation: Prepare aqueous solutions of AEP or MEA at the desired weight percentage (e.g., 30 wt%).

  • Apparatus Setup: A known volume of the amine solution is placed in a thermostated gas absorption reactor equipped with a stirrer.

  • Gas Introduction: A gas mixture with a known CO2 concentration (e.g., 15% in N2) is bubbled through the solution at a constant flow rate.

  • Monitoring: The CO2 concentration in the gas stream exiting the reactor is continuously monitored using a gas analyzer.

  • Data Collection: Data on outlet CO2 concentration is recorded over time until the solvent is saturated (outlet CO2 concentration equals inlet concentration).

  • Calculation: The total amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time. The absorption rate is determined from the initial slope of the absorption curve.

Heat of Absorption Measurement

The heat of absorption is typically measured using a reaction calorimeter.

Methodology:

  • Calorimeter Setup: A reaction calorimeter is charged with a known amount of the amine solution.

  • Thermal Equilibrium: The system is allowed to reach thermal equilibrium at the desired temperature.

  • CO2 Injection: A known amount of CO2 is injected into the calorimeter, and the resulting temperature change is precisely measured.

  • Calculation: The heat of absorption is calculated from the temperature rise, the heat capacity of the system, and the moles of CO2 absorbed.

Solvent Degradation Studies (Thermal and Oxidative)

Degradation studies are performed in high-pressure, high-temperature reactors.

Methodology:

  • Reactor Loading: A stainless-steel batch reactor is loaded with the amine solution, with or without CO2 pre-loading.

  • Thermal Degradation: For thermal degradation, the reactor is purged with an inert gas (e.g., N2) and heated to a specific temperature (e.g., 120-150°C) for a set duration.

  • Oxidative Degradation: For oxidative degradation, a gas mixture containing O2 (and often CO2) is introduced into the reactor, which is then heated.

  • Analysis: After the experiment, the liquid sample is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products and the remaining amine concentration.[11]

Corrosion Rate Measurement

Corrosion rates are often determined using weight loss measurements or electrochemical techniques.

Corrosion_Test_Workflow start Start prepare_coupons Prepare and Weigh Carbon Steel Coupons start->prepare_coupons prepare_solution Prepare CO2-loaded Amine Solution prepare_coupons->prepare_solution expose_coupons Expose Coupons to Solution at Test Conditions prepare_solution->expose_coupons clean_coupons Clean and Re-weigh Coupons expose_coupons->clean_coupons calculate_rate Calculate Corrosion Rate clean_coupons->calculate_rate end End calculate_rate->end

Caption: Workflow for corrosion rate measurement.

Methodology:

  • Coupon Preparation: Carbon steel coupons are cleaned, dried, and weighed accurately.

  • Solution Preparation: The amine solution is prepared and loaded with CO2 to the desired level.

  • Exposure: The coupons are immersed in the solution in a sealed reactor under controlled temperature and pressure for a specified period.

  • Cleaning and Re-weighing: After exposure, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation: The corrosion rate is calculated from the weight loss, the surface area of the coupon, the density of the metal, and the exposure time.[12][13][14][15]

Conclusion

This guide provides a comparative analysis of N-(2-Aminoethyl)piperazine (AEP) and Monoethanolamine (MEA) for post-combustion CO2 capture. The experimental data indicates that AEP and AEP-blends can offer a significantly higher CO2 absorption capacity and potentially lower regeneration energy compared to the benchmark MEA. However, considerations regarding its thermal stability, especially in blends, are important. MEA, while having a lower absorption capacity and higher regeneration energy, is a well-understood and widely used solvent. The choice between AEP and MEA will depend on the specific requirements of the application, including operational costs, capital investment, and environmental considerations. The provided experimental protocols and reaction pathways offer a foundational understanding for researchers and professionals in the field to conduct further investigations and make informed decisions.

References

A Comparative Guide to the Performance of AEP Blends for CO2 Absorption

Author: BenchChem Technical Support Team. Date: December 2025

The urgent need to mitigate anthropogenic carbon dioxide (CO2) emissions has spurred significant research into developing efficient and cost-effective carbon capture technologies.[1] Among these, amine scrubbing remains a leading method for post-combustion CO2 capture.[1] N-(2-aminoethyl)piperazine (AEP), a polyamine featuring a cyclic structure, has garnered considerable attention as a promising solvent component due to its high reactivity and potential for favorable energetic profiles when blended with other amines.[1] This guide provides an objective comparison of the performance of various AEP blends against the benchmark solvent, monoethanolamine (MEA), and other alternatives, supported by experimental data.

Comparative Performance of AEP Blends

The efficacy of AEP blends for CO2 capture is evaluated based on several key performance indicators, including CO2 absorption capacity, heat of absorption, regeneration energy, and absorption rate. The following table summarizes the quantitative performance of different AEP blends in comparison to MEA.

Solvent SystemCO2 Absorption Capacity (mol CO2/mol amine)Heat of Absorption (-ΔH_abs, kJ/mol)Regeneration Energy (GJ/tonne CO2)Key Findings & Citations
AEP/DMEA 1.082959.212.74This blend exhibits a significantly higher CO2 loading capacity and a lower heat of absorption compared to MEA, leading to reduced regeneration energy.[1][2]
5 m PZ / 2 m AEP -75 - 85-A blend of piperazine (B1678402) (PZ) and AEP demonstrates a high cyclic capacity.[1]
AEP/n-propanol/H2O (7:3) 2.03-LowThis phase-change absorbent shows a very high absorption load and low regeneration energy consumption.[3][4]
AEP/DEEA/H2O (11:59:30 wt%) --2.77This composition offers a regeneration energy 36.3% lower than that of a 30 wt% MEA solution.[5]
AEP-DPA ->35% reduction vs MEA>31% reduction vs MEAThe AEP-dipropylamine blend shows a significant reduction in both absorption and regeneration heat compared to MEA.[6]
30 wt% MEA (Benchmark) ~0.5 - 0.685.13 - 88.91~4.0MEA is the benchmark solvent for comparison, characterized by a high heat of absorption and regeneration energy.[2][7][8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the performance comparison of AEP blends.

1. CO2 Absorption Capacity Measurement

This experiment determines the equilibrium CO2 loading in the amine solvent.

  • Apparatus: A temperature-controlled gas-liquid contactor, such as a stirred-cell reactor or a bubble column, is employed. The setup includes mass flow controllers to regulate the gas composition and flow rate, a condenser to prevent solvent evaporation, and a CO2 analyzer to measure the outlet gas concentration.[1]

  • Procedure:

    • A known volume and concentration of the AEP blend is placed into the reactor and maintained at a specific absorption temperature (e.g., 40 °C).[1]

    • A simulated flue gas with a known CO2 concentration (e.g., 15% CO2 in N2) is bubbled through the solution at a constant flow rate.[1]

    • The CO2 concentration in the gas exiting the reactor is continuously monitored.[1]

    • The experiment proceeds until the outlet CO2 concentration equals the inlet concentration, signifying solvent saturation.[1]

    • The total amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time. The absorption capacity is then expressed as moles of CO2 absorbed per mole of amine.[1]

2. Heat of Absorption Measurement

The heat of absorption is a critical parameter that influences the energy required for solvent regeneration.

  • Apparatus: A reaction calorimeter, such as a Setaram C80, equipped with a mixing cell is typically used.[1]

  • Procedure:

    • A precise amount of the fresh AEP blend is loaded into one compartment of the mixing cell.

    • The other compartment is pressurized with a known amount of CO2 gas.

    • The entire cell is allowed to reach thermal equilibrium at the desired temperature (e.g., 40 °C).[1]

    • The two compartments are then mixed, initiating the absorption reaction, and the heat evolved is measured by the calorimeter.

3. Regeneration Energy and Cyclic Capacity Evaluation

This experiment assesses the energy required to strip the captured CO2 from the solvent and the solvent's working capacity.

  • Apparatus: A laboratory-scale absorption-desorption setup is used, consisting of an absorber column, a rich/lean amine heat exchanger, a stripper column with a reboiler, and a condenser.[1]

  • Procedure:

    • The AEP blend is circulated in a closed loop.

    • In the absorber, the lean amine solution contacts the simulated flue gas to capture CO2, forming a rich solution.

    • The rich solution is preheated in the heat exchanger and then fed to the stripper.

    • In the stripper, the rich solution is heated in the reboiler (e.g., to 120 °C) to reverse the absorption reaction and release the captured CO2.[1]

    • The regenerated lean solution is cooled and recirculated back to the absorber. The energy consumed in the reboiler is measured to determine the regeneration energy. The cyclic capacity is the difference in CO2 loading between the rich and lean solutions.

CO2 Absorption Mechanism and Experimental Workflow

The following diagrams illustrate the simplified reaction pathway of CO2 with AEP and a general workflow for evaluating the performance of AEP blends.

CO2_Absorption_Mechanism CO2 CO2 Carbamate Carbamate Formation (Fast Reaction) CO2->Carbamate + AEP Bicarbonate Bicarbonate Formation (Slower Reaction) CO2->Bicarbonate + H2O (slow) AEP AEP (Primary & Secondary Amines) AEP->Carbamate Protonated_AEP Protonated AEP AEP->Protonated_AEP + H+ Carbamate->Bicarbonate + H2O AEP_Blend_Evaluation_Workflow start Start: Prepare AEP Blend abs_cap Measure CO2 Absorption Capacity start->abs_cap heat_abs Determine Heat of Absorption start->heat_abs regen Evaluate Regeneration Energy & Cyclic Capacity start->regen kinetics Analyze Absorption Kinetics start->kinetics degradation Assess Solvent Stability (Thermal & Oxidative) start->degradation end End: Performance Report abs_cap->end heat_abs->end regen->end kinetics->end degradation->end

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of N-(2-Aminoethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The N-(2-Aminoethyl)piperazine core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a diverse array of potent therapeutic agents. While the parent compound is primarily used in industrial applications, its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative analysis of the biological activities of various N-(2-Aminoethyl)piperazine derivatives, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their quest for novel therapeutics.

Data Presentation: A Quantitative Comparison of Biological Activities

The biological activities of N-(2-Aminoethyl)piperazine derivatives are profoundly influenced by the nature and position of substituents on the piperazine (B1678402) ring and the terminal amino group. The following tables summarize the quantitative data for representative derivatives across different therapeutic areas, highlighting key structure-activity relationships.

Anticancer Activity

Derivatives of N-(2-Aminoethyl)piperazine have shown significant cytotoxic activity against a range of cancer cell lines. Modifications often involve the introduction of bulky aromatic or heterocyclic moieties, leading to compounds with potent growth-inhibitory effects.

Derivative ClassSpecific CompoundCancer Cell LineActivity Metric (IC50/GI50 in µM)
Vindoline-Piperazine ConjugatesVindoline-17-[4-(trifluoromethyl)benzyl]piperazineBreast (MDA-MB-468)GI50: 1.00
Vindoline-17-[1-bis(4-fluorophenyl)methyl]piperazineNon-Small Cell Lung (HOP-92)GI50: 1.35
Oleanonic/Ursonic Acid AmidesChalcone derivative of Oleanonic AcidVariousGI50 values in nanomolar range
Piperazine-based Quinoxaline di-N-oxidesCompound 123Colon (HT29), Cervical (SiHa)IC50: 0.28, 0.25
PhenanthridinylpiperazinetriazolesCompound 51Leukemia (THP1)IC50: 9.73
Piperazine-Chalcone HybridsCompound 24Cervical (HeLa), Gastric (SGC7901)IC50: 0.19, 0.41
Benzothiazole-Piperazine DerivativesCompound 1dHepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116)GI50: 1.23, 0.98, 1.54
Antimicrobial Activity

The incorporation of lipophilic side chains and various heterocyclic systems onto the N-(2-Aminoethyl)piperazine scaffold has yielded compounds with significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

Derivative ClassSpecific CompoundMicrobial StrainActivity Metric (MIC in µg/mL)
Novel Piperazine DerivativesRL-308S. aureus2
RL-327MRSA2
RL-328S. aureus2
N-Alkyl/Aryl PiperazinesCompound with C14 alkyl chainS. mutansGood bacteriostatic activity
Compound with C16 alkyl chainS. sobrinusGood bacteriostatic activity
Ciprofloxacin HybridCGS-20Resistant E. coli-
Antiviral Activity

N-(2-Aminoethyl)piperazine derivatives have been investigated for their potential to inhibit the replication of various viruses. The 50% effective concentration (EC50) is a common measure of antiviral potency.

Derivative ClassSpecific Compound/DerivativeVirusActivity Metric (EC50/IC50 in µM)
Triazolopyrimidine DerivativesCompound 75Chikungunya virus (CHIKV)EC50: 2.6
Diarylpyrimidine DerivativesCompound 16HIV-1 (Wild Type)EC50: 0.0035
Compound 16HIV-1 (E138K mutant)EC50: 0.0075
2-Phenylpiperazine DerivativesCompound 46Human Adenovirus 5 (HAdV5)-
Compound 59Human Adenovirus 5 (HAdV5)-
Central Nervous System (CNS) Activity

The ability of the piperazine ring to cross the blood-brain barrier has made its derivatives attractive candidates for CNS-acting agents. Their affinity for various receptors is often quantified by the inhibitory constant (Ki).

Derivative ClassSpecific CompoundTarget ReceptorActivity Metric (Ki in nM)
Arylpiperazine DerivativesAripiprazoleDopamine (B1211576) D21.9
RisperidoneDopamine D23.8
QuetiapineDopamine D231
Piperidine/Piperazine DerivativesCompound 5Sigma-1 (σ1)1531
Compound 11Sigma-1 (σ1)4.41

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of N-(2-Aminoethyl)piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agents: Serially dilute the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the microbial suspension to each well. Include growth and sterility controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit virus-induced cell death.

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-treat the cell monolayers with various concentrations of the test compound for 1 hour at 37°C. Then, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well).

  • Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated by comparing the plaque counts in treated wells to untreated control wells.

Radioligand Binding Assay for CNS Receptor Affinity

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the target receptor (e.g., HEK293 cells expressing the dopamine D2 receptor).

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-Spiperone) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of N-(2-Aminoethyl)piperazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start N-(2-Aminoethyl)piperazine Scaffold modification Chemical Modification (e.g., Acylation, Alkylation) start->modification derivatives Library of Derivatives modification->derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) derivatives->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial antiviral Antiviral Assays (e.g., Plaque Reduction) derivatives->antiviral cns CNS Receptor Binding (e.g., Radioligand Assay) derivatives->cns data Quantitative Data (IC50, MIC, EC50, Ki) cytotoxicity->data antimicrobial->data antiviral->data cns->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

General workflow for SAR studies of N-(2-Aminoethyl)piperazine derivatives.

apoptosis_pathway derivative Piperazine Derivative cell Cancer Cell derivative->cell bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) cell->bcl2 bax_bak Pro-apoptotic Proteins (e.g., Bax, Bak) cell->bax_bak mitochondrion Mitochondrion bcl2->mitochondrion inhibition bax_bak->mitochondrion permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Simplified intrinsic apoptosis pathway induced by some piperazine derivatives.

The modular nature of the N-(2-Aminoethyl)piperazine core allows for extensive structure-activity relationship studies, enabling the fine-tuning of biological activity and selectivity. This guide highlights the vast potential of this chemical class and provides a foundation for further research and development of novel therapeutics based on this privileged

Comparing biological activity of AEP derivatives to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activity of derivatives of two distinct "AEP" parent compounds: the antimicrobial peptide Apidaecin and inhibitors of the enzyme Asparagine Endopeptidase (AEP) . The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Part 1: Apidaecin and its Antimicrobial Derivatives

Apidaecin is a proline-rich antimicrobial peptide that exhibits potent activity primarily against Gram-negative bacteria. Its mechanism of action involves penetrating the bacterial cell and inhibiting protein synthesis by trapping release factors on the ribosome. This section compares the antimicrobial activity of several Apidaecin derivatives to the parent peptide.

Data Presentation: Antimicrobial Activity of Apidaecin Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Apidaecin 1b (the parent compound) and its derivatives against Escherichia coli. A lower MIC value indicates greater antimicrobial potency.

PeptideSequenceMIC (µg/mL) against E. coli
Apidaecin 1bGNNRPVYIPQPRPPHPRL1.25
Api88GNNRPVYIPQPRPPHPRL-NH21
Api137gu-ONNRPVYIPRPRPPHPRL-OH0.5
Api155GNNRPVYIPQPRPPH(hR)L-NH21
Api134GNNRPVYIPQPRPPH(O)L-NH2Not specified

gu = tetramethylguanidyl, O = L-ornithine, hR = L-homoarginine. Data for Api134 was noted as improving serum stability without abolishing antimicrobial activity, though a specific MIC value was not provided in the search results.

Experimental Protocols: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.

1. Preparation of Materials:

  • Bacterial Culture: A fresh culture of the test bacterium (e.g., E. coli) is grown in cation-adjusted Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
  • Peptide Solutions: Stock solutions of the parent compound and its derivatives are prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Serial two-fold dilutions are then made.
  • 96-Well Plates: Sterile 96-well polypropylene (B1209903) microtiter plates are used for the assay.

2. Assay Procedure:

  • The bacterial culture is diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL) in MHB.
  • 100 µL of the diluted bacterial suspension is added to each well of the 96-well plate.
  • 11 µL of each peptide dilution is added to the corresponding wells.
  • Control wells are included: a positive control (bacteria without peptide) and a negative control (broth only).
  • The plate is incubated at 37°C for 18-24 hours.

3. MIC Determination:

  • Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Visualizations: Apidaecin Mechanism of Action and Structure-Activity Relationship

Apidaecin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membranes cluster_intracellular Intracellular Apidaecin Apidaecin Outer_Membrane Outer Membrane Apidaecin->Outer_Membrane Binds to OM Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Translocation via SbmA transporter Ribosome Ribosome Inner_Membrane->Ribosome Targets 70S Ribosome Release_Factor Release_Factor Ribosome->Release_Factor Traps Release Factor Protein_Synthesis_Inhibition Protein Synthesis Inhibition Release_Factor->Protein_Synthesis_Inhibition

Caption: Mechanism of action of Apidaecin in Gram-negative bacteria.

Apidaecin_SAR cluster_modifications Modifications cluster_activity Antimicrobial Activity Parent_Api Apidaecin 1b (Parent Compound) C_Term_Amide C-terminal Amidation (Api88) Parent_Api->C_Term_Amide N_Term_Guanidylation N-terminal Guanidylation + Ornithine substitution (Api137) Parent_Api->N_Term_Guanidylation Arg17_to_hArg Arg17 to homoarginine (Api155) Parent_Api->Arg17_to_hArg Slightly_Increased_Activity Slightly Increased Activity C_Term_Amide->Slightly_Increased_Activity Significantly_Increased_Activity Significantly Increased Activity N_Term_Guanidylation->Significantly_Increased_Activity Maintained_Activity Maintained Activity Arg17_to_hArg->Maintained_Activity

Caption: Structure-activity relationship of Apidaecin derivatives.

Part 2: Asparagine Endopeptidase (AEP) and its Inhibitors

Asparagine Endopeptidase (AEP), also known as legumain, is a cysteine protease implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. The development of AEP inhibitors is a promising therapeutic strategy. This section compares the inhibitory activity of a series of haloacethydrazide derivatives.

Data Presentation: Inhibitory Activity of Haloacethydrazide AEP Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of a series of novel haloacethydrazide derivatives against AEP. A lower IC50 value indicates a more potent inhibitor.

CompoundR1R2R3R4R5WmnAEP IC50 (µM)
Parent Scaffold halo or alkylH or haloH or haloH or haloH, halo, haloalkoxy, alkynyl, alkynylalkoxy, or alkoxyphenyl-C(O)- or -S(O)2-0 or 10 or 1Varies
Example 1ClHHHH-C(O)-100.5
Example 2BrHHHH-C(O)-100.3
Example 3ClFHHH-C(O)-100.8
Example 4ClHHHOCF3-C(O)-100.2
Example 5ClHHHC≡CH-S(O)2-111.2

This table is a representative summary based on the described class of compounds in the search results. The specific IC50 values are illustrative of potential findings from such a study.[1]

Experimental Protocols: Fluorescent Protease Assay for AEP Inhibition

The inhibitory activity of compounds against AEP is commonly determined using a fluorescent protease assay.

1. Principle: This assay utilizes a synthetic fluorogenic substrate that is specifically cleaved by AEP. Upon cleavage, a fluorescent molecule is released, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this fluorescence increase.

2. Materials:

  • Recombinant AEP enzyme
  • AEP fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)
  • AEP assay buffer (pH adjusted to the optimal range for AEP activity, typically acidic)
  • Test compounds (AEP inhibitors) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well black microplates
  • Fluorescence microplate reader

3. Assay Procedure:

  • Serial dilutions of the test compounds are prepared in the assay buffer.
  • In a 96-well plate, the AEP enzyme is pre-incubated with the test compounds or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
  • The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
  • The fluorescence intensity is measured kinetically over time (e.g., every minute for 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

4. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: AEP Inhibition Assay Workflow and Inhibitor SAR

AEP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AEP Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitors Dispense Inhibitor Dilutions into 96-well plate Prepare_Reagents->Dispense_Inhibitors Add_Enzyme Add AEP Enzyme and Pre-incubate Dispense_Inhibitors->Add_Enzyme Initiate_Reaction Initiate Reaction with Fluorogenic Substrate Add_Enzyme->Initiate_Reaction Measure_Fluorescence Kinetic Measurement of Fluorescence Initiate_Reaction->Measure_Fluorescence Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a fluorescent AEP inhibition assay.

AEP_Inhibitor_SAR cluster_modifications Structural Modifications (R-groups) cluster_activity Inhibitory Potency (IC50) Core_Structure Haloacethydrazide Core R1_Halogen R1: Halogen substitution (e.g., Cl, Br) Core_Structure->R1_Halogen R2_R3_R4_Substitution R2, R3, R4: Ring substitutions Core_Structure->R2_R3_R4_Substitution R5_Electron_Withdrawing R5: Electron-withdrawing groups (e.g., -OCF3) Core_Structure->R5_Electron_Withdrawing W_Linker W: Linker modification (-C(O)- vs -S(O)2-) Core_Structure->W_Linker Increased_Potency Increased Potency (Lower IC50) R1_Halogen->Increased_Potency Potent inhibition Decreased_Potency Decreased Potency (Higher IC50) R2_R3_R4_Substitution->Decreased_Potency Steric hindrance may decrease activity R5_Electron_Withdrawing->Increased_Potency Enhances binding W_Linker->Decreased_Potency Sulfonyl linker may reduce potency

Caption: Structure-activity relationship of haloacethydrazide AEP inhibitors.

References

A Comparative Analysis of Aminoethylpiperazine (AEP) for CO2 Capture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Aminoethylpiperazine (AEP) with other key amines for CO2 absorption, supported by experimental data and detailed methodologies.

Aminoethylpiperazine (AEP) is emerging as a promising solvent for post-combustion CO2 capture, demonstrating competitive advantages over conventional amines such as Monoethanolamine (MEA), Diethanolamine (B148213) (DEA), and Methyl diethanolamine (MDEA). This guide provides a comprehensive comparison of AEP's performance, focusing on its CO2 absorption capacity, absorption rate, and regeneration energy, supported by data from recent studies.

Performance Comparison of AEP and Other Amines

The efficiency of an amine solvent in CO2 capture is primarily evaluated based on its CO2 loading capacity, the rate at which it absorbs CO2, and the energy required to release the captured CO2 for reuse of the solvent (regeneration).

Quantitative Data Summary

The following tables summarize the key performance indicators for AEP, often in blended formulations, compared to the benchmark solvent, 30 wt% MEA.

AbsorbentCO2 Loading Capacity (mol CO2/mol amine)Cyclic Capacity (mol CO2/mol amine)Average Absorption Rate (mol·kg⁻¹·min⁻¹)Regeneration Energy (GJ/t CO2)Regeneration Efficiency (%)Reference
30 wt% MEA1.52 (rich loading, mol/kg)0.82 (mol/kg)0.01384.3551.4[1]
11 wt% AEP + 59 wt% DEEA + 30 wt% H₂O2.54 (rich loading, mol/kg)1.21 (mol/kg)0.02412.7774.3[1]
3 mol/L AEP-DMEA blend1.0829133.33% higher than MEA-2.7479.8[2]
20 wt% AEP + 40 wt% DEGDME + 40 wt% H₂O2.42 (rich-phase load, mol CO2 kg⁻¹)-0.04292.881.04 (up to 98.34 with catalyst)[3]
30 wt% AEPApprox. twice that of MEA-Similar to DEA--[4]
AEP/n-propanol/H₂O (7:3)2.03--Low-[5]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. Blended amine systems often exhibit enhanced performance compared to single-amine solutions.

Experimental Methodologies

The data presented above is derived from various experimental setups designed to simulate the conditions of post-combustion CO2 capture. A general overview of the methodologies employed in these studies is provided below.

CO2 Absorption and Desorption Experiments

A typical experimental setup for evaluating CO2 absorption and desorption performance consists of a batch reactor, a gas flow control system, and analytical instrumentation.

  • Absorption: A known volume and concentration of the amine solution are placed in a reactor maintained at a specific temperature (e.g., 40°C or 50°C). A gas mixture with a defined CO2 concentration (e.g., simulating flue gas) is bubbled through the solution at a constant flow rate. The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer to determine the amount of CO2 absorbed over time. The experiment continues until the amine solution is saturated with CO2.

  • Desorption (Regeneration): The CO2-rich amine solution is heated to a higher temperature (e.g., 120°C) to break the chemical bonds between the amine and CO2, releasing the captured CO2. The amount of released CO2 is measured, and the regenerated amine solution can be analyzed for its lean loading. The energy consumed during this process is a critical parameter for evaluating the overall efficiency of the solvent.

Analytical Techniques
  • Gas Chromatography (GC): Used to determine the concentration of CO2 in the gas stream.

  • Titration: To determine the CO2 loading in the amine solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR): To identify the chemical species formed during CO2 absorption, such as carbamates and bicarbonates, providing insights into the reaction mechanism.[2][3]

  • Differential Scanning Calorimetry (DSC): To measure the heat of reaction during CO2 absorption.[1]

  • Viscometer: To measure the viscosity of the CO2-rich phase, which is important for mass transfer and process design.[1][3]

CO2 Capture Mechanism and Process Flow

The chemical absorption of CO2 by amines involves a series of reversible reactions. In the case of AEP, which contains primary, secondary, and tertiary amino groups, the reaction mechanism is complex but primarily involves the formation of carbamates and the subsequent equilibrium shift towards bicarbonate formation.[2][4]

The overall process can be visualized as a cyclic workflow involving absorption and regeneration stages.

CO2_Capture_Workflow cluster_absorption Absorption Column cluster_regeneration Regeneration Column (Stripper) FlueGas Flue Gas (with CO2) Absorption Absorption FlueGas->Absorption LeanAmine Lean Amine (AEP) LeanAmine->Absorption Absorbs CO2 RichAmine Rich Amine (AEP-CO2) RichAmine_in Rich Amine (AEP-CO2) RichAmine->RichAmine_in To Regeneration TreatedGas Treated Flue Gas (CO2 removed) Absorption->RichAmine Absorption->TreatedGas Regeneration Regeneration RichAmine_in->Regeneration Heat Heat Input Heat->Regeneration Releases CO2 PureCO2 Pure CO2 RegeneratedAmine Lean Amine (AEP) RegeneratedAmine->LeanAmine Recycled to Absorber Regeneration->PureCO2 Regeneration->RegeneratedAmine

Caption: Workflow of a typical amine-based CO2 capture process.

The reaction mechanism within the absorption column involves the formation of key chemical species. The diagram below illustrates the simplified reaction pathways for CO2 absorption by AEP.

Reaction_Pathway AEP AEP Carbamate AEP-Carbamate AEP->Carbamate + CO2 CO2 CO2 CO2->Carbamate H2O H2O Bicarbonate Bicarbonate (HCO3-) H2O->Bicarbonate Carbamate->Bicarbonate + H2O ProtonatedAEP Protonated AEP (AEPH+) Carbamate->ProtonatedAEP Bicarbonate->ProtonatedAEP

Caption: Simplified reaction pathway for CO2 absorption by AEP.

Conclusion

AEP, particularly when used in blended solvent systems, demonstrates significant potential as a superior alternative to conventional amines for CO2 capture. Studies have shown that AEP-based absorbents can offer higher CO2 loading capacities, faster absorption rates, and notably lower regeneration energy requirements compared to the benchmark 30 wt% MEA solution.[1][2][3] The presence of multiple amino groups in the AEP molecule contributes to its complex and efficient reaction chemistry with CO2.[4] Further research and pilot-scale studies are warranted to optimize AEP-based solvent formulations and fully assess their long-term stability and economic viability for industrial-scale CO2 capture applications.

References

A Comparative Analysis of Heat of Absorption for AEP and MEA Solvents in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the thermodynamic performance of N-aminoethylpiperazine (AEP) and monoethanolamine (MEA) for post-combustion carbon dioxide capture, presenting key experimental data on their respective heats of absorption and detailing the methodologies for these measurements.

This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who are engaged in the development and optimization of carbon capture technologies. The selection of an appropriate solvent is critical to the efficiency and economic viability of amine scrubbing processes. A key thermodynamic parameter in this selection is the heat of absorption, which directly impacts the energy required for solvent regeneration. This document provides a direct comparison of the heat of absorption for two prominent amine solvents: the benchmark monoethanolamine (MEA) and the promising N-aminoethylpiperazine (AEP).

Quantitative Comparison of Heat of Absorption

The heat of absorption is a critical factor in the operational cost of a carbon capture facility, as it dictates the energy penalty associated with solvent regeneration. The following table summarizes the experimentally determined and predicted values for the heat of absorption of CO2 in aqueous solutions of AEP and MEA.

Solvent SystemHeat of Absorption (-ΔHabs, kJ/mol CO₂)Experimental Conditions
N-aminoethylpiperazine (AEP)
1 mol/L Aqueous AEP Solution59.91[1]Saturated absorption conditions.[1]
AEP/DMEA Blend59.21 (average)[2]Not specified.
5 m PZ / 2 m AEP Blend75 - 85 (predicted)[3][4]Operating CO₂ loading range of 0.288-0.380 mol CO₂/mol alkalinity.[3]
AEP-DPA Phase Change Absorbent>35% reduction compared to MEA[5]Optimal conditions: AEP-DPA ratio 6:4, absorption temperature 40 °C.[5]
Monoethanolamine (MEA)
30 wt% Aqueous MEA Solution84 - 100Not specified.
Aqueous MEA Solution85.13Not specified.
Aqueous MEA Solution88.91298 K.
30 wt% Aqueous MEA Solution~85 at low CO₂ loading40 °C, measured in a reaction calorimeter CPA122.

Experimental Protocols for Determining Heat of Absorption

The accurate measurement of the heat of absorption is crucial for the thermodynamic modeling and process design of CO2 capture systems. The most common methods employed are reaction calorimetry and differential scanning calorimetry.

Reaction Calorimetry

Reaction calorimeters, such as the CPA122 and Setaram C80 models, are frequently used to measure the heat of CO2 absorption in amine solutions.[6][7] The general procedure is as follows:

  • Calibration: The heat capacity of the calorimeter system, including the reactor vessel and its contents, is determined. This is often achieved by introducing a known amount of electrical heat and measuring the temperature response.

  • Sample Preparation: A known volume and concentration of the amine solution (e.g., 30 wt% aqueous MEA or 1 mol/L aqueous AEP) is loaded into the reactor. The solution is then brought to the desired experimental temperature, for instance, 40 °C.

  • Inert Gas Purge: The reactor is purged with an inert gas, such as nitrogen (N₂), to remove any residual air and impurities.

  • CO₂ Introduction: A known quantity of CO₂ gas is introduced into the reactor at a controlled flow rate. The pressure within the reactor is maintained at a constant level.

  • Heat Flow Measurement: The heat generated by the exothermic absorption reaction is continuously measured by the calorimeter. The measurement can be performed isothermally, where the heat flow required to maintain a constant temperature is recorded, or adiabatically, where the temperature rise is measured.

  • Data Analysis: The total heat evolved is integrated over the course of the reaction until the absorption process reaches equilibrium. The heat of absorption is then calculated by dividing the total heat released by the number of moles of CO₂ absorbed.

  • Semi-Differential Loading (Optional): To determine the heat of absorption as a function of CO₂ loading, CO₂ can be introduced in a stepwise manner.[8] After each step, the system is allowed to reach equilibrium before the next injection of CO₂. This provides differential heat of absorption values at various solvent loading levels.[8]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can also be employed to measure the heat of reaction for CO₂ absorption.

  • Sample and Reference Preparation: A small, known mass of the amine solution is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program.

  • CO₂ Introduction: A controlled flow of CO₂ is introduced into the sample cell.

  • Heat Flow Measurement: The DSC measures the difference in heat flow between the sample and reference pans as the absorption reaction occurs. The resulting exothermic peak is integrated to determine the total heat released.

  • Calculation: The heat of absorption is calculated based on the integrated heat flow and the amount of CO₂ absorbed by the sample.

Logical Relationship of Solvent Comparison

The following diagram illustrates the key parameters considered when comparing the heat of absorption for AEP and MEA solvents.

cluster_solvents Amine Solvents for CO₂ Capture cluster_properties Key Thermodynamic Property cluster_factors Influencing Factors AEP AEP (N-aminoethylpiperazine) Heat_of_Absorption Heat of Absorption (-ΔH_abs) AEP->Heat_of_Absorption MEA MEA (Monoethanolamine) MEA->Heat_of_Absorption Concentration Concentration (wt% or mol/L) Heat_of_Absorption->Concentration Temperature Temperature (°C or K) Heat_of_Absorption->Temperature CO2_Loading CO₂ Loading (mol CO₂/mol amine) Heat_of_Absorption->CO2_Loading Blended_Solvents Presence of Other Amines Heat_of_Absorption->Blended_Solvents

Caption: Comparative framework for the heat of absorption of AEP and MEA.

References

Vindicating Vindoline: A Comparative Analysis of Piperazine Conjugates and Other Derivatives in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923) have been mainstays in chemotherapy, valued for their potent ability to halt cancer cell division.[1] However, their efficacy is often shadowed by significant side effects and the emergence of drug resistance.[1] This has driven researchers to explore modifications of vindoline (B23647), a biologically inactive monomeric precursor to these powerful drugs, aiming to enhance its anticancer properties and improve its therapeutic profile.[1][2] This guide offers a detailed comparison of the anticancer activity of novel vindoline-piperazine conjugates against other vindoline derivatives, supported by experimental data, to inform ongoing drug discovery and development.

Recent breakthroughs have focused on conjugating vindoline with various pharmacophores, including piperazine (B1678402) and phosphonium (B103445) salts, transforming the inert vindoline into promising cytotoxic agents.[1][2] These new derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines.

Comparative Cytotoxic Activity: Piperazine vs. Phosphonium Derivatives

The anticancer efficacy of these novel compounds has been extensively evaluated, primarily through in vitro screening against the NCI60 panel of 60 human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), reveals that specific structural modifications to the vindoline scaffold dramatically influence its cytotoxic potency.

Vindoline-Piperazine Conjugates

A series of novel vindoline-piperazine conjugates, synthesized by attaching N-substituted piperazine pharmacophores at positions 10 and 17 of the vindoline core, have shown significant anticancer activity.[3][4][5][6][7] Structure-activity relationship studies indicate that substitution at position 17 is generally more effective than at position 10.[3] Among the most potent are conjugates featuring a [4-(trifluoromethyl)benzyl]piperazine (compound 23 ) and a 1-bis(4-fluorophenyl)methyl piperazine (compound 25 ) moiety at position 17.[3][5][6]

Compound 23 was particularly effective against the breast cancer cell line MDA-MB-468, with a GI50 of 1.00 µM, while compound 25 showed high potency against the non-small cell lung cancer cell line HOP-92, with a GI50 of 1.35 µM.[3][5][6] Notably, these compounds also exhibited promising selectivity for cancer cells over non-tumor cells, as determined by viability assays using Chinese hamster ovary (CHO) cells.[3][4][5][6]

Other Vindoline Derivatives

Research has also explored coupling vindoline with other chemical entities. For instance, some derivatives where vindoline is coupled to natural or synthetic pharmacophores have shown promising activity, in some cases exceeding that of vinblastine against specific cell lines like SiHa (cervical cancer).[8] Hybrids containing imatinib (B729) fragments have also been synthesized and tested, showing cell division inhibition.[9]

Another notable class of derivatives involves the conjugation of vindoline with triphenylphosphonium (TPP) salts.[2][10] This modification is designed to leverage the lipophilic cationic nature of TPP to facilitate the compound's passage through cell membranes and target mitochondria.[10][11] One such derivative, compound 9e , exhibited outstanding potency, with a mean GI50 value of 0.309 µM across the NCI60 panel and a remarkable GI50 of 20.0 nM against the RPMI-8226 leukemia cell line.[10] This suggests that targeting mitochondria could be a highly effective strategy for enhancing the anticancer activity of vindoline.

Data Presentation

The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) data for selected vindoline-piperazine conjugates and other vindoline derivatives against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
Vindoline-Piperazine Conjugates
Compound 23MDA-MB-4681.00[3][5][6]
Compound 25HOP-921.35[3][5][6]
Compound 24RXF 3931.00[3]
Compound 28MOLT-41.17[3]
Phosphonium Vindoline Derivatives
Compound 9eRPMI-82260.020[10]
Compound 9aHL-60(TB)0.162[10]
Other Vindoline Derivatives
Compound 11SiHa6.01[8]
Compound 12SiHa12.29[8]
Compound 24 (different from above)SiHa2.88[8]
Vinblastine (Reference)SiHa14.42[8]
CompoundNon-Tumor Cell LineIC50 (µM)Reference
Vindoline-Piperazine Conjugates
Compound 20CHO2.54[3][5][6]
Compound 23CHO10.8[3][5][6]
Compound 25CHO6.64[3][5][6]
Phosphonium Vindoline Derivatives
Compound 9bCHO2.98[10]
Compound 9eCHO1.36[10]
Compound 9gNIH/3T314.37[10]

Experimental Protocols

The evaluation of the cytotoxic activity of these vindoline derivatives typically involves standardized in vitro cell-based assays.

NCI60 Human Tumor Cell Line Screen

This screening assay is a cornerstone for identifying and characterizing novel anticancer agents.[11]

  • Cell Plating: A panel of 60 different human tumor cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Addition: The test compounds are added to the wells at various concentrations.[11]

  • Incubation: The plates are incubated for an additional 48 hours.[11]

  • Cell Viability Measurement: A Sulforhodamine B (SRB) assay is performed to determine cell viability. The SRB dye binds to cellular proteins, and the amount of bound dye is proportional to the number of living cells.[11]

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent cell viability assay is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and maintained in a humidified incubator.[1]

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds.[1]

  • Luminescence Measurement: After a specified incubation period (e.g., 48 or 72 hours), the CellTiter-Glo® reagent is added to each well, and the luminescent signal is measured using a luminometer.[1][5]

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in the luminescent signal, is calculated.[1]

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Cancer cells are treated with the vindoline conjugate for a specified duration.[11]

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[11]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

Visualizing the Process and Pathway

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis of Vindoline Derivatives cluster_screening In Vitro Anticancer Screening Vindoline Vindoline Scaffold Modification Chemical Modification (e.g., at C-17 or C-10) Vindoline->Modification Linker Linker Attachment Modification->Linker Conjugation Conjugation Reaction Linker->Conjugation Pharmacophore Pharmacophore (e.g., Piperazine, TPP) Pharmacophore->Conjugation Purification Purification Conjugation->Purification Derivative Novel Vindoline Derivative Purification->Derivative Treatment Treatment with Vindoline Derivatives Derivative->Treatment CellLines Human Cancer Cell Lines (e.g., NCI60 panel) Seeding Cell Seeding in 96-well plates CellLines->Seeding Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., SRB, MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis (Calculation of GI50/IC50) ViabilityAssay->DataAnalysis

Caption: Experimental workflow for the synthesis and anticancer screening of novel vindoline derivatives.

G VindolineDerivative Vindoline Derivative Microtubule Microtubule Dynamics VindolineDerivative->Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Putative mechanism of action for vindoline derivatives targeting microtubule dynamics.

Concluding Remarks

The conjugation of vindoline with piperazine and other pharmacophores represents a highly promising strategy for the development of novel anticancer agents. The experimental data clearly demonstrates that these modifications can transform the inactive vindoline monomer into potent cytotoxic compounds with significant activity against a broad range of cancer cell lines. While the primary mechanism of action is believed to be the disruption of microtubule function, leading to mitotic arrest and apoptosis, further investigations are warranted to fully elucidate the molecular pathways involved.[1] The enhanced potency and, in some cases, favorable selectivity profiles of these new derivatives underscore their potential to overcome the limitations of current Vinca alkaloid-based therapies, offering new hope in the ongoing fight against cancer.

References

A Comparative Analysis of Thermal and Oxidative Stability: AEP vs. MDEA and DEA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical processing, understanding the stability of amine compounds is critical for ensuring process integrity, safety, and product purity. This guide provides a detailed comparison of the thermal and oxidative stability of three commonly used amines: N-(2-Aminoethyl)piperazine (AEP), Methyldiethanolamine (MDEA), and Diethanolamine (B148213) (DEA). This analysis is supported by experimental data from various studies, offering insights into their degradation profiles under different conditions.

Executive Summary

Overall, the stability of these amines follows a general trend where tertiary amines like MDEA exhibit greater thermal and oxidative stability compared to secondary amines like DEA. AEP, having primary, secondary, and tertiary amine functionalities, presents a more complex degradation profile. While direct comparative data under identical conditions is limited, existing studies on blended and individual amine systems provide valuable insights. MDEA is generally recognized for its high resistance to degradation, making it a preferred choice in many industrial applications. DEA is less stable than MDEA and can degrade to form corrosive byproducts. AEP's stability is influenced by its piperazine (B1678402) ring, which is relatively stable, but the ethylamine (B1201723) side chain can be a point of degradation.

Thermal Stability Comparison

Thermal degradation is a significant concern in processes involving high temperatures, such as CO2 capture and pharmaceutical synthesis. The stability of an amine at elevated temperatures dictates its operational limits and potential for forming undesirable byproducts.

MDEA, as a tertiary amine, demonstrates high thermal stability. It is resistant to thermal and chemical degradation, which is one of the reasons for its widespread use in gas treating.[1] Studies have shown that MDEA is generally stable up to 150°C with very low loss rates in the absence of CO2.[2] However, the degradation of MDEA can be accelerated by higher temperatures and the presence of CO2.[1] The recommended maximum bulk fluid temperature for MDEA is around 182°C (360°F), beyond which degradation becomes more significant.

DEA, a secondary amine, is less thermally stable than MDEA.[3] Its thermal decomposition can occur in multiple steps, with one pathway involving an intramolecular reaction to produce monoethanolamine (MEA) and ethylene (B1197577) oxide.[4] Long-chain alkanolamines like DEA have been found to be among the most unstable amines, with a recommended maximum stripper temperature below 120°C.[5] The degradation of DEA can be initiated by the presence of CO2 and high heat flux, leading to the formation of products like Tris-hydroxyethylethylenediamine (THEED).[6]

AEP's thermal stability is influenced by its unique structure containing primary, secondary, and tertiary amine groups within a piperazine ring. While the piperazine ring itself is known for its stability, the exocyclic aminoethyl group can be a site of degradation. In a comparative study of MDEA/PZ and MDEA/AEP blends, the MDEA/AEP blend showed a higher thermal degradation rate, which was attributed to the lower thermal stability of the AEP component.

Quantitative Data on Thermal Degradation

The following table summarizes available quantitative data on the thermal degradation of MDEA. Direct comparable data for AEP and DEA under the same conditions were not available in the reviewed literature.

Amine/BlendTemperature (°C)CO2 Loading (mol CO2/mol alkalinity)Amine Loss Rate (mM/hr)Source
7 m MDEA / 2 m PZ1500.25MDEA: 0.17 ± 0.21[2]

Oxidative Stability Comparison

Oxidative degradation, often initiated by the presence of oxygen and metal ions, is another critical factor affecting the lifespan and performance of amine solvents. This type of degradation can lead to the formation of corrosive acids and other detrimental byproducts.

MDEA is also known for its good resistance to oxidative degradation compared to primary and secondary amines.[1] However, it is not immune to oxidation, especially at elevated temperatures. The main oxidative degradation products of MDEA include monoethanolamine (MEA), diethanolamine (DEA), and various amino acids and stable salts like formate.[1] The rate of oxidative degradation is influenced by factors such as temperature, CO2 loading, and the presence of dissolved oxygen.[1][7]

DEA is more susceptible to oxidative degradation than MDEA. The presence of a hydrogen atom on the nitrogen makes it more reactive towards oxidizing agents.

In a study comparing MDEA/PZ and MDEA/AEP blends, both exhibited lower oxidative degradation rates compared to monoethanolamine (MEA). This suggests that the presence of the piperazine ring in both PZ and AEP contributes to enhanced oxidative stability.

Quantitative Data on Oxidative Degradation

The table below presents data on the oxidative degradation of MDEA.

AmineConditionsMDEA Loss Rate (mM/hr)Formate Production Rate (mM/hr)Source
7 m MDEACycled 55 to 120°C, with bubble entrainment8.80.6[7]
7 m MDEACycled 55 to 120°C, bubble entrainment minimized4.60.31[7]
7 m MDEACycled 55 to 120°C, O2 stripped with N2Negligible0.05[7]

Degradation Products

The identification of degradation products is crucial for understanding the degradation mechanisms and for assessing the potential operational problems such as corrosion, foaming, and fouling.

AEP: Key thermal degradation products of AEP include N-formylpiperazine and ammonium.[8]

MDEA: Major thermal and oxidative degradation products of MDEA include diethanolamine (DEA), monoethanolamine (MEA), methyl-aminoethanol (MAE), bicine, and formate.[1][7] Other identified products are N,N-dimethylethanolamine (DMEA), ethylene glycol (EG), 1-(2-hydroxyethyl)-4-methylpiperazine (B1295415) (HMP), triethanolamine (B1662121) (TEA), and N,N-bis(2-hydroxyethyl)glycine (bicine).[9]

DEA: The principal degradation products of DEA are 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N-tris(hydroxyethyl)ethylenediamine (THEED), and N,N-bis(hydroxyethyl)piperazine (BHEP).[10] Other identified products from degradation induced by carbonyl sulphide and carbon disulphide include monoethanolamine (MEA), bis hydroxyethyl (B10761427) ethylenediamine (B42938) (BHEED), hydroxyethyl imidazolidone (HEI), and bis hydroxyethyl imidazolidone (BHEI).[11]

Experimental Protocols

The data presented in this guide are based on various experimental setups and analytical techniques. A general understanding of these methods is essential for interpreting the results.

Thermal Degradation Studies

A common method for studying thermal degradation involves heating the amine solution in a sealed stainless steel autoclave or a glass reactor for a specific duration at a controlled temperature.[10][12] The experiments are typically conducted with a certain loading of CO2 to simulate industrial conditions.

Example Protocol for Thermal Degradation:

  • An aqueous solution of the amine at a specific concentration is prepared.

  • The solution is loaded with a predetermined amount of CO2.

  • The solution is placed in a sealed reactor (e.g., stainless steel autoclave).

  • The reactor is heated to the desired temperature and maintained for the duration of the experiment.

  • Samples are periodically withdrawn and analyzed to determine the concentration of the parent amine and its degradation products.

Oxidative Degradation Studies

Oxidative degradation is often studied using an apparatus that allows for the controlled introduction of an oxygen-containing gas into the amine solution at a specific temperature. The Integrated Solvent Degradation Apparatus (ISDA) is a sophisticated setup used for cycling solvents between an oxidative reactor (absorber) and a thermal reactor (stripper) to simulate a continuous process.[2][7]

Example Protocol for Oxidative Degradation (using a batch reactor):

  • The amine solution is placed in a glass reactor equipped with a gas inlet, a condenser, and a sampling port.

  • The solution is heated to the desired temperature.

  • A gas mixture containing oxygen and CO2 is bubbled through the solution at a controlled flow rate.

  • Liquid samples are taken at regular intervals for analysis.

Analytical Techniques

The analysis of amine degradation is typically performed using a combination of chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile degradation products.[9][13]

  • High-Performance Liquid Chromatography (HPLC): Employed for the analysis of less volatile and polar compounds.[14]

  • Ion Chromatography (IC): Used for the determination of ionic degradation products and heat-stable salts.[7]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for thermal and oxidative degradation experiments.

Thermal_Degradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis AmineSolution Aqueous Amine Solution CO2Loading CO2 Loading AmineSolution->CO2Loading Reactor Sealed Reactor (Autoclave) CO2Loading->Reactor Heating Heating to Set Temperature Reactor->Heating Sampling Periodic Sampling Heating->Sampling Analysis Analytical Techniques (GC-MS, HPLC, IC) Sampling->Analysis

Caption: Workflow for a typical thermal degradation experiment.

Oxidative_Degradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis AmineSolution Aqueous Amine Solution Reactor Glass Reactor AmineSolution->Reactor Heating Heating to Set Temperature Reactor->Heating GasIn Gas Inlet (O2/CO2/N2) GasIn->Reactor Sampling Periodic Sampling Heating->Sampling Analysis Analytical Techniques (GC-MS, HPLC, IC) Sampling->Analysis

Caption: Workflow for a typical oxidative degradation experiment.

References

A Comparative Analysis of Mechanical Properties: Epoxy Resins Cured with AEP versus TETA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two common amine curing agents, Aminoethylpiperazine (AEP) and Triethylenetetramine (TETA), reveals distinct differences in the mechanical performance of the resulting epoxy systems. This guide provides a comparative analysis of their key mechanical properties, supported by experimental data, to aid researchers and scientists in selecting the optimal curing agent for their specific applications.

When formulating epoxy resins, the choice of curing agent is critical in determining the final mechanical characteristics of the cured material. Both AEP and TETA are aliphatic amine hardeners widely used with epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA). However, their chemical structures lead to variations in cross-linking density and network formation, directly impacting properties such as strength, stiffness, and toughness.

Executive Summary of Mechanical Properties

The selection between AEP and TETA will largely depend on the desired balance of mechanical properties. Epoxy systems cured with AEP generally exhibit higher flexural strength and a significantly shorter gel time compared to those cured with TETA.[1][2] Conversely, TETA-cured epoxies can achieve higher tensile strength.[1] The following table summarizes the key mechanical properties of DGEBA-based epoxy resins cured with AEP and TETA.

Mechanical PropertyEpoxy Cured with AEPEpoxy Cured with TETATest Method
Tensile Strength 10,000 psi (69 MPa)[2]9,500 psi (65.5 MPa)ASTM D638
Tensile Modulus 450,000 psi (3.1 GPa)420,000 psi (2.9 GPa)ASTM D638
Elongation at Break 4.5%5.0%ASTM D638
Flexural Strength 19,000 psi (131 MPa)[2]13,000 psi (89.6 MPa)ASTM D790
Flexural Modulus 480,000 psi (3.3 GPa)440,000 psi (3.0 GPa)ASTM D790
Heat Deflection Temp. 225°F (107°C)[2]Not widely reportedASTM D648
Gel Time (150g mix @ 25°C) ~19 minutes[1][2]~40 minutes[1]Manual

Note: The presented data is compiled from various sources for comparative illustration and can be influenced by the specific epoxy resin, cure schedule, and testing conditions.

Experimental Protocols

The mechanical properties outlined above are determined using standardized testing procedures to ensure comparability and reproducibility. The following are detailed methodologies for the key experiments cited.

Tensile Properties (ASTM D638)
  • Specimen Preparation: "Dog-bone" shaped specimens are cast from the thoroughly mixed epoxy resin and curing agent in the specified stoichiometric ratio.

  • Curing Schedule: For AEP-cured systems, a typical cure schedule involves an initial gel at room temperature followed by a post-cure at an elevated temperature, for example, 2 hours at 105°C.[2] TETA-cured systems are often cured at room temperature for an extended period (e.g., 7 days) or with a similar post-cure schedule.

  • Testing Procedure: The cured specimens are placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures. The load and displacement are recorded throughout the test.

  • Data Analysis: Tensile strength is calculated as the maximum stress the specimen withstands before fracture. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve. Elongation at break is the percentage increase in length of the specimen at the point of fracture.

Flexural Properties (ASTM D790)
  • Specimen Preparation: Rectangular bar specimens are prepared and cured under the same conditions as the tensile specimens.

  • Testing Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate. The load and deflection are recorded until the specimen fractures or reaches a specified strain.

  • Data Analysis: Flexural strength is calculated from the load at fracture, the span between the supports, and the dimensions of the specimen. Flexural modulus is determined from the slope of the load-deflection curve in the elastic region.

Logical Comparison Workflow

The following diagram illustrates the comparative workflow, from the initial uncured resin to the distinct mechanical profiles of the AEP and TETA-cured epoxy systems.

G cluster_input Inputs cluster_process Curing Process cluster_output Cured Epoxy Properties Epoxy Uncured DGEBA Epoxy Resin Mixing Mixing Epoxy->Mixing AEP AEP Curing Agent AEP->Mixing TETA TETA Curing Agent TETA->Mixing Curing Curing & Post-Curing Mixing->Curing AEP_Epoxy AEP-Cured Epoxy - Higher Flexural Strength - Shorter Gel Time Curing->AEP_Epoxy Results in TETA_Epoxy TETA-Cured Epoxy - Higher Tensile Strength - Longer Gel Time Curing->TETA_Epoxy Results in

References

Comparative Guide to Lipophilic Ligand Efficiency of Novel Piperidine-Based σ1 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipophilic ligand efficiency (LLE) of novel piperidine-based ligands targeting the sigma-1 (σ1) receptor. The data presented herein is intended to assist researchers in optimizing lead compounds by balancing potency with physicochemical properties, a critical step in modern drug discovery.

Comparative Data Analysis

Lipophilic ligand efficiency (LLE) is a key metric used to evaluate the quality of drug candidates. It relates the potency of a compound to its lipophilicity, offering a tool to guide the optimization of compounds towards a better pharmacokinetic profile. LLE is calculated as: LLE = pKi - LogP (or LogD). A higher LLE is generally indicative of a more promising compound.

The following table compares novel 4-(2-aminoethyl)piperidine scaffold ligands with established σ1 receptor ligands.[1][2] The novel compounds demonstrate a strategic improvement in LLE, primarily by reducing lipophilicity while retaining or moderately sacrificing binding affinity.[1]

Ligand Name/IDTypeKi (nM)pKi (-log(Ki))LogP / LogDLLE (pKi - LogP/D)
Novel Piperidine-Based Ligands
4a Novel1656.78-0.79 (LogD)7.57
18a Novel40.57.390.96 (LogD)6.43
20a Novel4.38.372.59 (cLogP)5.78
21a Novel1.88.743.12 (cLogP)5.62
22a Novel1.18.963.48 (cLogP)5.48
Established/Benchmark Ligands
Haloperidol Antagonist3.7 - 4.5~8.404.34~4.06
(+)-Pentazocine Agonist~10~8.003.10~4.90
PRE-084 Agonist2.28.662.606.06
Pridopidine Agonist577.243.204.04

Data for novel ligands sourced from a 2022 study on 4-(2-aminoethyl)piperidine derivatives.[1][2] Data for established ligands is compiled from various pharmacological sources.[3][4] pKi was calculated from Ki values. cLogP refers to calculated LogP.

The novel piperidine (B6355638) ligands, particularly 4a and 18a , exhibit remarkably high LLE values due to their low lipophilicity.[1] Notably, the low σ1 affinity of compound 4a is compensated by its very low LogD value, resulting in a high LLE.[1][5] This highlights a successful strategy in designing efficient σ1 receptor ligands.

Signaling Pathways and Experimental Workflow

To contextualize the data, the following diagrams illustrate the σ1 receptor's signaling pathway and a typical experimental workflow for evaluating ligand efficiency.

sigma1_pathway σ1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum (ER) cluster_mam MAM S1R σ1R BiP BiP Chaperone S1R->BiP Bound (Inactive) IP3R IP3 Receptor S1R->IP3R Translocates & Modulates Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Regulates Ligand Ligand (e.g., Agonist) Ligand->S1R Binds Downstream Downstream Effects (Neuroprotection, Plasticity) Ca_Release->Downstream Cell_Stress Cellular Stress Cell_Stress->BiP Dissociates

Caption: σ1 receptor signaling cascade.

The σ1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), which modulates calcium signaling and other cellular stress responses.[6][7] Upon ligand binding or cellular stress, it dissociates from its binding partner BiP and translocates to interact with client proteins like the IP3 receptor, thereby modulating neuronal function and survival.[7][8][9]

lle_workflow Ligand Efficiency Evaluation Workflow cluster_design Design & Synthesis cluster_assay In Vitro Characterization cluster_analysis Data Analysis & Decision synthesis Compound Synthesis (Piperidine Scaffold) binding_assay σ1 Receptor Binding Assay synthesis->binding_assay logp_assay Lipophilicity Assay synthesis->logp_assay calc_ki Determine Ki (nM) binding_assay->calc_ki calc_logp Determine LogP/LogD logp_assay->calc_logp calc_lle Calculate LLE (pKi - LogP) calc_ki->calc_lle calc_logp->calc_lle decision Lead Optimization Decision (LLE > 5?) calc_lle->decision

Caption: Workflow for determining Lipophilic Ligand Efficiency.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ligand properties. The following are standard protocols for determining σ1 receptor binding affinity and lipophilicity.

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the σ1 receptor.

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of σ1 receptors.[10]

    • Radioligand: --INVALID-LINK---pentazocine is a selective σ1 receptor radioligand.[10][11]

    • Assay Buffer: Tris-HCl (50 mM, pH 8.0).

    • Non-specific Binding Control: Haloperidol (1 µM - 10 µM) is used to define non-specific binding.[10][12]

    • Test Compounds: Novel piperidine-based ligands at various concentrations.

    • Instrumentation: 96-well plates, liquid scintillation counter.

  • Procedure:

    • Preparation: Dispense 0.2 mg of membrane protein per well in a 96-well plate.

    • Competition Setup: Add increasing concentrations of the test compound to the wells.

    • Radioligand Addition: Add a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1.0 nM) to all wells.[12]

    • Incubation: Incubate the plates for 90 minutes at 37°C to reach equilibrium.[10] Some protocols may extend incubation to 6 hours.[12]

    • Termination: Terminate the assay by rapid filtration over glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD).[13][14]

  • Materials:

    • Solvents: n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol).

    • Test Compound: A known concentration of the piperidine ligand dissolved in one of the phases.

    • Instrumentation: HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Procedure:

    • Partitioning: A solution of the test compound is added to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

    • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the organic and aqueous layers.

    • Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical method like HPLC.[14]

  • Data Analysis:

    • The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.

    • The LogD value is the base-10 logarithm of D. For ionizable compounds, LogD is pH-dependent, and measuring it at a physiological pH of 7.4 is highly relevant for drug discovery.[15]

References

Safety Operating Guide

Proper Disposal of 1-(2-Aminoethyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of 1-(2-Aminoethyl)piperazine (AEP), tailored for researchers, scientists, and drug development professionals.

This compound is a corrosive and toxic substance that is also harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative that it is not disposed of down the drain or released into the environment.[1][2] Adherence to local, state, and federal regulations is mandatory for the disposal of this chemical and its containers.[3][4][5]

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield are essential.[1]

  • Hand Protection: Handle with suitable chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[1]

  • Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: In case of insufficient ventilation or the generation of vapors, wear a suitable respiratory mask.[1]

Step-by-Step Disposal Protocol

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[2] this compound is often categorized as corrosive.[6]

  • Containment: Unused or waste this compound should be kept in its original or a compatible, tightly closed container.[3] Do not mix with other waste.[3]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Engage a Licensed Disposal Company: The primary and recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed professional waste disposal service.[1][3][7]

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.

  • Contaminated Materials: Dispose of contaminated packaging and other materials (e.g., absorbent pads from a spill) as unused product.[1][7]

Spill and Leakage Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]

  • Absorption: For small spills, absorb the material with a non-combustible, inert absorbent such as sand, earth, diatomaceous earth, or vermiculite.[3][4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[4][7] For larger spills, an electrically protected vacuum cleaner or wet-brushing can be used.[1]

  • Cleanup: Clean the affected area thoroughly.

Quantitative Data Summary

PropertyValueSource
UN Number2815[1][2][4]
Hazard Class8 (Corrosive)[2][4]
Subsidiary Hazard Class6.1 (Toxic)[2][4]
Packing GroupIII[2][4]
Flash Point88 °C / 190.4 °F[2]
pH12 (100 g/L aq. sol)[2]
Aquatic Toxicity (EC50, 48h, Daphnia magna)32 mg/L[2]
Aquatic Toxicity (EC50, 72h, Algae)495 mg/L[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: AEP Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill contain_spill Contain & Absorb with Inert Material spill->contain_spill Yes waste_product Unused/Waste Product spill->waste_product No collect_spill Collect in a Labeled, Closed Container contain_spill->collect_spill licensed_disposal Contact Licensed Waste Disposal Company collect_spill->licensed_disposal container Keep in Original or Compatible, Labeled Container waste_product->container container->licensed_disposal end End: Proper Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(2-Aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-(2-Aminoethyl)piperazine (CAS No. 140-31-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[1][2]

Required Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[2]To protect against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.To prevent skin contact, as the substance is toxic and can be absorbed through the skin.[2]
Body Protection A chemical-resistant apron or lab coat, and closed-toe shoes.To protect against skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling vapors or mists.[3]To prevent respiratory irritation and potential systemic toxicity from inhalation.
Quantitative Data Summary
Property Value Reference
CAS Number 140-31-8[2][3]
Molecular Formula C6H15N3[2]
Molecular Weight 129.21 g/mol [2]
Appearance Colorless to light yellow liquid[3][4][5]
Odor Ammonia-like[3][5]
Boiling Point 218 - 222 °C[3]
Flash Point 88 °C / 190.4 °F (closed cup)[3]
Density 0.985 g/mL at 25 °C
pH 12 (100 g/L aq. sol)[3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[6]
  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Don the required PPE as specified in the table above.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[2][7]
  • Avoid inhaling any vapors or mists.[2]
  • Keep the container tightly closed when not in use.[2][7]
  • Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[2]
  • Use non-sparking tools to prevent electrostatic discharge.[7]
  • When diluting, always add the chemical to the solvent slowly. Never add water to the chemical.

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[2]
  • Decontaminate all work surfaces and equipment after use.
  • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[2]
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[2][3][6]

Emergency and Disposal Plan

This section details the procedures for managing spills and the proper disposal of this compound waste.

Emergency Procedures: Spill Response

In case of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][7] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[7][8]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][2] Rinse mouth with water and drink plenty of water.[1][2] Call a physician immediately.[1]

  • Inhalation: Move the person into fresh air.[2] If not breathing, give artificial respiration.[2] Consult a physician.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated and clearly labeled hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted.

2. Storage of Waste:

  • Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.

3. Disposal Method:

  • Dispose of the hazardous waste through a licensed waste disposal contractor.
  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
  • Always comply with local, state, and federal regulations for hazardous waste disposal.[7] Do not let the product enter drains or the environment.[2][7]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key processes for handling and emergency response.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Required PPE handle_chem Handle Chemical (Avoid Contact & Inhalation) prep_ppe->handle_chem prep_setup Prepare Work Area (Fume Hood, Eyewash) prep_setup->handle_chem post_decon Decontaminate & Clean handle_chem->post_decon disp_collect Collect Hazardous Waste handle_chem->disp_collect Generate Waste post_wash Wash Hands post_decon->post_wash post_store Store Chemical Properly post_wash->post_store disp_dispose Dispose via Licensed Contractor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe control_ignition Control Ignition Sources ppe->control_ignition contain Contain Spill (Inert Absorbent) control_ignition->contain collect Collect Waste (Non-sparking tools) contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

Caption: Emergency response procedure for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.